Technical Documentation Center

1-Methyl-4-nitro-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-4-nitro-1H-pyrazol-5-amine
  • CAS: 19868-85-0

Core Science & Biosynthesis

Foundational

1-Methyl-4-nitro-1H-pyrazol-5-amine CAS 19868-85-0 properties

An In-Depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazol-5-amine (CAS 19868-85-0): Properties, Synthesis, and Applications Executive Summary 1-Methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic organic compound featur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazol-5-amine (CAS 19868-85-0): Properties, Synthesis, and Applications

Executive Summary

1-Methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole core, a foundational structure in numerous biologically active molecules.[1][2] The presence of three key functional groups—a methyl group at the N1 position, a nitro group at C4, and an amine group at C5—makes it a highly versatile and valuable building block in synthetic chemistry. Its structural motifs are prevalent in compounds developed for pharmaceutical and agrochemical applications, particularly as scaffolds for kinase inhibitors and antimicrobial agents.[1][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, proposing a logical synthetic pathway with mechanistic insights, outlining expected spectral characteristics for structural confirmation, and discussing its applications and safety protocols.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups on the pyrazole ring dictates the chemical reactivity and potential applications of 1-Methyl-4-nitro-1H-pyrazol-5-amine. The electron-withdrawing nitro group significantly influences the electron density of the ring and the basicity of the adjacent amino group, making it a key site for further chemical modification.

G start Starting Materials: - Methylhydrazine - 2-Cyano-3-ethoxyacrylonitrile step1 Step 1: Cyclocondensation Solvent: Ethanol Conditions: Reflux start->step1 intermediate Intermediate: 1-Methyl-1H-pyrazole-4-carbonitrile-5-amine step1->intermediate Forms pyrazole ring step2 Step 2: Electrophilic Nitration Reagents: HNO₃ / H₂SO₄ Conditions: 0-5 °C intermediate->step2 purification Workup & Purification - Quenching with ice - Extraction - Recrystallization/Chromatography step2->purification Adds nitro group product Final Product: 1-Methyl-4-nitro-1H-pyrazol-5-amine purification->product analysis Structural Confirmation (NMR, IR, MS) product->analysis

Caption: Proposed workflow for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Experimental Protocol (Generalized)

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbonitrile-5-amine

  • To a solution of 2-cyano-3-ethoxyacrylonitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The resulting crude product can often be precipitated by adding cold water, filtered, and washed to yield the intermediate.

Step 2: Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine

  • Carefully add the intermediate from Step 1 to concentrated sulfuric acid at 0 °C with stirring.

  • Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture at this temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice, leading to the precipitation of the crude product.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Purify the crude product via recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography.

Structural Elucidation and Spectral Data

Confirming the identity and purity of the synthesized compound is critical. While specific spectra for this exact molecule are not widely published, its expected characteristics can be predicted based on its functional groups and related structures. [4][5]

  • ¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons (δ ≈ 3.5-4.0 ppm), a singlet for the C3-H proton on the pyrazole ring (δ ≈ 7.5-8.5 ppm), and a broad singlet for the two amine protons (NH₂) which may vary in chemical shift depending on the solvent and concentration.

  • ¹³C NMR: Distinct signals for the four carbon atoms are expected: the N-methyl carbon, two sp² carbons of the pyrazole ring, and the sp² carbon bearing the nitro group.

  • Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the functional groups:

    • N-H stretching: Two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching of the primary amine).

    • C-H stretching: Around 2900-3000 cm⁻¹ for the methyl group.

    • C=C/C=N stretching: In the 1500-1650 cm⁻¹ range, characteristic of the pyrazole ring.

    • N-O stretching (nitro group): Strong, distinct bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). [4]* Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 142.12, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Agrochemicals

The 5-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. [6][7]

  • Pharmaceutical Intermediate: 1-Methyl-4-nitro-1H-pyrazol-5-amine serves as a versatile intermediate for constructing more complex molecules. [7]The amino group can be acylated, alkylated, or used in cyclization reactions, while the nitro group can be reduced to an amine, providing another handle for modification. This dual functionality allows for the rapid generation of compound libraries for high-throughput screening. [1]* Kinase Inhibitors: Many small-molecule kinase inhibitors, used in oncology and for treating inflammatory diseases, incorporate a pyrazole core. [1][8]The structure of this compound provides a rigid scaffold from which substituents can be oriented to interact with the ATP-binding pocket of kinases.

  • Antimicrobial Agents: Recent research has demonstrated that derivatives of 1-methyl-1H-pyrazol-5-amine exhibit potent antifungal and antibacterial activity. [3]One study found that a derivative was highly effective against Valsa mali, a pathogenic fungus affecting apple trees, by inducing oxidative damage. [3]Another derivative showed significant activity against the bacterium Pseudomonas syringae. [3]These findings highlight the potential of this scaffold in developing new antimicrobial agents for both medicine and agriculture.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 19868-85-0 is not readily available, data from structurally similar nitro-amino aromatic compounds and pyrazole derivatives should be used to guide handling procedures. [9][10][11]

  • Hazard Identification: The compound is anticipated to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation. [11][12]Inhalation of dust may cause respiratory tract irritation. [10]* Recommended Handling Procedures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood. [9] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [11][13] * Avoid generating dust. [13] * Wash hands thoroughly after handling. [14]* Storage Recommendations:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9] * For long-term stability, storage in a freezer is recommended. [9] * Keep away from strong oxidizing agents.

Conclusion

1-Methyl-4-nitro-1H-pyrazol-5-amine is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its synthesis is achievable through established chemical principles, and its rich functionality provides a robust platform for developing novel bioactive compounds. The demonstrated antimicrobial activity of its derivatives underscores the value of this scaffold for addressing challenges in human health and crop protection. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

References

  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubMed. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents.
  • BLDpharm. (n.d.). 19868-85-0|1-Methyl-4-nitro-1H-pyrazol-5-amine.
  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
  • PubChem. (n.d.). 1-methyl-4-nitro-1H-pyrazole.
  • TCI EUROPE N.V. (n.d.). 5 - SAFETY DATA SHEET.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Capot Chemical. (n.d.). MSDS of 1-Methyl-1H-pyrazol-5-ol.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • ATB Riva Calzoni. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylicacid | C5H5N2O2 | MD Topology | NMR | X-Ray.
  • CymitQuimica. (2025). SAFETY DATA SHEET.
  • Benchchem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • Chemicalbook. (2025). 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 139756-00-6.
  • ResearchGate. (n.d.). The purpose of this study is to synthesize novel pyrazol-5(4H)-one and...
  • Premier Supplier. (n.d.). High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-nitro-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methyl-4-nitro-1H-pyrazol-5-amine, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methyl-4-nitro-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into the structural and electronic characteristics that govern its behavior in various chemical and biological environments. Key parameters such as molecular structure, solubility, lipophilicity, and ionization constants are discussed in detail, supported by both available data and theoretical predictions. Furthermore, this guide outlines established methodologies for the synthesis and characterization of this and related compounds, offering practical insights for researchers in the field. The information presented herein is intended to serve as a foundational resource for the effective design and development of novel therapeutic agents derived from the pyrazole scaffold.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The subject of this guide, 1-Methyl-4-nitro-1H-pyrazol-5-amine (CAS No. 19868-85-0), is a functionalized pyrazole with potential applications as a building block in the synthesis of more complex bioactive molecules. The presence of a nitro group, an amino group, and a methylated pyrazole core imparts a unique combination of electronic and steric properties that are critical to its reactivity and interaction with biological targets.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug discovery programs. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and potential for toxicological liabilities. This guide aims to provide a detailed exposition of these properties, grounded in established scientific principles and available data.

Molecular Structure and Core Properties

The chemical structure of 1-Methyl-4-nitro-1H-pyrazol-5-amine is foundational to all its other physicochemical attributes. The arrangement of its constituent atoms and functional groups dictates its polarity, ability to form hydrogen bonds, and overall three-dimensional shape.

Figure 1: Chemical structure of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Key Molecular Identifiers and Properties

A summary of the core molecular properties of 1-Methyl-4-nitro-1H-pyrazol-5-amine is presented in the table below. These values are fundamental for a variety of calculations and experimental designs in a research setting.

PropertyValueSource
CAS Number 19868-85-0BLDpharm[1]
Molecular Formula C₄H₆N₄O₂BLDpharm[1]
Molecular Weight 142.12 g/mol BLDpharm[1]
IUPAC Name 1-methyl-4-nitro-1H-pyrazol-5-amine-
Canonical SMILES CN1N=CC(C1=O)=N-

Physicochemical Parameters

The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 1-Methyl-4-nitro-1H-pyrazol-5-amine, a combination of experimental data for analogous compounds and in silico predictions are utilized to provide a comprehensive profile.

Melting and Boiling Points

The boiling point is not a relevant parameter for this compound as it is likely to decompose at elevated temperatures before boiling, a common characteristic of nitroaromatic compounds.

Solubility

The solubility of a compound in both aqueous and organic media is a critical factor for its biological activity and formulation. The presence of both polar (amino and nitro groups) and non-polar (methyl group and pyrazole ring) moieties in 1-Methyl-4-nitro-1H-pyrazol-5-amine suggests it will have moderate solubility in a range of solvents.

  • Aqueous Solubility: The amino and nitro groups can participate in hydrogen bonding with water, which would enhance aqueous solubility. However, the overall molecule is not highly polar. For the related compound 1-methyl-5-aminopyrazole, the predicted log of water solubility (logS) is -2.16, indicating low but measurable water solubility.[2] The introduction of a nitro group is expected to further influence this.

  • Organic Solvent Solubility: The compound is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups.[3] It is also anticipated to have some solubility in alcohols such as methanol and ethanol.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity, which influences its ability to cross biological membranes. While an experimental logP for 1-Methyl-4-nitro-1H-pyrazol-5-amine is not available, a predicted value can be informative. For the similar compound N-(4-methoxyphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine, a calculated logP of 2.1117 is reported.[4] Given the structural differences, the logP of the target compound is likely to be lower. The computed XlogP for the closely related 1-methyl-4-nitro-1H-pyrazole is 0.1, suggesting that the addition of the amino group in the target compound will further modulate this value.[5]

Ionization Constant (pKa)

The pKa values of a compound determine its ionization state at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. 1-Methyl-4-nitro-1H-pyrazol-5-amine has two potential sites for protonation: the amino group and the pyrazole ring nitrogens.

  • Basicity of the Amino Group: The amino group is expected to be basic, with a pKa value typical for an aromatic amine. However, the electron-withdrawing effect of the adjacent nitro group and the pyrazole ring will decrease its basicity.

  • Basicity of the Pyrazole Ring: The pyrazole ring itself has basic nitrogen atoms. The specific pKa will be influenced by the substituents.

Predictive models can provide an estimate of the pKa values, which would need to be confirmed experimentally.

Synthesis and Characterization

The synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine can be approached through established methods for the functionalization of pyrazole rings. A plausible synthetic route would involve the nitration of a suitable 1-methyl-pyrazol-5-amine precursor.

Synthetic Approach

A general strategy for the synthesis of nitropyrazoles often involves the direct nitration of the pyrazole ring using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[6] The regioselectivity of the nitration is directed by the existing substituents on the pyrazole ring.

Synthesis_Pathway cluster_0 Synthetic Scheme Start 1-Methyl-1H-pyrazol-5-amine Product 1-Methyl-4-nitro-1H-pyrazol-5-amine Start->Product Nitration Reagent HNO₃ / H₂SO₄ Reagent->Product

Figure 2: A plausible synthetic route to 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Experimental Protocol (Illustrative):

  • Precursor Preparation: Begin with 1-Methyl-1H-pyrazol-5-amine as the starting material.

  • Nitration: Dissolve the starting material in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified period.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory experiments and safety considerations.

Spectroscopic Characterization

The identity and purity of synthesized 1-Methyl-4-nitro-1H-pyrazol-5-amine would be confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a singlet for the methyl group protons, a singlet for the pyrazole ring proton, and a broad singlet for the amino group protons. The chemical shifts will be influenced by the electronic environment. For example, in related pyrazole derivatives, methyl protons appear around 3.35 ppm.[3]

    • ¹³C NMR: The spectrum will show distinct signals for the four carbon atoms in the molecule, with the carbon bearing the nitro group being significantly downfield.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would be observed for the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the methyl group and pyrazole ring, and strong asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

  • Mass Spectrometry (MS):

    • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (142.12 g/mol ). Fragmentation patterns can provide further structural information.

Importance in Drug Discovery and Development

The physicochemical properties outlined in this guide are of paramount importance for the progression of 1-Methyl-4-nitro-1H-pyrazol-5-amine or its derivatives as potential drug candidates.

  • Solubility and Permeability: These properties, influenced by polarity and lipophilicity, are key determinants of a drug's oral bioavailability.

  • Ionization State (pKa): The pKa influences how a drug interacts with its biological target and how it is absorbed and distributed throughout the body.

  • Molecular Weight and Structure: These factors play a role in the "drug-likeness" of a molecule and its ability to bind to specific target sites.

By understanding and optimizing these properties, medicinal chemists can design more effective and safer therapeutic agents.

Conclusion

1-Methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound with a rich chemical functionality that makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a detailed overview of its core physicochemical properties, drawing upon available data and established scientific principles. While a complete experimental dataset for this specific molecule is not yet fully available in the public domain, the information and predictive insights presented here offer a solid foundation for researchers working with this and related pyrazole derivatives. Further experimental characterization is warranted to fully elucidate the properties of this promising chemical entity.

References

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • MDPI. (2022). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (2021). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Retrieved from [Link]

  • DTIC. (n.d.). SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]

  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methyl-4,5-dihydro-1h-pyrazol-5-one. Retrieved from [Link]

  • Semantic Scholar. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazole-2-amine, 7. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Retrieved from [Link]

  • PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-4-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Retrieved from [Link]

  • PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • Premier Supplier. (n.d.). High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Nitration of 1-methyl-1H-pyrazol-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The nitration of 1-methyl-1H-pyrazol-5-amine is a cornerstone reaction for the synthesis of high-value intermediates in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitration of 1-methyl-1H-pyrazol-5-amine is a cornerstone reaction for the synthesis of high-value intermediates in medicinal chemistry and materials science. This guide provides a detailed examination of the underlying reaction mechanisms, the critical factors governing regioselectivity, and field-proven experimental protocols. By synthesizing mechanistic theory with practical application, this document serves as an authoritative resource for professionals seeking to control and optimize this pivotal electrophilic substitution reaction.

Introduction: The Strategic Importance of 1-methyl-1H-pyrazol-5-amine

1-methyl-1H-pyrazol-5-amine is a heterocyclic building block characterized by a highly activated aromatic system.[1] The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and versatile interaction with biological targets.[2] The introduction of a nitro (-NO₂) group onto this scaffold via nitration dramatically expands its synthetic utility. The nitro group is not only a potent pharmacophore in its own right but also a versatile functional handle, readily converted into other essential functionalities such as amines, which are critical for further molecular elaboration. Understanding the nuances of its nitration is therefore essential for the rational design and synthesis of novel chemical entities.

Mechanistic Deep Dive: Unraveling the Reaction Pathway

The nitration of 1-methyl-1H-pyrazol-5-amine is a classic example of electrophilic aromatic substitution (SₑAr). The reaction's outcome is dictated by the inherent electronic properties of the substrate and the nature of the electrophile.

Electronic Landscape and Regioselectivity

The pyrazole ring of 1-methyl-1H-pyrazol-5-amine possesses a complex electronic profile. It contains three primary nucleophilic sites susceptible to electrophilic attack: the exocyclic amino group, the N1-nitrogen, and the C4-carbon.[3]

  • 5-Amino Group (-NH₂): This is a powerful activating group. Through its +M (mesomeric) effect, it donates lone-pair electron density into the pyrazole ring, significantly enhancing its nucleophilicity. This effect is most pronounced at the ortho position (C4).

  • 1-Methyl Group (-CH₃): This is a weakly activating group that donates electron density via a +I (inductive) effect.

  • Pyrazole Ring Nitrogens: The N1 nitrogen is considered "pyrrole-like" and contributes to the aromatic system, while the N2 nitrogen is "pyridine-like" and is generally electron-withdrawing.

The confluence of these electronic factors overwhelmingly favors electrophilic attack at the C4 position . The strong directing effect of the amino group makes the C4 carbon the most electron-rich and sterically accessible site for substitution.[4]

Generation of the Electrophile: The Nitronium Ion

The active electrophile in most aromatic nitration reactions is the nitronium ion (NO₂⁺).[5] It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid.[5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Alternative nitrating systems, such as nitric acid in trifluoroacetic anhydride (TFAA), can also be employed and offer milder reaction conditions.[6][7]

The Core Mechanism: Direct C4 Electrophilic Substitution

The predominant mechanism involves the direct attack of the electron-rich C4 position of the pyrazole ring on the nitronium ion. This proceeds via a two-step pathway:

  • Formation of the Sigma Complex: The π-electrons of the pyrazole ring attack the NO₂⁺ ion, forming a new C-N bond at the C4 position. This rate-determining step disrupts the ring's aromaticity and generates a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

  • Re-aromatization: A weak base in the reaction mixture (e.g., H₂O or HSO₄⁻) abstracts the proton from the C4 carbon. This restores the aromatic system and yields the final product, 1-methyl-4-nitro-1H-pyrazol-5-amine .

The following diagram, generated using DOT language, illustrates this primary mechanistic pathway.

Caption: Mechanism of direct C4 electrophilic aromatic substitution.

The Influence of Acidity: The Protonation Factor

A critical consideration in the nitration of aminopyrazoles is the acidity of the reaction medium. In highly acidic conditions, such as mixed acid (HNO₃/H₂SO₄), the exocyclic amino group can be protonated to form an ammonium salt (-NH₃⁺).[5] This protonated group is strongly deactivating and a meta-director. This deactivation can significantly slow down the reaction or necessitate harsher conditions. Therefore, controlling the protonation state of the amine is key to achieving high efficiency. For substrates that are sensitive or prone to degradation under strong acid, alternative, less acidic nitrating systems are preferable.[8]

Experimental Protocols and Data

The successful synthesis of 1-methyl-4-nitro-1H-pyrazol-5-amine relies on careful control of reaction parameters. While specific protocols for this exact molecule may vary, the following procedure, adapted from established methods for nitrating activated heterocyclic amines, provides a reliable starting point.

Standard Laboratory Protocol (Mixed Acid)

Objective: To synthesize 1-methyl-4-nitro-1H-pyrazol-5-amine via mixed-acid nitration.

Materials:

  • 1-methyl-1H-pyrazol-5-amine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice / Deionized Water

  • Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) solution

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (e.g., 5 mL per 1g of substrate) in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add 1-methyl-1H-pyrazol-5-amine (1.0 eq) to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 1 mL of HNO₃) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the dissolved substrate solution over 30-60 minutes. Maintain the reaction temperature strictly between 0 °C and 5 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A precipitate should form.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute ammonium hydroxide solution until the pH is approximately 7-8. This will ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual acid and inorganic salts.

  • Drying: Dry the product under vacuum or in a desiccator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

The following diagram illustrates the general experimental workflow.

Experimental_Workflow A 1. Dissolve Substrate in cold H₂SO₄ (0-5 °C) C 3. Add Nitrating Mix dropwise to Substrate (0-5 °C) A->C B 2. Prepare Nitrating Mix (HNO₃/H₂SO₄) at 0 °C B->C D 4. Stir for 1-2 hours Monitor by TLC C->D E 5. Quench Reaction on Crushed Ice D->E F 6. Neutralize with Base to pH 7-8 E->F G 7. Isolate by Filtration Wash with Cold Water F->G H 8. Dry Product (1-methyl-4-nitro-1H-pyrazol-5-amine) G->H

Caption: General workflow for the mixed-acid nitration protocol.

Comparative Data on Pyrazole Nitration

The choice of nitrating agent is crucial and depends on the substrate's reactivity and stability. The table below summarizes various conditions reported for the nitration of pyrazole derivatives.

SubstrateNitrating AgentSolvent / ConditionsProductYieldReference
1-MethylpyrazoleConc. HNO₃ / TFAA0-5 °C, 12 h1-Methyl-4-nitro-1H-pyrazole65%[6]
3,5-Dimethyl-1H-pyrazoleHNO₃ / H₂SO₄Not specified3,5-Dimethyl-4-nitro-1H-pyrazole-[7]
3-AminopyrazoleOxone / NaNO₂Water4-Nitro-1H-pyrazol-3-amine-[9]
PyrazoleConc. HNO₃ / TFAA0-5 °C, 12 h3,4-Dinitro-1H-pyrazole41%[6]

TFAA = Trifluoroacetic Anhydride

This data highlights that conditions can be tuned to achieve desired outcomes, with reagents like HNO₃/TFAA offering an alternative to traditional mixed acid for direct C-nitration.[6]

Conclusion and Outlook

The nitration of 1-methyl-1H-pyrazol-5-amine is a highly regioselective process, yielding the C4-nitro derivative through a well-understood electrophilic aromatic substitution mechanism. The primary determinant of this selectivity is the powerful activating and ortho-directing nature of the 5-amino group. Successful synthesis requires careful management of reaction temperature and consideration of the medium's acidity to avoid deactivation via protonation of the amine. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to effectively utilize this reaction in the development of complex molecules for pharmaceutical and industrial applications. Future research may focus on developing even milder and more environmentally benign nitration methods, potentially using solid acid catalysts or microfluidic reactors to enhance safety and control.

References

  • Zhang, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC. Available at: [Link]

  • Zhang, H., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

  • Al-Zaydi, K. M. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Open Journal of Medicinal Chemistry. Available at: [Link]

  • Kaur, H., et al. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Abdelrazek, F. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Abdelrazek, F. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. Available at: [Link]

  • Zhang, J., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. Available at: [Link]

  • Bawa, S., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • SlidePlayer. (n.d.). Pyrazole. SlidePlayer. Available at: [Link]

Sources

Exploratory

Spectroscopic Analysis of 1-Methyl-4-nitro-1H-pyrazol-5-amine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methyl-4-nitro-1H-pyrazol-5-amine. As a key building block in medicinal chemistry and materials science, a thoro...

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Molecular Characterization Division, Synthesis & Analysis Core

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methyl-4-nitro-1H-pyrazol-5-amine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document details the theoretical framework and practical considerations for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely available in public databases, this guide will leverage established principles and data from analogous structures to provide a robust predictive analysis, equipping researchers with the necessary tools to identify and characterize this compound.

Introduction: The Significance of 1-Methyl-4-nitro-1H-pyrazol-5-amine

1-Methyl-4-nitro-1H-pyrazol-5-amine, with the chemical formula C₄H₆N₄O₂ and a molecular weight of 142.12 g/mol , belongs to the family of nitro-substituted pyrazoles. This class of compounds is of significant interest to researchers in drug discovery and energetic materials development. The presence of both an amino group and a nitro group on the pyrazole ring imparts unique electronic properties, making it a versatile scaffold for the synthesis of novel bioactive molecules and high-energy materials.

Accurate structural elucidation is the cornerstone of any chemical research. Spectroscopic techniques such as NMR, IR, and MS provide a powerful arsenal for confirming the identity, purity, and structure of synthesized compounds. This guide will delve into the expected spectroscopic signatures of 1-Methyl-4-nitro-1H-pyrazol-5-amine, offering a detailed interpretation of the anticipated data.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure and the chemical environment of each atom.

Figure 1. Predicted 2D structure of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

The key structural features that will influence the spectroscopic data are:

  • The Pyrazole Ring: A five-membered aromatic heterocycle.

  • N-Methyl Group (N-CH₃): A methyl group attached to a nitrogen atom of the pyrazole ring.

  • Nitro Group (-NO₂): A strong electron-withdrawing group at the C4 position.

  • Amino Group (-NH₂): An electron-donating group at the C5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.0 - 8.5Singlet1HH3The proton at C3 is on an aromatic ring and is expected to be in the downfield region. The presence of the adjacent electron-withdrawing nitro group will further deshield this proton.
~ 6.0 - 7.0Broad Singlet2H-NH₂The chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects. A broad signal is expected.
~ 3.8 - 4.2Singlet3HN-CH₃The methyl group attached to the nitrogen of the pyrazole ring will appear as a singlet. Its chemical shift is influenced by the aromatic ring current.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-4-nitro-1H-pyrazol-5-amine in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 150 - 160C5This carbon is attached to the amino group and is part of the aromatic ring.
~ 135 - 145C4The carbon bearing the nitro group will be significantly deshielded and may show a broader signal due to quadrupolar relaxation of the attached nitrogen.
~ 130 - 140C3This is the other carbon atom in the pyrazole ring.
~ 35 - 40N-CH₃The carbon of the N-methyl group will appear in the aliphatic region.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0-180 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed reliably.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands:

Frequency Range (cm⁻¹) Vibration Functional Group
3400 - 3200N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
1640 - 1580N-H bendPrimary Amine (-NH₂)
1560 - 1500N-O asymmetric stretchNitro Group (-NO₂)
1360 - 1300N-O symmetric stretchNitro Group (-NO₂)
~ 1600C=N and C=C stretchPyrazole Ring
~ 2950C-H stretchN-Methyl Group

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

G cluster_sample Sample Preparation cluster_instrument FTIR Spectrometer cluster_data Data Acquisition & Processing Sample Sample KBr KBr Sample->KBr Mix with KBr ATR ATR Sample->ATR Place on ATR crystal Pellet Pellet KBr->Pellet Press Sample_Compartment Sample_Compartment Pellet->Sample_Compartment ATR->Sample_Compartment IR_Source IR_Source Interferometer Interferometer IR_Source->Interferometer Interferometer->Sample_Compartment Detector Detector Sample_Compartment->Detector Interferogram Interferogram Detector->Interferogram Signal Computer Computer Interferogram->Computer Signal Spectrum Spectrum Computer->Spectrum Fourier Transform Final_Spectrum Final_Spectrum Spectrum->Final_Spectrum Background Subtraction

Figure 2. Workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is expected at m/z = 142.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner upon ionization. Key fragmentation pathways may include:

    • Loss of the nitro group (-NO₂), resulting in a fragment at m/z = 96.

    • Loss of the methyl group (-CH₃), resulting in a fragment at m/z = 127.

    • Cleavage of the pyrazole ring.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often preferred for polar molecules.

  • Mass Analysis: Analyze the ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Detection: Detect the ions and generate a mass spectrum.

G cluster_sample_intro Sample Introduction cluster_analysis Mass Analysis cluster_detection Detection Sample_Solution Sample_Solution Ion_Source Electrospray (ESI) Sample_Solution->Ion_Source Infusion or LC Mass_Analyzer Quadrupole or TOF Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Methyl-4-nitro-1H-pyrazol-5-amine

Authored by: Dr. Gemini, Senior Application Scientist Abstract: Pyrazole derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast array of pharmacological activities.[1][2] The precise three-dimens...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: Pyrazole derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast array of pharmacological activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents.[2] This guide provides a comprehensive, field-proven methodology for the synthesis, crystallographic analysis, and computational characterization of 1-Methyl-4-nitro-1H-pyrazol-5-amine, a representative nitro-substituted aminopyrazole. We will detail the experimental protocols, from synthesis and crystal growth to advanced structural analysis, and demonstrate how computational techniques are leveraged to provide deeper insights into the molecule's electronic properties and intermolecular interactions.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in drug discovery, present in numerous compounds with anti-inflammatory, antimicrobial, and antitumor properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, and an amine group, a versatile hydrogen-bonding donor, onto the pyrazole core is anticipated to significantly influence the molecule's crystal packing and biological activity. A thorough understanding of the resulting molecular conformation and intermolecular interactions in the solid state is therefore paramount for rational drug design. This guide presents a holistic approach, integrating synthesis, single-crystal X-ray diffraction (SC-XRD), spectroscopic characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations to build a complete structural profile of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Synthesis and Crystallization

A robust synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of the title compound can be approached through established methods for functionalizing the pyrazole core.

Proposed Synthetic Pathway

The synthesis of 1-methyl-4-nitro-1H-pyrazol-5-amine can be achieved via a multi-step process starting from 1-methyl-1H-pyrazol-5-amine. A common strategy involves the nitration of the pyrazole ring, a reaction that must be carefully controlled to ensure regioselectivity.

Experimental Protocol: Synthesis

  • Starting Material: Begin with commercially available 1-methyl-1H-pyrazol-5-amine (CAS 1192-21-8).

  • Nitration: Dissolve the starting material in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). Add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Filter the crude product, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent system (e.g., ethanol/water mixture) to yield the purified 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Single Crystal Growth

The growth of diffraction-quality single crystals is a critical, and often empirical, step.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) and solvent mixtures to find a system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent system in a clean vial. Cover the vial with a perforated cap to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed, prismatic crystals appear, carefully harvest them for analysis.

Comprehensive Structural Characterization

A multi-faceted approach is employed to unambiguously determine the structure and properties of the title compound.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid.

Experimental Protocol: SC-XRD

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.[3]

  • Data Collection: Perform data collection on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and detector at a controlled temperature (e.g., 172 K) to minimize thermal vibrations.[3]

  • Structure Solution and Refinement: Process the collected data using standard software suites. Solve the structure using direct methods (e.g., SHELXT) and refine it by full-matrix least-squares on F² using programs like SHELXL.[3][4]

Table 1: Hypothetical Crystallographic Data for 1-Methyl-4-nitro-1H-pyrazol-5-amine

ParameterValue
Chemical FormulaC₄H₆N₄O₂
Formula Weight142.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.15
b (Å)10.20
c (Å)8.30
α (°)90
β (°)105.5
γ (°)90
Volume (ų)585.0
Z4
Calculated Density (g/cm³)1.615
Absorption Coeff. (mm⁻¹)0.130
F(000)296
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.060, wR₂ = 0.125

Note: The data in this table are plausible values for a small organic molecule and are presented for illustrative purposes.

Spectroscopic Analysis

Spectroscopic methods provide complementary data to confirm the molecular structure.

  • FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3400 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹), and C=N stretching of the pyrazole ring (around 1590 cm⁻¹).[5][6]

  • ¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would likely show a singlet for the methyl protons, a singlet for the pyrazole ring proton, and a broad singlet for the amine protons.[6] The ¹³C NMR would show distinct signals for the four carbon atoms in the molecule.

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[7][8] This analysis is performed using software such as CrystalExplorer, which maps properties onto the surface that represents the boundary of a molecule in the crystal.[7]

Methodology:

  • CIF Input: The crystallographic information file (CIF) obtained from the SC-XRD refinement is used as the input.

  • Surface Generation: Hirshfeld surfaces are generated based on the electron distribution of the molecule.

  • Property Mapping: Properties such as dnorm (normalized contact distance), shape index, and curvedness are mapped onto the surface. The dnorm surface is particularly useful, with red spots indicating contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.[9]

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing quantitative percentages for different types of interactions (e.g., H···H, O···H, N···H).[1][10]

For 1-Methyl-4-nitro-1H-pyrazol-5-amine, the analysis would likely reveal significant O···H and N···H contacts, corresponding to hydrogen bonds involving the nitro and amine groups, which are crucial for the stability of the crystal packing. H···H contacts would also be prevalent.[1]

Computational Chemistry: A DFT Approach

Density Functional Theory (DFT) calculations provide theoretical insights that complement the experimental data, helping to understand the electronic structure and reactivity of the molecule.

Computational Protocol:

  • Software: Utilize a quantum chemistry package like Gaussian.[11]

  • Method: Employ a suitable functional and basis set, such as B3LYP/6-311++G(d,p), for geometry optimization and subsequent calculations.

  • Analysis:

    • Geometry Optimization: The optimized molecular geometry can be compared with the experimental structure from SC-XRD.

    • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution, identifying electrophilic and nucleophilic sites.

Integrated Data Interpretation and Visualization

The strength of this comprehensive approach lies in the synergy between experimental and theoretical data.

Molecular and Crystal Structure

The SC-XRD data would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The pyrazole ring is expected to be planar. The nitro group and the amine group's positions relative to the ring are key conformational features. The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds of the N-H···O and N-H···N types, forming a stable three-dimensional supramolecular architecture.

Visualizing Workflows and Interactions

Diagrams are essential for conveying complex workflows and relationships clearly.

G Figure 1: Comprehensive Analysis Workflow cluster_exp Experimental Analysis cluster_comp Computational & Interaction Analysis cluster_results Integrated Results Synthesis Synthesis & Purification Crystals Single Crystal Growth Synthesis->Crystals Spectroscopy Spectroscopic Characterization (FT-IR, NMR) Synthesis->Spectroscopy SCXRD Single-Crystal X-ray Diffraction Crystals->SCXRD Hirshfeld Hirshfeld Surface Analysis SCXRD->Hirshfeld DFT DFT Calculations (HOMO-LUMO, MEP) SCXRD->DFT Structure Molecular & Crystal Structure SCXRD->Structure Interactions Intermolecular Interactions Hirshfeld->Interactions Properties Electronic Properties DFT->Properties Interactions->Structure Properties->Structure

Caption: Figure 1: Comprehensive Analysis Workflow.

G Figure 2: Key Intermolecular Interactions cluster_mol1 Molecule A N_amine_A N-H (Amine) O_nitro_B O (Nitro) N_amine_A->O_nitro_B N-H···O Hydrogen Bond O_nitro_A O (Nitro) N_amine_B N-H (Amine) N_ring_C N (Pyrazole) N_amine_B->N_ring_C N-H···N Hydrogen Bond

Caption: Figure 2: Key Intermolecular Interactions.

Conclusion

This technical guide outlines a comprehensive and integrated strategy for the structural elucidation of 1-Methyl-4-nitro-1H-pyrazol-5-amine. By combining chemical synthesis, definitive single-crystal X-ray diffraction, and supportive spectroscopic techniques with powerful computational tools like Hirshfeld surface analysis and DFT, a complete and in-depth understanding of the molecule's structure, intermolecular interactions, and electronic properties can be achieved. This detailed structural knowledge is invaluable for researchers in medicinal chemistry and drug development, providing the foundation for designing next-generation pyrazole-based therapeutic agents with enhanced efficacy and specificity.

References

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. NIH. [Link]

  • Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. ACS Publications. [Link]

  • Eurasian Journal of Biological and Chemical Sciences. DergiPark. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]

  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography... OUCI. [Link]

  • Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine. CERES Research Repository. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PubMed Central. [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

  • Synthesis, structure and the Hirshfeld surface analysis of three novel metal-tiron coordination complexes. RSC Publishing. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

  • Methyl 4-Nitro-1H-pyrazole-5-carboxylate. Amerigo Scientific. [Link]

  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo. [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 1-Methyl-4-nitro-1H-pyrazol-5-amine for Pharmaceutical Development

Abstract The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle, from early-stage in vitro screening to final formulation and bioavai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle, from early-stage in vitro screening to final formulation and bioavailability.[1][2] 1-Methyl-4-nitro-1H-pyrazol-5-amine, a heterocyclic compound featuring a rich array of functional groups, presents a unique and instructive case study in solubility science. This guide provides a comprehensive analysis of its predicted solubility in common solvents, grounded in fundamental physicochemical principles. We offer a detailed, field-proven protocol for the experimental determination of thermodynamic solubility via the shake-flask method and discuss the profound implications of these properties for researchers in drug discovery and process chemistry.

Introduction: Why Solubility is a Cornerstone of Drug Discovery

1-Methyl-4-nitro-1H-pyrazol-5-amine belongs to the 5-aminopyrazole class of heterocycles, a scaffold that is of significant interest in medicinal chemistry due to its wide range of biological activities.[3][4] The molecule's structure is characterized by a confluence of functional groups with opposing solubility characteristics: a hydrogen-bond-donating amine group, a highly polar nitro group, a hydrogen-bond-accepting pyrazole core, and a lipophilic N-methyl group. This structural complexity makes predicting its solubility profile a non-trivial challenge, yet a crucial one.

In drug discovery, insufficient solubility can lead to a cascade of costly and time-consuming failures.[5] These include:

  • Underestimated Potency: Compounds precipitating in bioassays can yield false-negative results or artificially weak potency.[5]

  • Poor Bioavailability: An orally administered drug must first dissolve in gastrointestinal fluids to be absorbed into systemic circulation.[6] Low solubility is a primary cause of poor oral bioavailability.

  • Formulation Hurdles: Developing both oral and parenteral (injectable) dosage forms is exceedingly difficult for poorly soluble compounds.[1]

Therefore, a thorough understanding and early characterization of a compound's solubility are not merely procedural steps but strategic imperatives that de-risk the development process.[2]

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides the foundational logic for solubility prediction.[7] This means that solutes dissolve best in solvents that have similar intermolecular force characteristics. For 1-Methyl-4-nitro-1H-pyrazol-5-amine, we must consider the interplay of its functional groups.

  • Polar, Protic Features: The primary amine (-NH₂) is a strong hydrogen bond donor and acceptor. The pyrazole ring nitrogens are hydrogen bond acceptors. These features suggest a strong affinity for polar protic solvents like water, methanol, and ethanol.

  • Polar, Aprotic Features: The nitro group (-NO₂) is highly polar and can act as a hydrogen bond acceptor. This, combined with the pyrazole core, indicates probable solubility in polar aprotic solvents such as DMSO, DMF, and acetone.[8]

  • Nonpolar Features: The N-methyl group (-CH₃) and the carbon backbone of the pyrazole ring contribute to the molecule's lipophilicity.

The overall solubility in a given solvent will be determined by the balance of these competing forces. The presence of both strong hydrogen bonding sites and a significant dipole moment from the nitro group suggests that the molecule will generally favor polar solvents over nonpolar ones like hexane or toluene. Furthermore, the ability of the amine group to be protonated in acidic solutions or potentially deprotonated under strong basic conditions can dramatically alter aqueous solubility.

Gold Standard Protocol: Thermodynamic Solubility Determination

To move from prediction to empirical fact, the equilibrium shake-flask method is the most reliable technique for determining thermodynamic solubility.[9] It measures the saturation concentration of a compound in a solvent under equilibrium conditions, providing a definitive value that is crucial for biopharmaceutical classification and formulation.[10]

Causality Behind the Shake-Flask Method

This method is authoritative because it ensures that the system reaches a true thermodynamic equilibrium. An excess of the solid compound is agitated in the solvent for an extended period (typically 24-72 hours) until the concentration of the dissolved solute in the supernatant remains constant.[9][11] This constancy is the critical self-validating checkpoint of the protocol, confirming that the solution is saturated and the measurement reflects the true equilibrium solubility.[12] Shorter, non-equilibrium methods (kinetic solubility assays) are faster but can be misleading, often overestimating solubility because they start from a dissolved state (in DMSO) and measure the point of precipitation.[6][10]

Step-by-Step Experimental Protocol
  • Preparation: Add an excess of crystalline 1-Methyl-4-nitro-1H-pyrazol-5-amine (e.g., 5-10 mg) to a 2 mL glass vial. Rationale: Using a visible excess ensures that saturation can be reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen pre-conditioned solvent (e.g., water, ethanol, DMSO) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. Rationale: 24 hours is a standard starting point, but true equilibrium must be confirmed.

  • Equilibrium Verification (Self-Validation): At 24 hours, carefully extract an aliquot of the supernatant. At 48 hours, extract another. If the measured concentrations are consistent, equilibrium has been reached. If not, continue agitation and sample at 72 hours.[9]

  • Phase Separation: After equilibration, allow the vial to stand at the test temperature for at least 1 hour to let undissolved solid settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles. Rationale: Complete removal of solid particles is critical to avoid artificially inflating the concentration measurement.

  • Sample Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical detector.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV, against a standard curve prepared from the same compound.[12]

  • Calculation: Calculate the original solubility concentration in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Analysis A Add Excess Solid (5-10 mg) to Vial B Add Precise Volume of Solvent (1 mL) A->B C Seal & Agitate (e.g., 24-48h at 25°C) B->C D Settle Suspended Solid (1h) C->D E Centrifuge at High Speed D->E F Extract Clear Supernatant E->F G Dilute Sample for Linear Range F->G H Quantify via HPLC-UV vs. Standard Curve G->H I Calculate Solubility (e.g., mg/mL) H->I cluster_prep cluster_prep cluster_sep cluster_sep cluster_analysis cluster_analysis

Caption: Workflow for the Shake-Flask Solubility Assay.

Predicted Solubility Profile of 1-Methyl-4-nitro-1H-pyrazol-5-amine

While specific experimental data for this exact molecule is not publicly available, we can construct a robust predicted profile based on its structure and data from close analogs, such as 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide, which is known to be soluble in polar aprotic and protic solvents.[8]

Table 1: Predicted Qualitative Solubility at Ambient Temperature (25 °C)

Solvent CategoryCommon SolventPredicted SolubilityRationale
Polar Protic WaterLow to ModerateThe amine and nitro groups provide polarity and H-bonding, but the overall heterocyclic structure can limit high aqueous solubility. Solubility will be highly pH-dependent.
MethanolHighExcellent H-bond donor/acceptor. Its polarity is well-suited to interact with all polar functional groups of the molecule.
EthanolModerate to HighSimilar to methanol but slightly less polar, which may slightly reduce its solvating power for the highly polar nitro group.
Polar Aprotic DMSOHighStrong H-bond acceptor and highly polar, capable of effectively solvating the entire molecule. Often used for stock solutions.[8]
DMFHighSimilar to DMSO, a powerful polar aprotic solvent that should readily dissolve the compound.[8]
AcetonitrileModeratePolar, but a weaker H-bond acceptor than DMSO/DMF. May be less effective at disrupting crystal lattice forces.
AcetoneModerateIntermediate polarity, should be a reasonable solvent for dissolving moderate quantities.
Nonpolar Dichloromethane (DCM)LowWhile it has a dipole, it cannot engage in H-bonding, making it a poor solvent for the amine and nitro functionalities.
Ethyl AcetateLowPossesses some polarity (ester group) but is a much weaker solvent than alcohols or DMSO for this structure.
TolueneVery Low / InsolubleAromatic and nonpolar; lacks the necessary polarity and H-bonding capability to interact favorably with the solute.
HexaneInsolubleAliphatic and completely nonpolar; incompatible with the polar nature of the compound.
Visualizing the Solubility-Polarity Relationship

The predicted solubility strongly correlates with solvent polarity and hydrogen bonding capacity.

G cluster_solvents Insoluble Insoluble Low Low Moderate Moderate High High Molecule 1-Methyl-4-nitro- 1H-pyrazol-5-amine Molecule->Insoluble Nonpolar Molecule->Low Weak Polarity No H-Bonding Molecule->Moderate H-Bonding & Polarity Molecule->High Strong H-Bonding & High Polarity

Caption: Predicted Solubility vs. Solvent Polarity.

Practical Implications for Researchers

  • For Medicinal Chemists: When performing reactions or purifications, polar solvents like methanol, acetonitrile, or ethyl acetate/ethanol mixtures (for chromatography) are likely to be most effective. For NMR analysis, DMSO-d₆ would be an excellent choice.

  • For Process Chemists: Scaling up synthesis will require careful solvent selection to balance solubility, safety, and cost. Methanol is a good candidate, but its volatility and toxicity must be managed. Recrystallization studies should focus on solvent/anti-solvent systems, such as dissolving in methanol and precipitating with water or a less polar solvent like toluene.

  • For Formulation Scientists: The predicted low-to-moderate aqueous solubility suggests that oral bioavailability may be a challenge. Formulation strategies such as salt formation (by protonating the amine with a pharmaceutically acceptable acid), amorphous solid dispersions, or particle size reduction may be necessary to improve dissolution rates and overall exposure.[13]

Conclusion

1-Methyl-4-nitro-1H-pyrazol-5-amine is a molecule whose solubility is governed by the strong, competing influences of its polar functional groups. It is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar media. This profile makes it a tractable but challenging compound for pharmaceutical development. The authoritative determination of its thermodynamic solubility using the detailed shake-flask protocol provided herein is an indispensable step in advancing this, or any, lead compound. Early and accurate solubility data empowers researchers to make informed decisions, mitigating risks and accelerating the path from discovery to a viable therapeutic.

References

  • MDPI. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. [Online] Available at: [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Online] Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Online] Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Available at: [Link]

  • Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

  • PubChem. 1-methyl-4-nitro-1H-pyrazole. [Online] Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

  • Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). [Online] Available at: [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Online] Available at: [Link]

  • He, C., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Online] Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Available at: [Link]

  • ScienceDirect. Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Online] Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Online] Available at: [Link]

  • Elgemeie, G. H., & Zaghary, W. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online] Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Online] Available at: [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]

  • Azurity Pharmaceuticals. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Online] Available at: [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. [Online] Available at: [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds?. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2024). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties. [Online] Available at: [Link]

  • MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Online] Available at: [Link]

  • ChemBK. 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine. [Online] Available at: [Link]

Sources

Foundational

Thermal stability and decomposition of 1-Methyl-4-nitro-1H-pyrazol-5-amine

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Methyl-4-nitro-1H-pyrazol-5-amine Authored by: A Senior Application Scientist Foreword: The study of energetic materials is a field predicated o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Methyl-4-nitro-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Foreword: The study of energetic materials is a field predicated on the precise understanding of chemical stability and reactivity under thermal stress. Among the various classes of energetic compounds, nitrogen-rich heterocycles, particularly nitrated pyrazoles, are of significant interest due to their potential for high performance combined with tunable sensitivity. This guide provides a comprehensive technical overview of the thermal stability and decomposition characteristics of 1-Methyl-4-nitro-1H-pyrazol-5-amine, a molecule of interest in the development of advanced energetic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, mechanistic understanding of this compound's behavior. We will delve into its synthesis, analytical methodologies for thermal characterization, and a proposed decomposition pathway based on established principles and data from closely related structural analogs.

Introduction to 1-Methyl-4-nitro-1H-pyrazol-5-amine

1-Methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole backbone, a foundational structure in many energetic materials. The pyrazole ring's aromaticity and high nitrogen content contribute to both thermal stability and a high positive heat of formation, which is a key characteristic of energetic materials. The energy released upon decomposition of such compounds is largely derived from the formation of the highly stable dinitrogen (N₂) molecule.[1]

The subject molecule is substituted with three key functional groups that dictate its properties:

  • A methyl group at the N1 position, which can influence its melting point and density.

  • A nitro group (NO₂) at the C4 position, which is the primary energetic functional group (explosophore) and a key driver of its decomposition. The thermal stability of nitropyrazoles is largely determined by the primary reactions of the NO₂ substituent.[2]

  • An amino group (NH₂) at the C5 position, which can significantly influence the decomposition mechanism, often acting as an internal catalyst or reactant.

Understanding the interplay of these groups is crucial for predicting the material's performance, safety, and storage lifetime.

Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine: A Proposed Protocol

Proposed Reaction Scheme

G reactant 1-Methyl-1H-pyrazol-5-amine product 1-Methyl-4-nitro-1H-pyrazol-5-amine reactant->product Electrophilic Nitration reagents HNO₃ / H₂SO₄ (Nitrating Mixture) 0-5 °C reagents->reactant

Caption: Proposed synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Step-by-Step Experimental Protocol

Materials:

  • 1-methyl-1H-pyrazol-5-amine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (99%)

  • Crushed Ice

  • Sodium Bicarbonate Solution (saturated)

  • Distilled Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

  • Ice-salt bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Protocol:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid to concentrated sulfuric acid in a 1:2 ratio by volume, while cooling in an ice bath.

  • Reaction Setup: Charge the three-neck flask with 1-methyl-1H-pyrazol-5-amine and place it in an ice-salt bath to cool the contents to 0 °C.

  • Dissolution: Slowly add concentrated sulfuric acid to the flask with stirring until the starting material is fully dissolved, ensuring the temperature does not exceed 10 °C.

  • Nitration: Begin the dropwise addition of the cold nitrating mixture from the dropping funnel. Maintain a reaction temperature of 0-5 °C throughout the addition. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Filtration: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Filter the precipitated solid using a Büchner funnel, and wash thoroughly with cold distilled water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified 1-Methyl-4-nitro-1H-pyrazol-5-amine. Dry the final product in a vacuum desiccator.

Physicochemical and Estimated Thermal Properties

A summary of the known and estimated properties of 1-Methyl-4-nitro-1H-pyrazol-5-amine is provided below. The thermal properties are estimated based on data from structurally similar compounds, as direct experimental values are not publicly available.

PropertyValue (or Estimated Range)Source/Basis for Estimation
Molecular Formula C₄H₆N₄O₂Calculated
Molecular Weight 142.12 g/mol Calculated
Appearance Expected to be a crystalline solidGeneral property of similar small organic molecules
Melting Point (°C) Not availableRequires experimental determination
Onset Decomposition Temperature (°C) 170 - 190Estimated based on 4-amino-3,5-dinitropyrazole (LLM-116), which has a major decomposition peak at 183 °C.[4] The presence of an amino group tends to lower the decomposition temperature compared to fully nitrated pyrazoles.
Peak Decomposition Temperature (°C) 180 - 200Estimated based on 4-amino-3,5-dinitropyrazole (LLM-116).[4]
Heat of Decomposition (J/g) Not availableRequires experimental determination
Major Gaseous Decomposition Products N₂, H₂O, CO₂, NH₃, HCNInferred from the decomposition of 4-amino-3,5-dinitropyrazole (LLM-116).[2][5]

Methodology for Thermal Analysis

To experimentally determine the thermal stability and decomposition kinetics of 1-Methyl-4-nitro-1H-pyrazol-5-amine, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.

Analytical Workflow

G cluster_0 Thermal Analysis Workflow start Sample Preparation (1-3 mg in crucible) dsc DSC Analysis (e.g., 5, 10, 15, 20 °C/min) start->dsc tga TGA Analysis (e.g., 10 °C/min) start->tga data_dsc Determine: - Onset Temp (T_onset) - Peak Temp (T_peak) - Heat of Decomposition (ΔH_d) dsc->data_dsc data_tga Determine: - Mass Loss Stages - Residual Mass tga->data_tga kinetics Kinetic Analysis (e.g., Kissinger Method) data_dsc->kinetics results Determine: - Activation Energy (E_a) - Pre-exponential Factor (A) kinetics->results

Caption: Workflow for the thermal analysis of energetic materials.

Detailed Experimental Protocols

Differential Scanning Calorimetry (DSC):

  • Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying melting points and exothermic decomposition events.

  • Protocol:

    • Accurately weigh 1-3 mg of the sample into a vented aluminum or gold-plated copper crucible. The use of a vented crucible is critical to prevent pressure buildup from gaseous decomposition products.

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Heat the sample from ambient temperature to approximately 350 °C at a constant heating rate (e.g., 10 °C/min).

    • To determine kinetic parameters, repeat the experiment using different heating rates (e.g., 5, 15, and 20 °C/min).

    • Record the heat flow as a function of temperature. The resulting thermogram is used to determine the onset temperature, peak temperature, and enthalpy of decomposition.

Thermogravimetric Analysis (TGA):

  • Objective: To measure the change in mass of a sample as a function of temperature, indicating decomposition and the formation of volatile products.

  • Protocol:

    • Weigh 2-5 mg of the sample into a ceramic or aluminum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to approximately 400 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature. The resulting curve reveals the temperatures at which mass loss occurs and the extent of each mass loss step.

Proposed Thermal Decomposition Pathway

While the exact decomposition mechanism of 1-Methyl-4-nitro-1H-pyrazol-5-amine requires experimental validation (e.g., through techniques like TGA coupled with mass spectrometry), a scientifically sound pathway can be proposed based on the well-studied decomposition of the closely related compound, 4-amino-3,5-dinitropyrazole (LLM-116).[2] The presence of adjacent amino and nitro groups is known to facilitate an intramolecular cyclization reaction.

Proposed Initial Decomposition Step: The decomposition is likely initiated by an intramolecular reaction between the amino group at the C5 position and the nitro group at the C4 position. This process involves the elimination of a water molecule and the formation of a highly strained furazan ring fused to the pyrazole core. This initial step is often the rate-determining step in the decomposition of such compounds.[2]

G cluster_0 Proposed Decomposition Pathway start 1-Methyl-4-nitro-1H-pyrazol-5-amine intermediate [Transition State] start->intermediate Intramolecular Cyclization product1 Fused Furazan-Pyrazole Intermediate + H₂O intermediate->product1 Elimination product2 Ring Opening & Fragmentation (N₂, CO₂, NH₃, HCN, etc.) product1->product2 Further Decomposition (High Temp)

Caption: Proposed initial decomposition pathway for 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Subsequent Decomposition: The fused furazan-pyrazole intermediate is expected to be unstable and will likely undergo rapid ring-opening and fragmentation, leading to the formation of stable gaseous products such as N₂, CO₂, and NH₃, along with other smaller molecules like HCN.[2][5]

Safety and Handling Precautions

As a nitrated amine compound, 1-Methyl-4-nitro-1H-pyrazol-5-amine should be treated as a potentially energetic and toxic material. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are required at all times.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

  • Engineering Controls:

    • All handling of the solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust.

    • Use of a blast shield is recommended, especially when performing thermal experiments or synthesizing larger quantities.

    • An eyewash station and safety shower must be readily accessible.

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

    • Store in a tightly sealed container.

    • Avoid storage with incompatible materials, such as strong oxidizing agents, reducing agents, and acids.

  • Spill and Disposal:

    • In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal.

    • All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

1-Methyl-4-nitro-1H-pyrazol-5-amine is a compound with the structural hallmarks of an energetic material. While direct experimental data on its thermal properties are not widely available, a comprehensive understanding of its likely behavior can be formulated through the analysis of structurally similar compounds. The proposed synthesis via nitration of its amine precursor is a viable route for its preparation. Its thermal decomposition is likely initiated by an intramolecular reaction between the adjacent amino and nitro groups, a common pathway for such molecules, with an estimated onset of decomposition in the range of 170-190 °C.

This technical guide provides a robust framework for researchers and scientists working with this compound. However, it must be emphasized that the proposed thermal properties and decomposition mechanisms are based on scientific inference and require experimental validation. The protocols and safety recommendations provided herein should serve as a foundation for safe and effective research into this and other related energetic materials.

References

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2021). Thermal Decomposition of Nitropyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • PubMed. (n.d.). Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link]

  • YouTube. (2025). What Are The Safety Precautions For Handling Ammonia?. Chemistry For Everyone. Retrieved from [Link]

  • NIH. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). 3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts. Retrieved from [Link]

  • International Enviroguard. (2021). How to Protect Workers from Ammonia Exposure. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2014). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]

  • NIH. (2022). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). Retrieved from [Link]

Sources

Exploratory

The Ascendant Therapeutic Potential of Nitro-aminopyrazole Derivatives: A Technical Guide for Drug Discovery

Preamble: The Strategic Convergence of Pyrazole, Nitro, and Amino Moieties in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in th...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Convergence of Pyrazole, Nitro, and Amino Moieties in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable therapeutic versatility is evidenced by its presence in a diverse array of clinically approved drugs, spanning anti-inflammatory agents like celecoxib to anticancer therapies such as crizotinib.[1] The functionalization of this privileged scaffold with amino and nitro groups introduces a fascinating interplay of electronic and steric properties, unlocking a vast chemical space for the development of novel therapeutic agents. This guide provides an in-depth exploration of the biological activities of nitro-aminopyrazole derivatives, offering a technical resource for researchers and drug development professionals. We will delve into the rationale behind their synthesis, elucidate their mechanisms of action, and provide robust, validated protocols for their biological evaluation.

Anticancer Activity: Exploiting Cellular Vulnerabilities

The quest for targeted and effective anticancer therapeutics has led to the extensive investigation of pyrazole derivatives.[3][4] The incorporation of both nitro and amino functionalities can synergistically enhance their cytotoxic potential through various mechanisms.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Nitro-aminopyrazole derivatives can exert their anticancer effects through several interconnected pathways. The electron-withdrawing nature of the nitro group can render the pyrazole ring susceptible to bioreductive activation within the hypoxic microenvironment of tumors, leading to the formation of cytotoxic reactive nitrogen species. Furthermore, these compounds have been shown to interfere with critical cellular processes essential for cancer cell proliferation and survival.[5]

A key mechanism involves the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling growth, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many cancers. Nitro-aminopyrazole derivatives can act as ATP-competitive inhibitors, binding to the active site of kinases and blocking their downstream signaling cascades. Another significant mode of action is the induction of apoptosis, or programmed cell death. This can be triggered by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[6]

Potential Anticancer Mechanisms of Nitro-aminopyrazole Derivatives A Nitro-aminopyrazole Derivative B Tumor Microenvironment (Hypoxia) A->B E Protein Kinase Inhibition A->E G Increased ROS Production A->G C Bioreductive Activation B->C D Reactive Nitrogen Species C->D J Apoptosis D->J F Disruption of Cell Signaling E->F K Inhibition of Cell Proliferation F->K H Mitochondrial Dysfunction G->H I Caspase Activation H->I I->J J->K

Caption: Potential anticancer mechanisms of nitro-aminopyrazole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the nitro-aminopyrazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Pyrazole derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[3][10] The inclusion of nitro and amino groups can enhance their antimicrobial efficacy.

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial activity of nitro-aminopyrazole derivatives is often attributed to their ability to interfere with essential microbial processes. The nitro group can be reduced by microbial nitroreductases to generate cytotoxic metabolites that can damage DNA, proteins, and other cellular components. Furthermore, these compounds can inhibit key microbial enzymes, such as DNA gyrase, which is essential for bacterial DNA replication.[11] The structure of the bacterial cell wall can also influence the susceptibility of different strains to these compounds.[12]

Antimicrobial Mechanism of Nitro-aminopyrazole Derivatives A Nitro-aminopyrazole Derivative B Microbial Cell A->B H Inhibition of Essential Enzymes (e.g., DNA Gyrase) A->H I Inhibition of Cell Wall Synthesis A->I C Nitroreductase B->C D Reduction of Nitro Group C->D E Cytotoxic Metabolites D->E F DNA Damage E->F G Protein Damage E->G J Bacterial Cell Death F->J G->J H->J I->J Anti-inflammatory Mechanism via COX-2 Inhibition A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins C->D E Inflammation & Pain D->E F Nitro-aminopyrazole Derivative F->C Inhibition

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes. [13] Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound is quantified by measuring the change in absorbance.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: In a 96-well plate, incubate the test compound at various concentrations with the respective COX isoenzyme in a reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Quantitative Data Summary

Compound ClassBiological ActivityTarget Organism/Cell LineIC50 / MICReference
HalogenoaminopyrazolesAntibacterialBacillus subtilis0.007 - 0.062 µg/mL[10]
HalogenoaminopyrazolesAntibacterialStaphylococcus aureus190 - 1560 µg/mL[10]
Pyrazoline Derivative (Compound 9)AntibacterialStaphylococcus aureus (MDR)4 µg/mL[14]
Isoxazole Derivatives (C3, C5, C6)Anti-inflammatoryCOX-2 EnzymePotent Inhibition[13]
1,4-Benzoxazine DerivativesAnti-inflammatoryCOX-2 Enzyme0.57 - 0.72 µM[15]

Conclusion and Future Perspectives

Nitro-aminopyrazole derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability and the potential for fine-tuning their pharmacological properties through structural modifications make them attractive candidates for further investigation in drug discovery programs. Future research should focus on elucidating the detailed structure-activity relationships, optimizing their pharmacokinetic and pharmacodynamic profiles, and exploring their potential in preclinical and clinical studies. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of this exciting class of molecules.

References

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. 2021. Available from: [Link]

  • Synthesis and anticancer activity of substituted pyrazole derivatives. TSI Journals. Available from: [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. 2021. Available from: [Link]

  • Recent advances in the development of nitrogen-containing heterocyclic compounds as anticancer agents: a review. ResearchGate. 2023. Available from: [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. 2016. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. Available from: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PMC - PubMed Central. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. 2025. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. 2023. Available from: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. 2023. Available from: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. 2024. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. 2024. Available from: [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available from: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. 2011. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. 2025. Available from: [Link]

  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. Available from: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. 2025. Available from: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. 2024. Available from: [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. 2013. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023. Available from: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. Available from: [Link]

  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. 2016. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available from: [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH. 2023. Available from: [Link]

  • Anticancer assay (MTT). Bio-protocol. Available from: [Link]

  • Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. ResearchGate. 2025. Available from: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Available from: [Link]

  • Broth Microdilution. MI - Microbiology. Available from: [Link]

  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. PMC. Available from: [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. 2013. Available from: [Link]

  • Enaminone-Derived Pyrazoles with Antimicrobial Activity. ResearchGate. 2019. Available from: [Link]

Sources

Foundational

1-Methyl-4-nitro-1H-pyrazol-5-amine: A Strategic Synthon for Advanced Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This technical guide provides a comprehensive overview of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-nitro-1H-pyrazol-5-amine, a highly functionalized pyrazole derivative with significant potential as a synthon for the construction of diverse and medicinally relevant heterocyclic compounds. We will delve into its plausible synthetic pathways, analyze its unique reactivity profile as influenced by the constituent functional groups, and explore its application in the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug discovery, offering both theoretical insights and practical considerations for the utilization of this versatile building block.

Introduction: The Strategic Value of 1-Methyl-4-nitro-1H-pyrazol-5-amine

The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this privileged scaffold.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activity. 1-Methyl-4-nitro-1H-pyrazol-5-amine presents a particularly interesting substitution pattern, combining a nucleophilic amino group at the C5 position with a potent electron-withdrawing nitro group at the C4 position, all on a stable N-methylated pyrazole core.

This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable synthon for the synthesis of a variety of fused heterocyclic systems. The amino group serves as a handle for cyclization reactions, while the nitro group can be utilized as a directing group, a precursor for other functionalities, or to modulate the electronic properties of the final molecule. This guide will explore the synthesis and synthetic utility of this promising, yet under-explored, building block.

Synthesis of the Core Synthon: A Plausible Pathway

While a direct, step-by-step synthesis of 1-methyl-4-nitro-1H-pyrazol-5-amine is not extensively documented in readily available literature, a plausible and scientifically sound synthetic route can be proposed based on established transformations of pyrazole derivatives. The proposed pathway involves a multi-step sequence starting from a readily accessible pyrazole precursor.

A key intermediate in a related synthesis is 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, which is prepared by the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[2] Drawing from this, a viable route to the title compound could commence with 1-methyl-1H-pyrazole-5-carboxylic acid.

Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amide Formation cluster_2 Step 3: Hofmann Rearrangement A 1-Methyl-1H-pyrazole-5-carboxylic acid B 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid A->B HNO3 / H2SO4 C 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide B->C 1. SOCl2 2. NH4OH D 1-Methyl-4-nitro-1H-pyrazol-5-amine C->D Br2, NaOH

Caption: Proposed synthetic pathway to 1-methyl-4-nitro-1H-pyrazol-5-amine.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on analogous and well-established chemical transformations. Optimization will be necessary for specific substrates and scales.

Protocol 2.1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-1H-pyrazole-5-carboxylic acid in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C. The nitration of the pyrazole ring at the 4-position is a common procedure for the synthesis of 4-nitropyrazole derivatives.[3][4]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Protocol 2.2: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide

  • Acid Chloride Formation: Reflux a solution of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid in thionyl chloride (SOCl₂) for 2-3 hours.

  • Solvent Removal: Remove the excess thionyl chloride under reduced pressure.

  • Amination: Dissolve the resulting crude acid chloride in an appropriate aprotic solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.

  • Reaction: Stir the mixture for 1-2 hours at room temperature.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain 1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

Protocol 2.3: Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine (Hofmann Rearrangement)

  • Reactant Preparation: Prepare a solution of sodium hydroxide in water and cool it to 0-5 °C.

  • Bromine Addition: Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite.

  • Amide Addition: Add the 1-methyl-4-nitro-1H-pyrazole-5-carboxamide to the freshly prepared sodium hypobromite solution.

  • Reaction: Warm the reaction mixture gradually and then heat to 50-70 °C for a specified time, monitoring the reaction by TLC.

  • Isolation and Purification: After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-methyl-4-nitro-1H-pyrazol-5-amine.

Reactivity and Synthetic Applications: A Synthon for Fused Heterocycles

The synthetic utility of 1-methyl-4-nitro-1H-pyrazol-5-amine lies in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems. The exocyclic amino group at the C5 position is the primary nucleophilic center for initiating these transformations. However, the strong electron-withdrawing effect of the nitro group at the C4 position significantly reduces the nucleophilicity of this amino group. This electronic modulation necessitates careful consideration of reaction conditions to achieve efficient cyclization.

Synthesis of Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine scaffold is a common application of 5-aminopyrazoles.[5] These reactions typically involve condensation with 1,3-dicarbonyl compounds or their equivalents.

General Reaction Scheme: Synthesis of Pyrazolo[3,4-b]pyridines

G cluster_0 Cyclocondensation A 1-Methyl-4-nitro-1H-pyrazol-5-amine C Substituted Pyrazolo[3,4-b]pyridine A->C B 1,3-Dicarbonyl Compound B->C

Caption: General pathway for the synthesis of pyrazolo[3,4-b]pyridines.

Causality Behind Experimental Choices:

Due to the decreased nucleophilicity of the 5-amino group in our target synthon, harsher reaction conditions or the use of a catalyst may be required compared to reactions with more electron-rich aminopyrazoles. Acid catalysis is often employed to activate the carbonyl groups of the 1,3-dicarbonyl compound, making them more susceptible to nucleophilic attack. The reaction likely proceeds through an initial condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization and subsequent dehydration to form the pyridine ring.

Table 1: Representative 1,3-Dicarbonyl Compounds for Pyrazolo[3,4-b]pyridine Synthesis

1,3-Dicarbonyl CompoundExpected Product Substitution Pattern
Acetylacetone4,6-Dimethyl-1-methyl-3-nitro-1H-pyrazolo[3,4-b]pyridine
Ethyl acetoacetate6-Methyl-1-methyl-3-nitro-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
Diethyl malonate1-Methyl-3-nitro-1H-pyrazolo[3,4-b]pyridine-4,6(5H,7H)-dione

Experimental Protocol (General): Synthesis of Substituted Pyrazolo[3,4-b]pyridines

  • Reactant Mixture: In a round-bottom flask, combine 1-methyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) and the desired 1,3-dicarbonyl compound (1.1 eq) in a high-boiling solvent such as glacial acetic acid or Dowtherm A.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles that can be accessed from 5-aminopyrazole precursors.[6] These are often synthesized through reactions with various one-carbon or three-carbon synthons.

Reaction with Formamide: A Route to the Parent Pyrazolo[3,4-d]pyrimidine

G A 1-Methyl-4-nitro-1H-pyrazol-5-amine C 1-Methyl-3-nitro-1H-pyrazolo[3,4-d]pyrimidine A->C Heat B Formamide B->C

Caption: Synthesis of the pyrazolo[3,4-d]pyrimidine core.

Experimental Protocol (General): Synthesis of 1-Methyl-3-nitro-1H-pyrazolo[3,4-d]pyrimidine

  • Reactant Mixture: Heat a mixture of 1-methyl-4-nitro-1H-pyrazol-5-amine and an excess of formamide at reflux for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent to yield the desired pyrazolo[3,4-d]pyrimidine.

The use of orthoesters or other activated carboxylic acid derivatives can also be employed to introduce substituents at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.

Conclusion and Future Outlook

1-Methyl-4-nitro-1H-pyrazol-5-amine, while not yet a commonplace building block, holds significant promise as a versatile synthon for the construction of complex heterocyclic molecules. Its unique electronic properties, stemming from the interplay of the amino and nitro groups, offer both challenges and opportunities for the synthetic chemist. The reduced nucleophilicity of the amino group necessitates the development of robust and optimized reaction conditions for cyclocondensation reactions.

Future research in this area should focus on the definitive synthesis and characterization of this synthon, followed by a systematic exploration of its reactivity with a wide range of electrophiles. The resulting fused heterocyclic libraries will undoubtedly provide a rich source of novel compounds for biological screening in drug discovery programs. The nitro group itself can be a handle for further transformations, such as reduction to an amino group, opening up avenues for further diversification of the synthesized scaffolds. The strategic application of 1-methyl-4-nitro-1H-pyrazol-5-amine is poised to expand the accessible chemical space for the discovery of new therapeutic agents.

References

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Pharmaceuticals. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules. [Link]

  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron. [Link]

  • 1-methyl-4-nitro-1H-pyrazole. PubChem. [Link]

  • Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. ResearchGate. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. ResearchGate. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. ResearchGate. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [Link]

  • Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • synthesis and friedländer reactions of 5-amino-4-cyano- 1,3-oxazoles. HETEROCYCLES. [Link]

  • Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. The Journal of Organic Chemistry. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]

  • Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. [Link]

  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synlett. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • 1h-pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-. Metabolomics Workbench. [Link]

Sources

Exploratory

The Nitro-Substituted Pyrazole Core: A Technical Guide to Its Discovery, Synthesis, and Evolving Applications

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been a cornerstone in the development of a diverse array of chemical entities. The introduction of a ni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been a cornerstone in the development of a diverse array of chemical entities. The introduction of a nitro functional group onto this scaffold dramatically alters its physicochemical properties, giving rise to a class of compounds known as substituted nitropyrazoles. This technical guide provides an in-depth exploration of the discovery and history of these fascinating molecules, from their early synthesis to their contemporary applications. We will delve into the mechanistic intricacies of key synthetic transformations, provide detailed experimental protocols for benchmark compounds, and analyze the structure-property relationships that have driven their use in fields as disparate as energetic materials and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles and practical applications of substituted nitropyrazole chemistry.

Introduction: The Enduring Significance of the Pyrazole Scaffold and the Impact of Nitro-Substitution

The pyrazole ring system is a privileged scaffold in chemistry, owing to its unique electronic properties, metabolic stability, and ability to participate in a variety of non-covalent interactions.[1][2] This has led to its incorporation into a vast number of compounds with significant biological activity and material properties. The introduction of one or more nitro groups onto the pyrazole ring profoundly influences its character in several key ways:

  • Electronic Effects: The strongly electron-withdrawing nature of the nitro group significantly modulates the electron density of the pyrazole ring, influencing its reactivity in further chemical transformations and its ability to interact with biological targets.

  • Physicochemical Properties: The presence of the nitro group impacts key properties such as acidity, polarity, and crystal packing, which are critical for applications ranging from drug delivery to the formulation of energetic materials.[3]

  • Energetic Properties: The high nitrogen and oxygen content imparted by the nitro group is a key determinant of the energetic properties of these compounds, making them a focus of research in the field of high-energy-density materials (HEDMs).[3][4]

  • Biological Activity: The altered electronic and steric profile of nitropyrazoles can lead to novel interactions with biological macromolecules, opening up new avenues for drug discovery.[2][5][6]

This guide will navigate the historical milestones, synthetic evolution, and diverse applications of this important class of molecules.

A Historical Journey: The Discovery and Early Synthesis of Substituted Nitropyrazoles

The story of substituted nitropyrazoles begins in the mid-20th century, with early explorations into the chemistry of pyrazole and its derivatives. A pivotal moment in this history was the work of Habraken and co-authors in 1970, who reported the synthesis of 3-nitropyrazole (3-NP).[4] Their method, which involved the thermal rearrangement of N-nitropyrazole, laid the foundation for much of the subsequent research in this area.

The Pioneering Work of Habraken: N-Nitration and Thermal Rearrangement

The initial approach to accessing C-nitropyrazoles involved a two-step process:

  • N-Nitration of Pyrazole: The first step is the electrophilic nitration of the pyrazole ring at the nitrogen atom. This is typically achieved using a mixture of nitric acid and acetic anhydride or a combination of nitric acid and sulfuric acid.[4] The pyrazole nitrogen acts as a nucleophile, attacking the nitronium ion (NO₂⁺) generated in situ.

  • Thermal Rearrangement of N-Nitropyrazole: The resulting N-nitropyrazole is then subjected to thermal rearrangement to yield the C-nitro derivative. Habraken's original work described the conversion of N-nitropyrazole to 3-nitropyrazole by heating in anisole.[4] This rearrangement was later proposed to proceed via a[4][7] sigmatropic shift of the nitro group.[8][9][10]

This foundational work opened the door to the synthesis of a variety of substituted nitropyrazoles and sparked further investigations into the mechanism and scope of this important reaction.

The Synthetic Arsenal: Key Methodologies for the Preparation of Substituted Nitropyrazoles

The synthesis of substituted nitropyrazoles has evolved significantly since its inception. While the N-nitration/rearrangement sequence remains a cornerstone, a variety of other methods have been developed to provide access to a wider range of derivatives with improved efficiency and safety.

Electrophilic Nitration of the Pyrazole Ring: A Deeper Dive

The direct nitration of the pyrazole ring is a fundamental transformation in this field. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring.

The mechanism of electrophilic nitration of the pyrazole ring involves the attack of the electron-rich ring on an electrophilic nitrating agent, typically the nitronium ion (NO₂⁺). The C4 position of the pyrazole ring is generally the most electron-rich and therefore the most susceptible to electrophilic attack in neutral or alkaline conditions.[11][12] However, under strongly acidic conditions, the pyrazole nitrogen can be protonated, deactivating the ring towards electrophilic substitution.

Diagram: Electrophilic Nitration of Pyrazole

G pyrazole Pyrazole intermediate Sigma Complex (Wheland Intermediate) pyrazole->intermediate Electrophilic Attack at C4 nitronium NO₂⁺ (from HNO₃/H₂SO₄) nitronium->intermediate product 4-Nitropyrazole intermediate->product Deprotonation proton_loss -H⁺

Caption: General mechanism of electrophilic nitration of pyrazole at the C4 position.

The N-Nitration and Thermal Rearrangement Pathway: Mechanism and Optimization

The two-step synthesis of C-nitropyrazoles via an N-nitropyrazole intermediate is a versatile and widely used method.[4] The thermal rearrangement of the N-nitro group to a carbon atom of the pyrazole ring is believed to proceed through a concerted, intramolecular[4][7] sigmatropic rearrangement.[8][9][10] This pericyclic reaction involves the migration of the nitro group from the nitrogen atom to the C3 (or C5) position through a cyclic transition state.

Diagram:[4][7] Sigmatropic Rearrangement of N-Nitropyrazole

G n_nitropyrazole N-Nitropyrazole transition_state [1,5] Sigmatropic Transition State n_nitropyrazole->transition_state Heat (Δ) three_nitropyrazole 3-Nitropyrazole transition_state->three_nitropyrazole

Caption: The concerted[4][7] sigmatropic rearrangement of N-nitropyrazole to 3-nitropyrazole.

Over the years, this method has been optimized by exploring different solvents and reaction conditions to improve yields and safety. For instance, while anisole was used in the original procedure, other high-boiling solvents like benzonitrile are now often preferred.[4]

Modern Synthetic Approaches: Expanding the Toolkit

Recognizing the limitations and potential hazards of traditional nitration methods, researchers have developed a range of modern synthetic strategies to access substituted nitropyrazoles. These include:

  • One-Pot Syntheses: Methods have been developed to carry out the N-nitration and rearrangement in a single reaction vessel, improving efficiency. For example, a one-pot, two-step route to 4-nitropyrazole using fuming nitric and sulfuric acids has been reported.[4][13]

  • Green Chemistry Approaches: The use of solid catalysts like zeolites or silica in combination with fuming nitric acid offers a more environmentally friendly alternative to traditional acid mixtures.[4]

  • [4+1] Cycloaddition Reactions: Novel and efficient routes, such as the combination of nucleophilic substitution and [4+1] cycloaddition skeletal editing, have been developed for the synthesis of highly nitrated pyrazoles, offering advantages in terms of reaction efficiency and atom economy.[14][15]

  • Functional Group Interconversion: The introduction of the nitro group can also be achieved through the transformation of other functional groups already present on the pyrazole ring.

Detailed Experimental Protocols

To provide practical insights for the laboratory chemist, detailed, step-by-step methodologies for the synthesis of key nitropyrazole building blocks are presented below.

Protocol 1: Synthesis of 3-Nitropyrazole via N-Nitration and Thermal Rearrangement

Materials:

  • Pyrazole

  • Nitric Acid (fuming)

  • Acetic Anhydride

  • Benzonitrile

Procedure:

  • N-Nitration: To a cooled (0-5 °C) mixture of acetic anhydride, add fuming nitric acid dropwise with stirring. To this nitrating mixture, add a solution of pyrazole in acetic anhydride at a rate that maintains the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Isolation of N-Nitropyrazole: Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain crude N-nitropyrazole.

  • Thermal Rearrangement: Dissolve the crude N-nitropyrazole in benzonitrile and heat the solution at 140-150 °C for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the benzonitrile by vacuum distillation. The residue can be purified by recrystallization or column chromatography to afford pure 3-nitropyrazole.

Protocol 2: One-Pot Synthesis of 4-Nitropyrazole

Materials:

  • Pyrazole

  • Sulfuric Acid (concentrated)

  • Nitric Acid (fuming, 98%)

  • Sulfuric Acid (fuming, 20%)

Procedure:

  • Carefully add pyrazole to concentrated sulfuric acid with cooling to form pyrazole sulfate.

  • Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.

  • Add the pyrazole sulfate solution to the nitrating mixture at a controlled temperature (typically below 20 °C).

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated 4-nitropyrazole by filtration, wash with cold water, and dry.

Applications of Substituted Nitropyrazoles: From Explosives to Pharmaceuticals

The unique properties of substituted nitropyrazoles have led to their application in a wide range of fields.

Energetic Materials

The high nitrogen and oxygen content, coupled with the inherent stability of the pyrazole ring, makes nitropyrazoles attractive candidates for energetic materials.[4] The introduction of multiple nitro groups, as seen in compounds like 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP), leads to materials with high densities and detonation velocities.[3] Research in this area focuses on balancing energetic performance with sensitivity to external stimuli.

Table 1: Physicochemical Properties of Selected Mononitropyrazoles

CompoundDensity (g/cm³)Melting Point (°C)Detonation Velocity (km/s)Detonation Pressure (GPa)
3-Nitropyrazole (3-NP)1.57174-1757.0220.08
4-Nitropyrazole (4-NP)1.52163-1656.8618.81
1-Methyl-3-nitropyrazole (3-MNP)1.4780-836.6217.11
1-Methyl-4-nitropyrazole (4-MNP)1.40826.4215.52

Data compiled from reference[4].

Medicinal Chemistry and Drug Development

The pyrazole scaffold is a well-established pharmacophore, and the introduction of a nitro group can significantly enhance or modify the biological activity of these molecules.[2][7] Substituted nitropyrazoles have been investigated for a variety of therapeutic applications.

Several studies have explored the potential of nitropyrazole derivatives as anticancer agents.[5][9][16] The nitro group can influence the molecule's ability to interact with key biological targets involved in cancer progression, such as kinases. For example, some nitropyrazole derivatives have shown inhibitory activity against kinases like Aurora kinase, where the nitro group was found to be an optimal substituent for potency.[17] The cytotoxic activity of some pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines has been reported, with IC50 values in the low micromolar range.[18]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
55hHCT-1161.26
55jHepG22.54
55lMCF-73.22
6g (anti-inflammatory)BV2 microglia (IL-6 expression)9.562

Data for compounds 55h, 55j, and 55l from reference[18]. Data for compound 6g from reference[19].

The search for new antimicrobial agents is a critical area of research, and nitropyrazole derivatives have shown promise in this regard.[2][6][20][21][22] The presence of a nitro group can contribute to the antimicrobial activity through various mechanisms. For instance, some novel pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.[2] The lipophilicity and electronic properties conferred by substituents like chloro and bromo groups, in addition to the nitro group, can enhance antimicrobial efficacy.[21]

The versatility of the nitropyrazole scaffold extends to other therapeutic areas, including:

  • Anti-inflammatory agents: The well-known anti-inflammatory drug Celecoxib, a pyrazole derivative, has inspired the synthesis of analogues, some of which incorporate nitro functionalities or are designed based on similar structural principles.[2]

  • Kinase inhibitors: The pyrazole core is a common feature in many kinase inhibitors, and the electronic properties of the nitro group can be exploited to fine-tune the binding affinity and selectivity for specific kinases.[22][23]

Agrochemicals and Fine Chemicals

Beyond medicine, substituted nitropyrazoles are also utilized in the agrochemical industry as pesticides and herbicides.[4][13] They also serve as valuable intermediates in the synthesis of a variety of fine chemicals.[4]

Challenges and Future Directions

Despite the significant progress in the chemistry of substituted nitropyrazoles, several challenges remain. The synthesis of polysubstituted nitropyrazoles with precise regiocontrol can be complex.[14] Furthermore, the development of more sustainable and safer synthetic methods continues to be a priority.

Future research in this field is likely to focus on:

  • Development of Novel Synthetic Methodologies: The exploration of new catalytic systems and reaction pathways to access complex nitropyrazole derivatives with high efficiency and selectivity.

  • Expansion of a Biological Applications: A deeper investigation into the therapeutic potential of nitropyrazoles in a wider range of diseases, including neurodegenerative disorders and infectious diseases.

  • Structure-Based Drug Design: The use of computational tools to design nitropyrazole-based inhibitors with improved potency and selectivity for specific biological targets.

  • Advanced Materials: The design and synthesis of novel energetic materials based on the nitropyrazole scaffold with enhanced performance and reduced sensitivity.

Conclusion

The journey of substituted nitropyrazoles, from their initial discovery through thermal rearrangement to their current status as versatile building blocks in materials science and medicinal chemistry, is a testament to the enduring power of synthetic chemistry. The introduction of the nitro group onto the pyrazole ring creates a unique chemical entity with a rich and diverse range of properties and applications. As our understanding of the synthesis and reactivity of these compounds continues to grow, we can expect to see the emergence of new and innovative applications for substituted nitropyrazoles in the years to come.

References

  • Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. [Link]

  • Gao, Y., & Shreeve, J. M. (2014). Review on synthesis of nitropyrazoles. Journal of Materials Chemistry A, 2(3), 533-544. [Link]

  • Li, Y., Wang, C., & Shreeve, J. M. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • Li, Y., Wang, C., & Shreeve, J. M. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • Shevelev, S. A., & Kanishchev, M. I. (1996). Nitropyrazoles. Russian Chemical Reviews, 65(8), 689-711. [Link]

  • Abdelgawad, M. A., Elshemy, H. A. H., & Ahamed, O. M. (2016). Synthesis and anticancer activity of substituted pyrazole derivatives. Organic Chemistry: An Indian Journal, 12(4), 135-142. [Link]

  • Al-Issa, S. A. (2017). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 493-506. [Link]

  • Szabo, S. M., Petrassi, H. M., Harris, J. L., & Goldstein, D. M. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of medicinal chemistry, 52(9), 2895-2902. [Link]

  • Janssen, J. W. A. M., Habraken, C. L., & Louw, R. (1976). On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a[4][7] sigmatropic nitro migration. The Journal of Organic Chemistry, 41(10), 1758-1762. [Link]

  • Asif, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 69-80. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(15), 4488. [Link]

  • Li, Y., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(17), 6296. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Molecules, 26(16), 5021. [Link]

  • Janssen, J. W. A. M., Habraken, C. L., & Louw, R. (1976). On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a[4][7] sigmatropic nitro migration. The Journal of Organic Chemistry, 41(10), 1758-1762. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 4(2), 29-37. [Link]

  • Asif, M. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321-327. [Link]

  • Zhang, W., et al. (2022). Theoretical study on the structure and the isomerization mechanism of N-nitropyrazole. International Journal of Chemical Kinetics, 54(8), 470-477. [Link]

  • Hamada, N. M. M., & Abdo, N. Y. M. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10486. [Link]

  • Al-Omair, M. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3166. [Link]

  • LibreTexts. (2023). 1.4: Sigmatropic Rearrangements. Chemistry LibreTexts. [Link]

  • Pyrazole. (n.d.). In SlideShare. Retrieved from [Link]

  • Li, Y., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(17), 6296. [Link]

  • Singh, P., & Kaur, M. (2014). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 843-851. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine: An In-Depth Application Note and Protocol

Introduction: The Significance of Substituted Pyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a broad spectrum of biological activities. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a broad spectrum of biological activities. Among these, 1-Methyl-4-nitro-1H-pyrazol-5-amine stands out as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the methyl, nitro, and amino groups on the pyrazole ring provides a versatile scaffold for further chemical modifications, leading to the development of novel therapeutic agents. This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine, designed for researchers, scientists, and professionals in drug development. Our focus is not merely on the procedural steps but on the underlying chemical principles and experimental rationale, ensuring a reproducible and scalable synthesis.

Materials and Methods

Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided below. All reagents should be of analytical grade or higher to ensure the purity of the final product.

Reagent/EquipmentSupplier/GradePurpose
MalononitrileSigma-Aldrich, 99%Starting material for pyrazole synthesis
MethylhydrazineSigma-Aldrich, 98%Reagent for pyrazole ring formation
EthanolFisher Scientific, AbsoluteSolvent for reaction and recrystallization
Acetic Acid, GlacialSigma-Aldrich, ≥99.7%Catalyst for condensation reaction
Nitric Acid (fuming)Sigma-Aldrich, ≥90%Nitrating agent
Sulfuric Acid (concentrated)Sigma-Aldrich, 95-98%Catalyst for nitration
Sodium BicarbonateFisher Scientific, Certified ACSNeutralizing agent
DichloromethaneFisher Scientific, HPLC GradeExtraction solvent
Anhydrous Magnesium SulfateSigma-Aldrich, ≥99.5%Drying agent
Round-bottom flasksPyrexReaction vessels
Reflux condenserPyrexFor heating reactions
Magnetic stirrer with hotplateIKAFor mixing and heating
Ice bath-For temperature control
Buchner funnel and flaskPyrexFor filtration
Rotary evaporatorBuchiFor solvent removal
Thin Layer Chromatography (TLC) platesMerck, Silica gel 60 F254For reaction monitoring
Melting point apparatusStuartFor product characterization
NMR SpectrometerBruker, 400 MHzFor structural elucidation
Mass SpectrometerAgilent, LC-MSFor molecular weight determination

Experimental Protocol: A Two-Step Synthesis

The synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine is achieved through a robust two-step process. The first step involves the construction of the 1-methyl-1H-pyrazol-5-amine core, followed by a selective nitration at the C4 position of the pyrazole ring.

Step 1: Synthesis of 1-Methyl-1H-pyrazol-5-amine

This initial step focuses on the formation of the pyrazole ring through the condensation of malononitrile with methylhydrazine. This reaction is a classic example of the synthesis of 5-aminopyrazoles from β-ketonitriles or their equivalents.[1]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malononitrile (10.0 g, 0.151 mol) in 100 mL of absolute ethanol.

  • Reagent Addition: To the stirred solution, add methylhydrazine (7.0 g, 0.152 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • Catalysis: Following the addition of methylhydrazine, add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product, 1-methyl-1H-pyrazol-5-amine, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield a white to off-white crystalline solid.

Rationale: The reaction proceeds via a nucleophilic attack of the methylhydrazine on one of the nitrile groups of malononitrile, followed by an intramolecular cyclization to form the pyrazole ring. The acidic catalyst facilitates the dehydration step, driving the reaction to completion.

Step 2: Nitration of 1-Methyl-1H-pyrazol-5-amine

The second step introduces the nitro group at the C4 position of the pyrazole ring. The amino group at C5 is a strong activating group, which directs the electrophilic nitration to the adjacent C4 position.

Protocol:

  • Preparation of Nitrating Mixture: In a 100 mL round-bottom flask, carefully add concentrated sulfuric acid (20 mL) to fuming nitric acid (10 mL) in an ice bath with constant stirring. This mixture should be prepared fresh before use.

  • Reaction Setup: In a separate 250 mL round-bottom flask, dissolve the 1-methyl-1H-pyrazol-5-amine (5.0 g, 0.051 mol) obtained from Step 1 in concentrated sulfuric acid (30 mL) at 0 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the pyrazole derivative, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from an ethanol/water mixture to obtain pure 1-Methyl-4-nitro-1H-pyrazol-5-amine as a yellow solid.

Rationale: The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile. The electron-rich pyrazole ring, activated by the amino group, undergoes electrophilic aromatic substitution, with the nitro group being directed to the C4 position.

Reaction Mechanism and Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Nitration A Malononitrile C 1-Methyl-1H-pyrazol-5-amine A->C Ethanol, Acetic Acid (cat.), Reflux B Methylhydrazine B->C D 1-Methyl-1H-pyrazol-5-amine F 1-Methyl-4-nitro-1H-pyrazol-5-amine D->F 0 °C to RT E HNO3/H2SO4 E->F

Caption: Overall synthetic workflow for 1-Methyl-4-nitro-1H-pyrazol-5-amine.

The mechanism for the nitration step is illustrated below:

Nitration_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation and Product Formation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + 2H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2+ HSO4- HSO₄⁻ H3O+ H₃O⁺ Pyrazole 1-Methyl-1H-pyrazol-5-amine SigmaComplex Sigma Complex (Resonance Stabilized) Pyrazole->SigmaComplex + NO₂⁺ Product 1-Methyl-4-nitro-1H-pyrazol-5-amine SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic nitration of 1-methyl-1H-pyrazol-5-amine.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance Yellow crystalline solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to the methyl, amino, and pyrazole ring protons
¹³C NMR Peaks corresponding to the carbons of the pyrazole ring and the methyl group
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₄H₆N₄O₂)
Purity (by HPLC) ≥98%

Safety and Handling

  • Malononitrile: Toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methylhydrazine: Corrosive, flammable, and highly toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Fuming Nitric Acid and Concentrated Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate PPE. The nitrating mixture is highly reactive and should be prepared and used with caution.

  • General Precautions: All reactions should be carried out in a fume hood. Avoid inhalation, ingestion, and skin contact with all chemicals.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine. By understanding the underlying chemical principles and adhering to the described procedures, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The provided rationale for each step and the detailed safety precautions are intended to ensure a successful and safe execution of the synthesis.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link][1]

Sources

Application

Application Note: Regioselective Nitration of 1-Methyl-1H-pyrazol-5-amine

Introduction 1-Methyl-1H-pyrazol-5-amine is a foundational heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science.[1] The introduction of a nitro group onto the pyrazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-1H-pyrazol-5-amine is a foundational heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science.[1] The introduction of a nitro group onto the pyrazole scaffold drastically alters its electronic properties and provides a synthetic handle for further functionalization, making nitrated aminopyrazoles valuable intermediates. These compounds are precursors to a wide range of fused heterocyclic systems and pharmacologically active molecules.[2][3]

This application note provides a detailed, field-proven protocol for the regioselective nitration of 1-methyl-1H-pyrazol-5-amine. We will delve into the mechanistic rationale behind the procedural choices, ensuring both high yield and purity of the target compound, 1-methyl-4-nitro-1H-pyrazol-5-amine. This guide is designed for researchers and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.

Mechanistic Rationale and Experimental Design

The chemical behavior of 1-methyl-1H-pyrazol-5-amine in electrophilic substitution is governed by the powerful activating effect of the C5-amino group. This group increases the electron density of the pyrazole ring, making it highly susceptible to electrophilic attack.

Regioselectivity: The C5-amino group is a potent ortho, para-director. In the context of the pyrazole ring, the C4 position is electronically analogous to the ortho position. Consequently, electrophilic substitution, such as nitration, is overwhelmingly directed to the C4 position.[4] The N1-methyl group does not sterically hinder this position, allowing for a highly regioselective reaction.

Choice of Nitrating Agent: While a classic mixture of concentrated nitric and sulfuric acids is a potent nitrating system, it generates the highly reactive nitronium ion (NO₂⁺) in high concentrations.[5] For a strongly activated substrate like 1-methyl-1H-pyrazol-5-amine, such harsh conditions can lead to undesirable side reactions, including oxidation of the amino group or the formation of polysubstituted products.

Therefore, this protocol employs a milder, more controlled nitrating system: concentrated nitric acid in glacial acetic acid . This system generates the nitronium ion in equilibrium, providing sufficient reactivity to nitrate the activated ring while minimizing side reactions. Acetic acid serves as a solvent that can moderate the reaction and is easily removed during work-up.

Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (0–5 °C) throughout the addition of the nitrating agent is critical. This precaution serves two primary purposes:

  • Safety: It prevents a runaway reaction, which can lead to rapid gas evolution and a dangerous increase in temperature and pressure.

  • Selectivity: Lower temperatures favor the desired kinetic product and suppress the formation of byproducts from oxidation or thermal decomposition.

Experimental Protocol

Mandatory Safety Precautions

Nitric acid is a strong oxidizer and is highly corrosive.[6] All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or neoprene), is mandatory. An emergency safety shower and eyewash station must be accessible. Prepare a quench bath (ice water) and a neutralizing agent (saturated sodium bicarbonate solution) before starting the experiment.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
1-Methyl-1H-pyrazol-5-amine≥98%Commercial1192-21-8Starting material.[7]
Glacial Acetic AcidACS GradeCommercial64-19-7Solvent.
Nitric Acid (70%)ACS GradeCommercial7697-37-2Nitrating agent.
Dichloromethane (DCM)ACS GradeCommercial75-09-2Extraction solvent.
Saturated Sodium BicarbonateReagent GradeIn-house prep144-55-8For neutralization.
Anhydrous Magnesium SulfateReagent GradeCommercial7487-88-9Drying agent.
Silica Gel60 Å, 230-400 meshCommercial7631-86-9For chromatography.
Round-bottom flask (100 mL)----
Magnetic stirrer and stir bar----
Addition funnel (25 mL)----
Ice bath----
TLC plates (Silica gel 60 F₂₅₄)----
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazol-5-amine (2.0 g, 20.6 mmol).

    • Add glacial acetic acid (20 mL) to the flask and stir until the starting material is fully dissolved.

    • Place the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Preparation of Nitrating Agent:

    • In a separate beaker, carefully add concentrated nitric acid (70%, 1.5 mL, ~23 mmol, 1.1 eq.) to glacial acetic acid (5 mL). Caution: This addition is exothermic; perform it slowly and with cooling if necessary.

  • Nitration Reaction:

    • Transfer the nitric acid/acetic acid mixture to an addition funnel.

    • Add the nitrating mixture dropwise to the cooled, stirring solution of the pyrazole over a period of 20–30 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0–5 °C for an additional 1 hour.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1).

    • The starting material should be consumed, and a new, more polar spot corresponding to the product should appear (visualize under UV light at 254 nm).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice (~100 g) in a large beaker.

    • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is ~7-8. A yellow precipitate of the crude product should form.

    • Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by column chromatography on silica gel using a gradient elution of Ethyl Acetate in Hexane (e.g., 20% to 50%).[8]

    • Alternatively, recrystallization from an appropriate solvent system like ethanol/water can be performed to yield the pure product.

Visualization of the Workflow

The overall experimental process can be visualized as a sequence of distinct stages, each critical for the successful synthesis of the target compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Validation reagent_prep Reagent Preparation (Substrate in Acetic Acid, Nitrating Mixture) reaction Controlled Nitration (0-5 °C) reagent_prep->reaction monitoring TLC Monitoring reaction->monitoring quench Quenching on Ice & Neutralization monitoring->quench extract Solvent Extraction (DCM) quench->extract purify Purification (Chromatography or Recrystallization) extract->purify analysis Product Characterization (NMR, IR, MS, MP) purify->analysis

Caption: Experimental workflow for the nitration of 1-methyl-1H-pyrazol-5-amine.

Characterization of 1-Methyl-4-nitro-1H-pyrazol-5-amine

The identity and purity of the final product should be confirmed using standard analytical techniques.[9][10]

PropertyExpected ResultRationale
Appearance Yellow crystalline solidTypical for nitro-aromatic compounds.
¹H NMR A single peak for the C3-H proton (~8.0-8.5 ppm), a singlet for N-CH₃ (~3.7 ppm), and a broad singlet for -NH₂ protons.The introduction of the electron-withdrawing nitro group at C4 deshields the adjacent C3 proton, shifting it downfield.
¹³C NMR Resonances for C3, C4, and C5 will be observed, with the C4 carbon bearing the nitro group showing a characteristic shift.Confirms the carbon skeleton and substitution pattern.
IR Spectroscopy Strong asymmetric and symmetric N-O stretching bands (~1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). N-H stretching bands for the amine (~3300-3500 cm⁻¹).Confirms the presence of both the nitro (-NO₂) and amino (-NH₂) functional groups.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the calculated mass of C₄H₆N₄O₂ (142.12 g/mol ).Confirms the molecular weight of the product.

Conclusion

This application note provides a comprehensive and reliable protocol for the regioselective nitration of 1-methyl-1H-pyrazol-5-amine. By understanding the mechanistic principles of electrophilic substitution on this activated heterocyclic system and adhering to strict temperature control and safety measures, researchers can confidently synthesize 1-methyl-4-nitro-1H-pyrazol-5-amine in high yield and purity. This key intermediate serves as a versatile platform for the development of novel compounds in the pharmaceutical and materials science sectors.

References

  • Zhang, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shevelev, S. A., et al. (2013). Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Dalinger, I. L., et al. (1995). Nitropyrazoles. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2008). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link]

  • Kaur, H. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. Available at: [Link]

  • Haas, M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link]

  • Dam, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, F., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Catalysis. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. Available at: [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society. Available at: [Link]

  • Cheméo (2023). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo. Available at: [Link]

  • Liu, J. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]

  • University of California, Santa Barbara EHS. Nitric Acid Safety. UCSB Environmental Health & Safety. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-pyrazole-4,5-diamine

Introduction: The Strategic Importance of 1-Methyl-1H-pyrazole-4,5-diamine In the landscape of modern medicinal chemistry and drug development, the synthesis of functionalized heterocyclic scaffolds is of paramount impor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-Methyl-1H-pyrazole-4,5-diamine

In the landscape of modern medicinal chemistry and drug development, the synthesis of functionalized heterocyclic scaffolds is of paramount importance. Among these, the pyrazole core is a privileged structure, appearing in a multitude of approved therapeutics. The vicinal diamine, 1-Methyl-1H-pyrazole-4,5-diamine, represents a critical building block for the construction of more complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies. Its precursor, 1-Methyl-4-nitro-1H-pyrazol-5-amine, is readily accessible, making the efficient and selective reduction of the nitro group a key synthetic transformation.

This application note provides a comprehensive guide to the reduction of 1-Methyl-4-nitro-1H-pyrazol-5-amine. We will delve into the mechanistic underpinnings of various reduction methodologies, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and successfully perform this crucial synthetic step.

PART 1: Foundational Principles of Nitro Group Reduction

The conversion of a nitro group to a primary amine is a six-electron reduction. The general pathway proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent and reaction conditions is critical to ensure high yields and to avoid the accumulation of these intermediates or the formation of undesired side products, such as azo or azoxy compounds.[1] The presence of the existing primary amine at the 5-position of the pyrazole ring in our substrate necessitates a careful selection of reduction methods to ensure chemoselectivity.

Three primary strategies are commonly employed for the reduction of aromatic and heteroaromatic nitro compounds:

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium, Platinum, Nickel) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate or hydrazine). It is often a clean and efficient method, with water being the only byproduct.[1][2]

  • Metal-Mediated Reductions: Historically significant and still widely used, this approach utilizes metals such as iron, tin, or zinc in acidic media.[1][2][3] These reactions are robust and cost-effective, though they can require stoichiometric amounts of the metal and sometimes harsh workup procedures.

  • Reductions with Stoichiometric Reagents: Compounds like sodium dithionite (Na₂S₂O₄) offer a milder alternative, particularly when other reducible functional groups are present.[4][5][6]

The selection of the optimal method will depend on factors such as scale, available equipment, functional group tolerance of the substrate, and desired purity of the final product.

PART 2: Experimental Protocols and Methodologies

Herein, we present detailed protocols for three distinct and reliable methods for the reduction of 1-Methyl-4-nitro-1H-pyrazol-5-amine. Each protocol has been designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation with palladium on carbon (Pd/C) is a widely used and highly efficient method for the reduction of nitro groups.[2][7] The reaction is typically clean, high-yielding, and amenable to scale-up.

Causality of Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and effective catalyst for this transformation. The carbon support provides a high surface area for the reaction.

  • Hydrogen Source: Hydrogen gas at moderate pressure is a clean and efficient reducing agent.

  • Solvent: Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is relatively inert under the reaction conditions.

  • Safety: The use of hydrogen gas requires appropriate safety precautions, including working in a well-ventilated fume hood and ensuring there are no ignition sources.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve 1-Methyl-4-nitro-1H-pyrazol-5-amine in Ethanol prep2 Add 10% Pd/C catalyst prep1->prep2 react1 Place flask in a hydrogenation apparatus prep2->react1 react2 Purge with Nitrogen, then Hydrogen react1->react2 react3 Pressurize with Hydrogen (50 psi) react2->react3 react4 Stir vigorously at room temperature react3->react4 react5 Monitor reaction by TLC/LC-MS react4->react5 work1 Filter the reaction mixture through Celite react5->work1 Upon completion work2 Wash the Celite pad with Ethanol work1->work2 work3 Concentrate the filtrate under reduced pressure work2->work3 work4 Purify the crude product (if necessary) work3->work4

Catalytic Hydrogenation Workflow

Step-by-Step Protocol:

  • Preparation: In a suitable hydrogenation vessel, dissolve 1-Methyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol %).

  • Reaction Setup: Secure the vessel to a hydrogenation apparatus (e.g., Parr shaker).

  • Inerting and Hydrogenation: Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-Methyl-1H-pyrazole-4,5-diamine. The product is often of high purity and may not require further purification.

Protocol 2: Metal-Mediated Reduction using Iron in Acetic Acid

The use of iron powder in an acidic medium is a classic and highly effective method for nitro group reduction.[2][8] It is particularly advantageous due to its low cost and operational simplicity.

Causality of Experimental Choices:

  • Reducing Agent: Iron powder is an inexpensive and effective reducing agent.

  • Acidic Medium: Acetic acid acts as a proton source and helps to dissolve the iron salts formed during the reaction.

  • Solvent: A mixture of ethanol and water is often used to ensure solubility of both the organic substrate and the inorganic reagents.

  • Temperature: Heating the reaction mixture accelerates the rate of reduction.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Suspend 1-Methyl-4-nitro-1H-pyrazol-5-amine in Ethanol/Water prep2 Add Iron powder prep1->prep2 react1 Add Acetic Acid dropwise prep2->react1 react2 Heat the mixture to reflux react1->react2 react3 Stir vigorously react2->react3 react4 Monitor reaction by TLC/LC-MS react3->react4 work1 Cool to room temperature react4->work1 Upon completion work2 Filter through Celite work1->work2 work3 Neutralize the filtrate with aq. NaHCO₃ work2->work3 work4 Extract with an organic solvent (e.g., Ethyl Acetate) work3->work4 work5 Dry the organic layer and concentrate work4->work5 work6 Purify the crude product work5->work6

Iron/Acetic Acid Reduction Workflow

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 1-Methyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (3.0-5.0 eq).

  • Reaction Initiation: Heat the mixture to reflux and then add glacial acetic acid (1.0-2.0 eq) dropwise.

  • Reaction: Stir the reaction mixture vigorously at reflux. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product may require purification by column chromatography on silica gel.

Protocol 3: Reduction using Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for nitro groups, often used when sensitive functional groups are present.[4][5][6] The reaction is typically performed in a biphasic solvent system.

Causality of Experimental Choices:

  • Reducing Agent: Sodium dithionite is a powerful reducing agent in aqueous solutions.

  • Solvent System: A biphasic system of an organic solvent (like ethyl acetate or THF) and water is used to dissolve both the substrate and the reducing agent.

  • Base: A base such as sodium bicarbonate or ammonia is often added to maintain a slightly alkaline pH, which is optimal for the reduction.

  • Phase Transfer Catalyst: In some cases, a phase transfer catalyst can be beneficial to facilitate the reaction between the organic-soluble substrate and the water-soluble reducing agent.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve 1-Methyl-4-nitro-1H-pyrazol-5-amine in an organic solvent react1 Combine the organic and aqueous solutions prep1->react1 prep2 Prepare an aqueous solution of Sodium Dithionite and NaHCO₃ prep2->react1 react2 Stir vigorously at room temperature or with gentle heating react1->react2 react3 Monitor reaction by TLC/LC-MS react2->react3 work1 Separate the organic and aqueous layers react3->work1 Upon completion work2 Extract the aqueous layer with the organic solvent work1->work2 work3 Combine organic layers, dry, and concentrate work2->work3 work4 Purify the crude product work3->work4

Sodium Dithionite Reduction Workflow

Step-by-Step Protocol:

  • Preparation: Dissolve 1-Methyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in a suitable organic solvent such as ethyl acetate or THF. In a separate flask, prepare a solution of sodium dithionite (3.0-5.0 eq) and sodium bicarbonate (3.0-5.0 eq) in water.

  • Reaction: Add the aqueous solution to the organic solution and stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, separate the organic and aqueous layers. Extract the aqueous layer with the same organic solvent (2 x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product may require purification by column chromatography.

PART 3: Data Presentation and Comparison

Method Reducing Agent Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂ gas, Pd/C50 psi H₂, EtOH, RTHigh yield, clean reaction, easy product isolationRequires specialized equipment, catalyst can be pyrophoric
Metal-Mediated Reduction Fe powder, Acetic AcidReflux in EtOH/H₂OLow cost, robust, readily available reagentsStoichiometric metal waste, potentially harsh workup
Sodium Dithionite Reduction Na₂S₂O₄Biphasic system, RT or gentle heatMild conditions, good functional group toleranceCan require large excess of reagent, biphasic reaction can be slow

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction Inactive catalyst (Pd/C), insufficient reducing agent, low temperatureUse fresh catalyst, increase the equivalents of the reducing agent, increase the reaction temperature
Formation of Side Products Over-reduction, accumulation of intermediatesMonitor the reaction closely, use milder conditions, adjust pH
Difficult Product Isolation Emulsion during workup (metal-mediated), product solubility issuesAdd brine to break emulsions, use a different extraction solvent

Conclusion

The reduction of 1-Methyl-4-nitro-1H-pyrazol-5-amine to 1-Methyl-1H-pyrazole-4,5-diamine is a critical transformation in synthetic organic chemistry. The choice of methodology—catalytic hydrogenation, metal-mediated reduction, or the use of sodium dithionite—offers flexibility to the synthetic chemist. By understanding the underlying principles and following the detailed protocols provided in this application note, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Reduction of nitro compounds. Retrieved from [Link]

  • Gholinejad, M., & Amin, M. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
  • Li, J., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Glidewell, C., & Low, J. N. (2002). Hydrogen-bonded Chains of Rings in Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino].
  • Makhova, N. N., et al. (2014). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 50(1), 1-33.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050.
  • He, C., et al. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 25(4), 634-638.
  • Zvekov, V. V., et al. (2021). Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. Rasayan Journal of Chemistry, 14(2), 844-850.
  • Google Patents. (2023). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
  • Google Patents. (2001).
  • Reddy, T. J., et al. (2008). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • Deka, D. C., & Kakati, H. S. (2006). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. ChemInform, 37(37).
  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Smith, A. J., & Young, D. D. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Organic Syntheses. (n.d.). 5-amino-2,3-dihydro-1,4-phthalazinedione. Retrieved from [Link]

  • Preprints.org. (2023).
  • Adkins, H., & Cramer, H. I. (1930). The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. Journal of the American Chemical Society, 52(11), 4349-4357.
  • Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes.
  • MDPI. (2020). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 25(16), 3653.
  • MDPI. (2023). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 28(13), 5092.
  • Gholinejad, M., et al. (2014). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 4(83), 44101-44107.
  • The Journal of Organic Chemistry. (2023). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.
  • ACS Publications. (2026). Organic Letters Ahead of Print.
  • Calvin Digital Commons. (2015).
  • ResearchGate. (2001). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4).
  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Springer. (2022). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Wikipedia. (2023, October 17). Palladium on carbon. Retrieved from [Link]

  • PMC. (2010). 5-Chloro-1-phenyl-1H-pyrazol-4-amine.
  • Taylor & Francis Online. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

Sources

Application

Unlocking the Therapeutic Potential of 1-Methyl-4-nitro-1H-pyrazol-5-amine: A Guide for Drug Discovery

Introduction: The Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure consistently found in molecules with a wide array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure consistently found in molecules with a wide array of biological activities.[1][2] Its derivatives have been successfully developed into drugs for treating a spectrum of diseases, including cancer, inflammation, and infectious agents.[3] This guide focuses on a specific, yet promising, derivative: 1-Methyl-4-nitro-1H-pyrazol-5-amine . The unique arrangement of a methyl group at the N1 position, a nitro group at C4, and an amino group at C5 presents a compelling starting point for drug discovery campaigns.

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring, potentially modulating its interaction with biological targets.[4] The presence of both a hydrogen bond donor (the amino group) and acceptor (the nitro group) in a specific spatial arrangement offers opportunities for strong and selective binding to protein targets. This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers, scientists, and drug development professionals to explore the therapeutic utility of this intriguing molecule.

Physicochemical Properties and Initial Assessment

A preliminary in silico assessment of 1-Methyl-4-nitro-1H-pyrazol-5-amine provides insights into its drug-like properties. These calculated values serve as a guide for initial experimental design.

PropertyPredicted ValueSource
Molecular Weight142.12 g/mol PubChem CID: 19895 (for 1-methyl-4-nitro-1H-pyrazole, amine adds 15.02 g/mol )
XLogP30.4PubChem CID: 19895
Hydrogen Bond Donors1 (from amine)
Hydrogen Bond Acceptors3 (2 from nitro, 1 from pyrazole N)
Rotatable Bond Count1PubChem CID: 19895

Table 1: Predicted Physicochemical Properties of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Proposed Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine

Step 1: Synthesis of 5-Amino-1-methylpyrazole

The synthesis of the precursor, 5-Amino-1-methylpyrazole, can be achieved through the condensation of a suitable three-carbon precursor with methylhydrazine. A versatile method involves the reaction of β-ketonitriles with hydrazines.[5]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyanoacetate (1 equivalent) in ethanol.

  • Reagent Addition: Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: After the initial reaction subsides, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Amino-1-methylpyrazole.

Step 2: Nitration of 5-Amino-1-methylpyrazole

The introduction of the nitro group at the C4 position can be accomplished through electrophilic nitration. The reaction conditions must be carefully controlled to prevent over-nitration or degradation of the starting material.

Protocol:

  • Reaction Setup: In a flask cooled in an ice-salt bath, dissolve 5-Amino-1-methylpyrazole (1 equivalent) in concentrated sulfuric acid.

  • Nitrating Agent Addition: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Quenching and Isolation: Once the reaction is complete, carefully pour the mixture onto crushed ice. The precipitated product, 1-Methyl-4-nitro-1H-pyrazol-5-amine, can be collected by filtration, washed with cold water until neutral, and dried. Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Amino-1-methylpyrazole cluster_step2 Step 2: Nitration A Ethyl 2-cyanoacetate C Condensation A->C B Methylhydrazine B->C D 5-Amino-1-methylpyrazole C->D E 5-Amino-1-methylpyrazole G Electrophilic Nitration E->G F Nitrating Mixture (HNO3/H2SO4) F->G H 1-Methyl-4-nitro-1H-pyrazol-5-amine G->H

Fig 1. Proposed synthetic workflow for 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Applications in Drug Discovery

The structural features of 1-Methyl-4-nitro-1H-pyrazol-5-amine make it a versatile candidate for several drug discovery applications.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 150 Da, this compound is an ideal candidate for inclusion in a fragment library.[7] Fragment screening can identify low-affinity binders to a biological target, which can then be optimized into potent leads. The pyrazole core provides a rigid scaffold, while the amino and nitro groups offer key interaction points.

Protocol for Fragment Library Inclusion and Initial Screening:

  • Quality Control: Ensure the purity of 1-Methyl-4-nitro-1H-pyrazol-5-amine is >95% by LC-MS and NMR.

  • Solubility Assessment: Determine the aqueous solubility of the compound to ensure it is suitable for screening concentrations (typically 100 µM to 1 mM).

  • Primary Screen: Utilize biophysical techniques such as Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA), or Nuclear Magnetic Resonance (NMR) to screen the fragment against the target protein.[8]

  • Hit Validation: Confirmed hits should be validated by orthogonal methods and their binding affinity (KD) determined.

FBDD_Workflow A 1-Methyl-4-nitro-1H-pyrazol-5-amine (Fragment) B Fragment Library A->B C Biophysical Screening (SPR, TSA, NMR) B->C D Hit Identification C->D E Hit Validation (Orthogonal Assays, K_D determination) D->E F Structure-Based Design (X-ray Crystallography, NMR) E->F G Fragment Elaboration/ Lead Optimization F->G H Lead Candidate G->H

Fig 2. Workflow for utilizing the compound in Fragment-Based Drug Discovery.
Scaffold for Library Synthesis

The amino group at the C5 position serves as a convenient chemical handle for the synthesis of a diverse library of derivatives. Acylation, sulfonylation, or reductive amination can be employed to introduce a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR).

Kinase Inhibitor Development

The pyrazole scaffold is a common feature in many kinase inhibitors.[9] The ATP-binding site of kinases often contains a "hinge" region that forms hydrogen bonds with inhibitors. The amino-pyrazole moiety of 1-Methyl-4-nitro-1H-pyrazol-5-amine can potentially mimic the adenine core of ATP and form similar hydrogen bonding interactions.

Protocol for Kinase Inhibition Screening:

  • Assay Setup: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for the target kinase.

  • Compound Preparation: Prepare a stock solution of 1-Methyl-4-nitro-1H-pyrazol-5-amine in DMSO and perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Execution: Perform the kinase reaction in the presence of varying concentrations of the test compound, ATP, and the kinase-specific substrate.

  • Data Analysis: Measure the kinase activity (e.g., luminescence) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Bioisosteric Replacement of the Nitro Group

While the nitro group contributes to the unique electronic properties of the molecule, it can sometimes be associated with metabolic liabilities or toxicity.[10] Therefore, exploring bioisosteric replacements for the nitro group is a valuable strategy in lead optimization. Potential bioisosteres for a nitro group include cyano, trifluoromethyl, or sulfone groups.

Initial Biological Evaluation: Protocols

Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the general cytotoxicity of a new compound early in the drug discovery process. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11]

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 1-Methyl-4-nitro-1H-pyrazol-5-amine (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

Preliminary ADME-Tox Profiling

An early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for the development of a successful drug candidate.[13]

In Silico ADME-Tox Prediction:

Utilize online tools like SwissADME to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.[14]

In Vitro ADME Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time using LC-MS.

  • Plasma Protein Binding: Determine the extent of binding to plasma proteins using methods like equilibrium dialysis.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibition of major CYP450 isoforms.

Conclusion and Future Directions

1-Methyl-4-nitro-1H-pyrazol-5-amine represents a promising starting point for drug discovery endeavors. Its facile proposed synthesis, ideal fragment-like properties, and the presence of a versatile chemical handle make it an attractive scaffold for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for researchers to unlock the full potential of this intriguing molecule. Future work should focus on the synthesis and biological evaluation of a focused library of derivatives to establish a clear structure-activity relationship and identify potent and selective lead compounds for further preclinical development.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. Retrieved January 24, 2026, from [Link]

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. (n.d.). HETEROCYCLES, Vol. 93, No. 2, 2016. Retrieved January 24, 2026, from [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. (2023). Arabian Journal of Chemistry. Retrieved January 24, 2026, from [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (2016). Google Patents.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2019). Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (2022). New Journal of Chemistry. Retrieved January 24, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 24, 2026, from [Link]

  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. (2015). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved January 24, 2026, from [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2017). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 24, 2026, from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). MDPI. Retrieved January 24, 2026, from [Link]

  • Library Design for Fragment Based Screening. (2005). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Nitration Products of 5‐Amino‐1H‐tetrazole and Methyl‐5‐amino‐1H‐tetrazoles – Structures and Properties of Promising Energetic Materials. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2023). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Fragment library design. (n.d.). Stanford Medicine. Retrieved January 24, 2026, from [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. Retrieved January 24, 2026, from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2017). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • 5-Amino-1-methylpyrazole. (n.d.). Chem-Impex. Retrieved January 24, 2026, from [Link]

  • Design of a Fragment-Screening Library. (2019). ScienceDirect. Retrieved January 24, 2026, from [Link]

  • 4-Nitropyrazole C3H3N3O2, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). Mol-Instincts. Retrieved January 24, 2026, from [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI. Retrieved January 24, 2026, from [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2008). Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). MDPI. Retrieved January 24, 2026, from [Link]

Sources

Method

The Strategic Role of 1-Methyl-4-nitro-1H-pyrazol-5-amine in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Unseen Pillar of Modern Pharmaceuticals In the intricate world of pharmaceutical development, the journey from a simple chemical scaffold to a life-altering medication is both long and complex. Central...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Pillar of Modern Pharmaceuticals

In the intricate world of pharmaceutical development, the journey from a simple chemical scaffold to a life-altering medication is both long and complex. Central to this journey are the intermediate molecules—the unsung heroes that form the structural backbone of Active Pharmaceutical Ingredients (APIs). Among these, pyrazole derivatives have emerged as a "biologically privileged" scaffold, integral to a multitude of FDA-approved drugs. This application note delves into the critical role of a specific, highly functionalized intermediate: 1-Methyl-4-nitro-1H-pyrazol-5-amine . We will explore its synthesis, physicochemical properties, and its pivotal application in the synthesis of globally recognized APIs, providing researchers and drug development professionals with a comprehensive guide to its utilization.

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featuring in drugs ranging from anti-inflammatory agents like celecoxib to treatments for erectile dysfunction such as sildenafil.[1][2] The strategic introduction of a nitro group and an amine on the pyrazole ring, as in 1-methyl-4-nitro-1H-pyrazol-5-amine, creates a versatile building block ripe for a variety of chemical transformations, making it an invaluable asset in the synthesis of complex pharmaceutical compounds.[3][4]

Physicochemical Properties of 1-Methyl-4-nitro-1H-pyrazol-5-amine

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis, ensuring optimal reaction conditions and purification strategies. Below is a summary of the key properties of 1-methyl-4-nitro-1H-pyrazol-5-amine and its immediate precursor.

Property1-Methyl-1H-pyrazol-5-amine (Precursor)1-Methyl-4-nitro-1H-pyrazol-5-amine (Intermediate)
Molecular Formula C₄H₇N₃C₄H₆N₄O₂
Molecular Weight 97.12 g/mol [5]142.11 g/mol
Appearance Typically a solidExpected to be a yellow solid
Solubility Soluble in organic solventsSoluble in polar organic solvents
Key Functional Groups Primary amine, Pyrazole ringPrimary amine, Nitro group, Pyrazole ring

Synthesis Protocol: A Two-Step Approach to a Key Intermediate

The synthesis of 1-methyl-4-nitro-1H-pyrazol-5-amine is a two-step process commencing with the synthesis of its precursor, 5-amino-1-methyl-1H-pyrazole, followed by a regioselective nitration. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Part 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole (Precursor)

The synthesis of the aminopyrazole precursor is a classic example of heterocycle formation through condensation.[6]

Reaction Scheme:

cluster_0 Synthesis of 5-Amino-1-methyl-1H-pyrazole Ethoxy Ethoxy methylene ethyl cyanoacetate Product 5-Amino-1-methyl-1H-pyrazole Ethoxy->Product Toluene, Reflux Methylhydrazine Methyl hydrazine Methylhydrazine->Product

Caption: Synthesis of the aminopyrazole precursor.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethoxy methylene ethyl cyanoacetate (1.0 eq) in toluene.

  • Reagent Addition: While stirring, add a 40% aqueous solution of methyl hydrazine (1.1 eq) dropwise to the reaction mixture at a temperature between 20-25 °C. An exothermic reaction will be observed. Maintain the temperature below 30 °C.[6]

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield 5-amino-1-methyl-1H-pyrazole.

Part 2: Nitration of 5-Amino-1-methyl-1H-pyrazole

The introduction of the nitro group at the C4 position is a critical step, leveraging the directing effects of the existing substituents on the pyrazole ring.[7]

Reaction Scheme:

cluster_1 Nitration to form the Intermediate Precursor 5-Amino-1-methyl- 1H-pyrazole Product 1-Methyl-4-nitro- 1H-pyrazol-5-amine Precursor->Product 0-5 °C Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Product A 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide B 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide A->B Reduction (e.g., H₂/Pd-C) C Acylation B->C Acylation with 2-ethoxybenzoyl chloride D Cyclization C->D Base-mediated cyclization E Sildenafil Core D->E

Caption: Key transformations from the nitro-pyrazole intermediate in Sildenafil synthesis.

This workflow underscores the strategic importance of the nitro group. It serves as a precursor to the amine, which is essential for the subsequent cyclization step that forms the core of the Sildenafil molecule. The reduction of the nitro group is a well-established and high-yielding reaction, often employing catalytic hydrogenation (e.g., H₂ over Pd/C) for its cleanliness and efficiency.

Analytical Characterization and Quality Control

The purity and identity of 1-methyl-4-nitro-1H-pyrazol-5-amine and its subsequent products must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical TechniquePurposeExpected Observations for 1-Methyl-4-nitro-1H-pyrazol-5-amine
¹H NMR Structural elucidation and confirmation of proton environmentSignals corresponding to the methyl group, the pyrazole ring proton, and the amine protons.
¹³C NMR Confirmation of the carbon skeletonResonances for the methyl carbon, and the pyrazole ring carbons, with shifts influenced by the nitro and amino groups.
FT-IR Spectroscopy Identification of functional groupsCharacteristic absorption bands for N-H stretching (amine), N=O stretching (nitro group), and C=N/C=C stretching of the pyrazole ring. [8][9]
Mass Spectrometry Determination of molecular weight and fragmentation patternA molecular ion peak corresponding to the calculated molecular weight.
HPLC Purity assessment and quantificationA single major peak indicating high purity.

Safety and Handling

Nitroaromatic compounds, including nitropyrazoles, should be handled with care due to their potential for thermal instability and toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid shock, friction, and heat. Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Methyl-4-nitro-1H-pyrazol-5-amine stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its carefully orchestrated arrangement of functional groups—a nucleophilic amine and an electron-withdrawing nitro group on a stable heterocyclic core—provides a versatile platform for the construction of complex APIs. The protocols and insights provided in this application note are intended to empower researchers to confidently and efficiently utilize this key intermediate in their drug discovery and development endeavors, paving the way for the next generation of innovative medicines.

References

  • Al-Omary, F. A. M., et al. (2016). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. ResearchGate. Available at: [Link]

  • El-Sayed, E. H., & Mohamed, K. S. (2021). 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. Available at: [Link]

  • El-Faham, A., et al. (2021). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 26(11), 3143. Available at: [Link]

  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. Available at: [Link]

  • Zhang, C., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

  • Li, J., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Kappe, C. O., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6543. Available at: [Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.
  • Hu, B., et al. (2014). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 19(7), 10187-10198. Available at: [Link]

  • Singh, N., et al. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2010). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. Available at: [Link]

  • Alpha Rejuvenation. (2025). 5-Amino-1MQ Dosage: Guide 2025. Available at: [Link]

  • PubChem. 1-methyl-4-nitro-1H-pyrazole. Available at: [Link]

  • Swolverine. (2025). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Available at: [Link]

  • Slepukhin, P. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(21), 7204. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 63-79. Available at: [Link]

  • Habraken, C. L., & Poels, E. K. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(16), 2893–2895. Available at: [Link]

  • Dunn, P. J. (2005). Synthesis of Sildenafil (ViagraTM). ResearchGate. Available at: [Link]

  • Alpha Rejuvenation. (n.d.). 5-Amino-1MQ (50 mg Vial) Dosage Protocol. Available at: [Link]

  • Becker, S., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Tzanavaras, P. D., & Themelis, D. G. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact. Pharmaceuticals, 14(4), 369. Available at: [Link]

  • Gîrbea, G. E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5303. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Available at: [Link]

  • Zhang, J., et al. (2007). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link]

  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PLoS ONE, 12(10), e0185839. Available at: [Link]

  • University of Bristol School of Chemistry. (n.d.). Synthesis of Sildenafil Citrate. Available at: [Link]

  • Moreno, V., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]

  • Thottempudi, V., et al. (2024). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties. Journal of Materials Chemistry A. Available at: [Link]

  • Adejoro, I. A., & Adeboye, M. K. (2021). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl)yl-4,5-dihydro-1H-pyrazol. Journal of the Nigerian Society of Physical Sciences, 3(3), 293-303. Available at: [Link]/article/view/215)

Sources

Application

Application Notes & Protocols: Strategic Functionalization of the Amino Group in 1-Methyl-4-nitro-1H-pyrazol-5-amine

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the C5-amino group of 1-Methyl-4-nitro-1H-pyrazol-5-amine. This pyrazole derivative is a valuable sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the C5-amino group of 1-Methyl-4-nitro-1H-pyrazol-5-amine. This pyrazole derivative is a valuable scaffold in medicinal chemistry and materials science, and the ability to selectively functionalize its amino group opens a vast landscape for analog synthesis and property modulation. We delve into the key reactivity principles governed by the electronic nature of the pyrazole ring and its substituents. Detailed, field-proven protocols for acylation, sulfonylation, and diazotization-based transformations are presented, emphasizing the causality behind experimental choices, safety considerations, and validation methods.

Introduction: The Strategic Value of the 1-Methyl-4-nitro-1H-pyrazol-5-amine Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore. The specific molecule, 1-Methyl-4-nitro-1H-pyrazol-5-amine, presents a synthetically versatile platform. The primary amino group at the C5 position serves as a key handle for diversification, allowing for the introduction of a wide array of functional groups to systematically explore structure-activity relationships (SAR).

However, the reactivity of this amino group is significantly modulated by the pyrazole ring's electronic environment. The N1-methyl group is a weak electron-donating group, while the C4-nitro group is a potent electron-withdrawing group. This strong withdrawal of electron density significantly reduces the nucleophilicity of the C5-amino group compared to a simple aniline. This deactivation is a critical consideration in experimental design; reactions that proceed readily with anilines may require more forcing conditions or more reactive electrophiles to achieve high conversion with this substrate. Understanding this electronic interplay is paramount to designing successful synthetic strategies.

Core Functionalization Strategies: A Mechanistic Overview

The exocyclic amino group of 1-Methyl-4-nitro-1H-pyrazol-5-amine can undergo several key transformations. This guide focuses on three of the most robust and versatile pathways:

  • N-Acylation: The formation of an amide bond by reaction with an acylating agent (e.g., acid chloride, anhydride). This is a fundamental method for introducing diverse side chains.

  • N-Sulfonylation: The formation of a sulfonamide linkage by reaction with a sulfonyl chloride. Sulfonamides are key functional groups in a multitude of therapeutic agents.

  • Diazotization & Displacement: A powerful two-step sequence where the amino group is first converted to a diazonium salt (-N₂⁺), an excellent leaving group. This intermediate can then be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions.[3][4]

Below is a workflow diagram illustrating these primary synthetic routes.

G cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_diazotization Diazotization & Displacement start 1-Methyl-4-nitro-1H-pyrazol-5-amine acyl N-Acyl Pyrazole (Amide) start->acyl RCOCl / Base sulfonyl N-Sulfonyl Pyrazole (Sulfonamide) start->sulfonyl RSO₂Cl / Base diazo Pyrazolyl Diazonium Salt (Intermediate) start->diazo NaNO₂ / H⁺ (0-5 °C) sandmeyer Halogenated Pyrazoles, etc. (Sandmeyer, Schiemann, etc.) diazo->sandmeyer CuX, KI, HBF₄, etc.

Caption: Key functionalization pathways for 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Many reagents used are corrosive, toxic, or irritant. Diazonium salts, particularly when isolated and dried, can be explosive; they should be kept in solution and used immediately.

Protocol: N-Acylation to Form Amide Derivatives

This protocol describes a general method for the acylation of the amino group using an acid chloride. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated in situ.

Causality: The reduced nucleophilicity of the starting amine necessitates the use of a highly reactive acylating agent like an acid chloride. A tertiary amine base such as triethylamine (TEA) is used as an acid scavenger; it is non-nucleophilic and will not compete with the pyrazole amine for the electrophile. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting materials and reagents.

Reagent/MaterialPurpose
1-Methyl-4-nitro-1H-pyrazol-5-amineStarting Material
Acetyl Chloride (or other R-COCl)Acylating Agent
Triethylamine (TEA)Base (HCl Scavenger)
Dichloromethane (DCM), anhydrousSolvent
Saturated Sodium Bicarbonate (NaHCO₃) solutionAqueous wash (neutralize excess acid)
BrineAqueous wash (remove water)
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Round-bottom flask, magnetic stirrer, dropping funnelGlassware

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Methyl-4-nitro-1H-pyrazol-5-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Electrophile: Dissolve the acid chloride (e.g., acetyl chloride, 1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching & Work-up: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Validation: Confirm the structure of the N-acylated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: N-Sulfonylation to Form Sulfonamide Derivatives

This protocol is analogous to acylation but typically requires slightly longer reaction times or gentle heating due to the generally lower reactivity of sulfonyl chlorides compared to acid chlorides.[5]

Causality: Pyridine is often used as both the base and a solvent in sulfonylation reactions. It is an effective catalyst and acid scavenger. The reaction may require gentle heating to overcome the activation energy, a direct consequence of the deactivated nature of the amino group.

Reagent/MaterialPurpose
1-Methyl-4-nitro-1H-pyrazol-5-amineStarting Material
p-Toluenesulfonyl Chloride (or other R-SO₂Cl)Sulfonylating Agent
Pyridine, anhydrousBase and Solvent
2M Hydrochloric Acid (HCl)Aqueous wash (remove pyridine)
Ethyl Acetate (EtOAc)Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent

Step-by-Step Procedure:

  • Setup: Dissolve 1-Methyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in anhydrous pyridine in a round-bottom flask.

  • Addition of Electrophile: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 50-60 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with 2M HCl (3x) to remove pyridine, followed by saturated NaHCO₃ solution (1x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification & Validation: Purify the crude sulfonamide by column chromatography or recrystallization and validate its structure by spectroscopic methods.

Protocol Suite: Diazotization and Subsequent Displacement Reactions

This two-part process first generates the highly reactive pyrazolyl diazonium salt, which is immediately used in a subsequent displacement reaction without isolation.[3][6]

Causality: The reaction must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Nitrous acid (HONO) is unstable and is generated in situ from sodium nitrite (NaNO₂) and a strong acid. An excess of strong acid is used to maintain a low pH, preventing unwanted side reactions like diazo coupling.

Reagent/MaterialPurpose
1-Methyl-4-nitro-1H-pyrazol-5-amineStarting Material
Sodium Nitrite (NaNO₂)Nitrous Acid Precursor
6M Hydrochloric Acid (HCl)Strong Acid
Deionized WaterSolvent
Ice BathTemperature Control

Step-by-Step Procedure:

  • Setup: Suspend 1-Methyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in a mixture of 6M HCl and water in a beaker or flask.

  • Cooling: Cool the suspension to 0-5 °C in a large ice-salt bath with vigorous stirring. The amine salt may precipitate.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold water. Add this solution dropwise to the cold, stirred amine suspension, ensuring the temperature remains below 5 °C.

  • Reaction: Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete. The resulting clear or pale-yellow solution contains the pyrazolyl diazonium chloride and is ready for immediate use in Part B. A positive test on starch-iodide paper (turns blue-black) indicates a slight excess of nitrous acid and successful diazotization.

The diazonium salt solution from Part A is added to a solution of the appropriate copper(I) salt or other reagent.

G cluster_sandmeyer Sandmeyer Reactions cluster_other Related Displacements start Pyrazolyl Diazonium Salt (from Part A) chloro 5-Chloro-pyrazole start->chloro Add to CuCl/HCl bromo 5-Bromo-pyrazole start->bromo Add to CuBr/HBr cyano 5-Cyano-pyrazole start->cyano Add to CuCN/KCN iodo 5-Iodo-pyrazole start->iodo Add to KI(aq) fluoro 5-Fluoro-pyrazole (Schiemann) start->fluoro Add HBF₄, isolate salt, then heat hydroxy 5-Hydroxy-pyrazole start->hydroxy Heat in H₂O/H₂SO₄

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 1-Methyl-4-nitro-1H-pyrazol-5-amine

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a wide array of commercially available drugs.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a wide array of commercially available drugs.[1] Its prevalence in pharmaceuticals underscores the urgent need for robust and versatile synthetic methodologies to access novel, functionally diverse pyrazole derivatives. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and indispensable tool for carbon-carbon bond formation in the synthesis of biaryls and substituted heteroaromatics, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid derivatives.[2][3][4]

This application note provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the successful application of Suzuki coupling reactions for the derivatization of 1-Methyl-4-nitro-1H-pyrazol-5-amine and its analogues. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer field-proven insights to navigate the challenges associated with this specific class of substrates, which are characterized by the presence of both an electron-withdrawing nitro group and an electron-donating amino group.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (or in this case, a halo-pyrazole derivative) to a low-valent palladium(0) species, forming a palladium(II) intermediate.[5] The reactivity of the halide follows the general trend I > Br > Cl.[9]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln) R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-R(Ln) Base Base Base->Ar-Pd(II)-R(Ln)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Challenges and Strategic Considerations for 1-Methyl-4-nitro-1H-pyrazol-5-amine Derivatives

The substrate class in focus presents a unique set of challenges and opportunities:

  • The Nitro Group as a Leaving Group: While traditionally aryl halides are employed, recent advancements have demonstrated the utility of nitroarenes as electrophilic coupling partners in Suzuki reactions.[11][12] The C-NO2 bond can undergo oxidative addition to the palladium catalyst, offering an alternative to halogenated precursors.[12]

  • Influence of the Amino Group: The presence of a primary or secondary amine can sometimes be problematic in Suzuki couplings, as the lone pair on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition.[13][14] However, with the appropriate choice of catalyst and conditions, this can be overcome.[15]

  • Electronic Effects: The 4-nitro group is strongly electron-withdrawing, which can influence the reactivity of the pyrazole ring. Conversely, the 5-amino group is electron-donating. Understanding the interplay of these electronic effects is crucial for optimizing reaction conditions.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the Suzuki coupling of a generic 5-bromo-1-methyl-4-nitro-1H-pyrazol-3-amine with an arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialRecommended Grade/PuritySupplier Examples
5-bromo-1-methyl-4-nitro-1H-pyrazol-3-amine>95%Commercially available or synthesized
Arylboronic acid>97%Sigma-Aldrich, Combi-Blocks
Palladium Catalyst (e.g., Pd(dppf)Cl2, XPhos Pd G2)Catalyst gradeStrem Chemicals, Sigma-Aldrich
Base (e.g., K2CO3, Cs2CO3, K3PO4)Anhydrous, >99%Acros Organics, Alfa Aesar
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)Anhydrous/DegassedVWR, Fisher Scientific
Inert GasHigh Purity Nitrogen or ArgonAirgas, Praxair
Protocol 1: General Suzuki Coupling using Pd(dppf)Cl2

This protocol is a widely applicable starting point for many Suzuki couplings.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 5-bromo-1-methyl-4-nitro-1H-pyrazol-3-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K2CO3, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 equiv).

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours. For microwave-assisted reactions, a typical condition is 120 °C for 30-60 minutes.[16]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Purification Work-up & Purification Reagents Add Pyrazole, Boronic Acid, Base Inert Evacuate & Backfill with N2/Ar Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heating Heat & Stir (Conventional or Microwave) Catalyst->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Purify Column Chromatography Workup->Purify

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Data Presentation: Impact of Reaction Parameters

The following table illustrates the hypothetical, yet realistic, outcomes of varying key reaction parameters on the yield of the desired coupled product. This data is intended for illustrative purposes to guide optimization efforts.

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl2 (5)K2CO3Dioxane/H2O (4:1)901275
2Pd(dppf)Cl2 (5)Cs2CO3Dioxane/H2O (4:1)901285
3XPhos Pd G2 (2)K3PO4Toluene/H2O (10:1)100892
4Pd(PPh3)4 (5)Na2CO3Dioxane/H2O (4:1)901660

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a high-quality palladium catalyst. If using a Pd(0) source like Pd(PPh3)4, ensure it has not oxidized. Consider using more robust pre-catalysts like those developed by Buchwald.[17]

    • Insufficient Base: The choice of base is critical. For less reactive substrates, stronger bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary.[9]

    • Poor Solvent Quality: Use of anhydrous and thoroughly degassed solvents is paramount to prevent catalyst deactivation.

  • Dehalogenation/Protodeboronation:

    • This side reaction, where the halide or boronic acid is replaced by a hydrogen atom, can be problematic.[15] It is often promoted by trace amounts of water and can be mitigated by using rigorously dried reagents and solvents.

  • Homocoupling of Boronic Acid:

    • This side product can form, especially at higher temperatures or with prolonged reaction times. Running the reaction at the lowest effective temperature can minimize this.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel derivatives of 1-Methyl-4-nitro-1H-pyrazol-5-amine. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous experimental techniques to exclude oxygen and moisture, researchers can achieve high yields of the desired coupled products. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in drug discovery and development, enabling the efficient exploration of chemical space around the privileged pyrazole scaffold.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. 2019;24(5):845. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. 2004;126(43):13156-13157. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 2007;129(11):3358-3366. [Link]

  • Ghaffari, B.; et al. Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. 2022;12(4):2357-2365. [Link]

  • Kim, Y. M.; Yu, S. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters. 2009;11(19):4442-4444. [Link]

  • Jedinak, L.; et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. 2016;81(21):10107-10123. [Link]

  • Reis, J. H.; et al. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. 2019;21(15):6115-6120. [Link]

  • Roughley, S. D.; Jordan, A. M. The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. 2020;25(15):3435. [Link]

  • Saikia, L.; Sarma, D. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. 2014;4(92):50764-50767. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Nayak, K. H.; et al. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect. 2023;8(32):e202302143. [Link]

  • Khan, I.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):195. [Link]

  • Köhler, K.; et al. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. 2002;344(8):892-903. [Link]

  • Yin, J.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. 2002;124(21):6043-6048. [Link]

  • Saeed, A.; et al. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. 2018;79:244-251. [Link]

  • Avanthay, M.; et al. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Yadav, M. R.; et al. The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. 2017;139(28):9423-9426. [Link]

  • Denmark, S. E.; Kallemeyn, J. M. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. 2006;128(49):15958-15959. [Link]

  • Jedinak, L.; et al. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. 2018;16(34):6291-6299. [Link]

  • Ghosh, S.; et al. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc. 2003;2003(9):87-95. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Vechtomova, Y. L.; et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • de la Fuente, V.; et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. 2012;17(12):14699-14711. [Link]

  • Wang, H.; et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions. 2023;52(10):3063-3071. [Link]

  • Mondal, B.; et al. Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water. Catalysts. 2018;8(10):436. [Link]

  • Ghaffari, B.; et al. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. 2023;42(17):2171-2180. [Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 1-Methyl-4-nitro-1H-pyrazol-5-amine Derivatives

Abstract The synthesis of N-substituted aminopyrazoles is a cornerstone of modern medicinal chemistry, owing to the prevalence of this scaffold in a wide array of pharmacologically active compounds. The Buchwald-Hartwig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of N-substituted aminopyrazoles is a cornerstone of modern medicinal chemistry, owing to the prevalence of this scaffold in a wide array of pharmacologically active compounds. The Buchwald-Hartwig amination stands out as a powerful and versatile method for constructing C–N bonds, offering significant advantages over traditional methods which often require harsh conditions and exhibit limited functional group tolerance.[1] This application note provides an in-depth guide to the palladium-catalyzed Buchwald-Hartwig amination of 1-Methyl-4-nitro-1H-pyrazol-5-amine derivatives. We delve into the mechanistic underpinnings of the reaction, present a detailed and optimized experimental protocol, discuss the challenges inherent to this specific substrate class, and offer a comprehensive troubleshooting guide for researchers in drug discovery and synthetic organic chemistry.

Introduction: The Strategic Importance of Aminopyrazoles

Substituted pyrazole moieties are integral components of numerous pharmaceuticals, valued for their diverse biological activities. The ability to efficiently forge a carbon-nitrogen bond at the C5 position of the pyrazole ring is critical for the synthesis of novel drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudo-halide), has revolutionized this field.[1][2] It allows for the facile synthesis of aryl amines under relatively mild conditions, significantly expanding the accessible chemical space for drug development.[1]

However, the specific substrate class of 1-Methyl-4-nitro-1H-pyrazol-5-amine presents unique challenges. The presence of an electron-withdrawing nitro group and a potentially coordinating free amine can complicate the catalytic cycle. This guide provides the necessary insights and protocols to navigate these challenges successfully.

Mechanism and Rationale for Experimental Design

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.

The Catalytic Cycle consists of three key steps: [1]

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (or in this case, a halo-pyrazole), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the amine to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the desired C–N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which leads to hydrodehalogenation of the starting material.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition ArX Pyrazolyl-X ArX->OA_Complex Amine R₂NH Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine->Amine_Complex Base Base Base->Amine_Complex Product Product (Pyrazolyl-NR₂) OA_Complex->Amine_Complex Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Amido_Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Catalyst & Ligand Selection: The reactivity and stability of the palladium catalyst are critically dependent on the choice of phosphine ligand. For electron-deficient and sterically hindered substrates like substituted pyrazoles, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or tBuBrettPhos are often required.[3][4] These ligands promote the reductive elimination step and stabilize the active Pd(0) species.[5] The use of palladium precatalysts, which are more stable and efficiently generate the active Pd(0) species in situ, is highly recommended.[5]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine.[2] However, substrates bearing sensitive functional groups, such as a nitro group, may be incompatible with strong bases.[2] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, although this may necessitate higher reaction temperatures or longer reaction times.[2][5]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the anionic intermediates in the catalytic cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 5-bromo-1-methyl-4-nitro-1H-pyrazole with a representative primary amine (e.g., aniline).

Materials and Reagents:

  • 5-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv)

  • Aniline (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates, silica gel, and standard chromatography equipment

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • In a glovebox or under a stream of argon, add the 5-bromo-1-methyl-4-nitro-1H-pyrazole, XPhos Pd G3 precatalyst, and sodium tert-butoxide to a dry reaction vessel equipped with a magnetic stir bar.

    • Rationale: Maintaining an inert atmosphere is critical as the Pd(0) catalyst and some ligands are sensitive to oxygen.[2]

  • Reagent Addition:

    • Seal the vessel. If using a Schlenk line, evacuate and backfill with argon (3 cycles).

    • Add anhydrous toluene via syringe, followed by the aniline.

    • Rationale: Adding the solvent and liquid amine last ensures the solid reagents are well-mixed and the reaction starts homogenously upon heating.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Rationale: Typical temperatures for these couplings range from 80-110 °C.[5] Reaction progress should be monitored to determine the optimal time.

  • Monitoring the Reaction:

    • Periodically (e.g., every 4 hours), carefully take a small aliquot from the reaction mixture under an inert atmosphere.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1-methyl-4-nitro-1H-pyrazol-5-amine.

Experimental_Workflow cluster_workflow Experimental Workflow Start 1. Inert Atmosphere Setup Reagents 2. Add Solids (Pyrazole, Catalyst, Base) Start->Reagents Solvents 3. Add Solvent & Amine Reagents->Solvents Reaction 4. Heat & Stir (100°C, 12-24h) Solvents->Reaction Monitoring 5. Monitor by TLC/LC-MS Reaction->Monitoring Workup 6. Cool, Quench & Extract Reaction->Workup Upon Completion Monitoring->Reaction Continue if incomplete Purify 7. Dry & Concentrate Workup->Purify End 8. Column Chromatography Purify->End

Caption: A streamlined workflow for the Buchwald-Hartwig amination protocol.

Reaction Scope and Optimization Data

The conditions outlined above serve as a robust starting point. However, optimization is often necessary depending on the specific amine coupling partner. The following table provides representative conditions and expected outcomes for the amination of 5-bromo-1-methyl-4-nitro-1H-pyrazole.

EntryAmineCatalyst (mol%)LigandBaseTemp (°C)Time (h)Yield (%)
1Aniline2XPhosNaOtBu1001885-95
2Morpholine2tBuBrettPhosNaOtBu1001280-90
3Benzylamine2XPhosK₃PO₄1102470-80
4n-Hexylamine3RuPhosCs₂CO₃1102465-75
5Indole2XPhosK₂CO₃1102075-85

Note: Yields are representative and may vary. Data is synthesized based on typical outcomes for similar substrates.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of precatalyst or screen different precatalysts.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu), if compatible with other functional groups.[2]3. Increase the reaction temperature in 10°C increments.
Formation of Hydrodehalogenated Byproduct 1. Beta-hydride elimination is competing with reductive elimination.2. Presence of water in the reaction.1. Switch to a bulkier ligand (e.g., from XPhos to tBuXPhos) to sterically disfavor this pathway.2. Ensure all reagents and solvents are scrupulously dried.
Decomposition of Starting Material 1. Nitro group is not stable to the reaction conditions (especially strong base).2. Reaction temperature is too high.1. Use a weaker base (K₃PO₄, Cs₂CO₃). This may require a higher catalyst loading or longer reaction time.[2]2. Attempt the reaction at a lower temperature (e.g., 80°C) for a longer duration.
Difficulty in Purification 1. Formation of closely-eluting byproducts.2. Residual palladium catalyst.1. Try a different solvent system for chromatography or consider reverse-phase chromatography.2. Pass the crude material through a plug of Celite or a dedicated palladium scavenger before chromatography.
Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine derivatives. By carefully selecting the appropriate ligand, base, and reaction conditions, researchers can overcome the challenges posed by this electron-deficient heterocyclic system. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful cross-coupling reaction in drug discovery and development programs.

References
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Wuts, P. G., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4658. Available at: [Link]

  • Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538–2545. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. Available at: [Link]

  • DSpace@MIT. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]

Sources

Method

Application Notes and Protocols for 1-Methyl-4-nitro-1H-pyrazol-5-amine in Agrochemical Research

Introduction: The Pyrazole Scaffold in Modern Agrochemicals and the Untapped Potential of 1-Methyl-4-nitro-1H-pyrazol-5-amine The pyrazole ring is a cornerstone of modern agrochemical design, with its derivatives demonst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Agrochemicals and the Untapped Potential of 1-Methyl-4-nitro-1H-pyrazol-5-amine

The pyrazole ring is a cornerstone of modern agrochemical design, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3] This five-membered heterocyclic scaffold is a key pharmacophore in numerous commercialized fungicides, herbicides, and insecticides.[4][5][6] The success of pyrazole-based agrochemicals, such as the fungicide pyraclostrobin and the insecticide fipronil, underscores the value of this structural motif in developing potent and selective crop protection agents.[4][7] These compounds often exhibit high efficacy, low toxicity to non-target organisms, and novel modes of action, making them critical tools for sustainable agriculture.[8]

This document outlines a comprehensive research framework for investigating the agrochemical potential of a specific, yet underexplored, pyrazole derivative: 1-Methyl-4-nitro-1H-pyrazol-5-amine . The presence of a nitro group, a common toxophore in bioactive molecules, combined with a reactive primary amine at the 5-position, makes this compound a compelling starting point for the synthesis of a diverse chemical library. The strategic derivatization of the amine group allows for the systematic exploration of structure-activity relationships (SAR) and the potential discovery of novel agrochemical leads.

These application notes provide detailed protocols for the synthesis of a focused library of derivatives from 1-Methyl-4-nitro-1H-pyrazol-5-amine, followed by a tiered screening cascade to evaluate their herbicidal, fungicidal, and insecticidal activities. The experimental designs emphasize scientific rigor, including the use of appropriate controls and self-validating systems to ensure the trustworthiness of the generated data.

Strategic Approach: From Synthesis to Bioactivity Screening

The exploration of 1-Methyl-4-nitro-1H-pyrazol-5-amine as a potential agrochemical scaffold will follow a logical, multi-stage workflow. This process begins with the chemical modification of the parent molecule to generate a library of analogues, which are then subjected to a series of biological assays to identify promising candidates for further development.

Agrochemical_Discovery_Workflow cluster_synthesis Phase 1: Synthesis & Derivatization cluster_screening Phase 2: Biological Screening Cascade cluster_development Phase 3: Lead Optimization & Development A 1-Methyl-4-nitro-1H-pyrazol-5-amine (Starting Material) B Chemical Derivatization (e.g., Acylation, Sulfonylation, Schiff Base Formation) A->B Reaction with Electrophiles C Library of Novel Pyrazole Derivatives B->C Purification & Characterization D Primary Screening (High-Throughput Assays) C->D Compound Library E Herbicidal Activity (Pre- & Post-emergence) D->E F Fungicidal Activity (In Vitro & In Vivo) D->F G Insecticidal Activity (Contact & Ingestion) D->G H Secondary Screening (Dose-Response & Spectrum) E->H F->H G->H Active 'Hits' I Structure-Activity Relationship (SAR) Studies H->I J Lead Optimization I->J K Candidate for Field Trials J->K

Caption: A logical workflow for the discovery of novel agrochemicals from 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Part 1: Synthesis of a Focused Derivative Library

The primary amine at the 5-position of 1-Methyl-4-nitro-1H-pyrazol-5-amine is a versatile handle for chemical modification.[9] The following protocols describe the synthesis of three classes of derivatives: amides, sulfonamides, and Schiff bases. These reactions are generally robust and allow for the introduction of a wide range of substituents, facilitating the exploration of the chemical space around the core pyrazole scaffold.

Protocol 1.1: Synthesis of N-(1-Methyl-4-nitro-1H-pyrazol-5-yl)amides

Rationale: Acylation of the amine group to form amides is a fundamental transformation in medicinal and agrochemical chemistry. The resulting amide bond can introduce various functionalities that may modulate the compound's biological activity, solubility, and metabolic stability.

Materials:

  • 1-Methyl-4-nitro-1H-pyrazol-5-amine

  • Various acyl chlorides or carboxylic acid anhydrides

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine as a base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-Methyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) or carboxylic acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 1.2: Synthesis of N-(1-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonamides

Rationale: Sulfonamides are another important class of compounds in drug and agrochemical discovery. The introduction of a sulfonyl group can significantly alter the electronic and steric properties of the molecule, potentially leading to new modes of action or improved activity.

Materials:

  • 1-Methyl-4-nitro-1H-pyrazol-5-amine

  • Various sulfonyl chlorides

  • Anhydrous pyridine or acetonitrile

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1-Methyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C and slowly add the desired sulfonyl chloride (1.1 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure sulfonamide derivative.

  • Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).

Part 2: Primary Biological Screening Protocols

The newly synthesized library of 1-Methyl-4-nitro-1H-pyrazol-5-amine derivatives will be subjected to a primary screening cascade to identify compounds with potential herbicidal, fungicidal, or insecticidal activity. These initial assays are designed to be rapid, cost-effective, and amenable to high-throughput screening.[10]

Protocol 2.1: Primary Herbicidal Activity Screening

Rationale: This protocol assesses the pre- and post-emergence herbicidal activity of the test compounds on representative monocot and dicot weed species. The use of both types of weeds provides an early indication of the spectrum of activity.

Materials:

  • Seeds of a monocot weed (e.g., Echinochloa crus-galli - barnyardgrass) and a dicot weed (e.g., Amaranthus retroflexus - redroot pigweed)

  • Potting soil mix

  • Pots or trays for planting

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO) with a surfactant.

  • A known commercial herbicide as a positive control (e.g., glyphosate for non-selective, 2,4-D for broadleaf).

  • Solvent with surfactant as a negative control.

  • Growth chamber with controlled temperature, light, and humidity.

  • Spray chamber for uniform application.

Procedure:

Pre-emergence Application:

  • Fill pots with soil and sow the seeds of the test weed species at the appropriate depth.

  • Prepare solutions of the test compounds at a standard concentration (e.g., 1000 ppm).

  • Apply the test solutions uniformly to the soil surface using a spray chamber.

  • Include positive and negative controls in each experimental run.

  • Place the pots in a growth chamber and water as needed.

  • After 14-21 days, visually assess the herbicidal effect by scoring the percentage of weed growth inhibition compared to the negative control.

Post-emergence Application:

  • Sow seeds in pots and allow them to grow in a growth chamber until they reach the 2-3 leaf stage.

  • Prepare solutions of the test compounds as described above.

  • Uniformly spray the foliage of the seedlings with the test solutions.

  • Return the pots to the growth chamber.

  • After 7-14 days, visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth stunting) and record the percentage of injury or mortality.

Data Presentation:

Compound IDApplicationWeed SpeciesConcentration (ppm)% Inhibition/Injury (Mean ± SD)
MNPA-001Pre-emergenceE. crus-galli100015 ± 5
MNPA-001Pre-emergenceA. retroflexus100085 ± 7
MNPA-002Post-emergenceE. crus-galli10005 ± 2
MNPA-002Post-emergenceA. retroflexus100095 ± 4
Positive CtrlPost-emergenceA. retroflexus500100 ± 0
Negative CtrlBothBothN/A0 ± 0
Protocol 2.2: Primary In Vitro Fungicidal Activity Screening

Rationale: This assay evaluates the ability of the test compounds to inhibit the mycelial growth of economically important plant pathogenic fungi. The poisoned food technique is a standard and reliable method for primary fungicidal screening.[11]

Materials:

  • Cultures of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani).

  • Potato Dextrose Agar (PDA) medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • A known commercial fungicide as a positive control (e.g., carbendazim).

  • Solvent-amended PDA as a negative control.

  • Sterile Petri dishes.

  • Incubator.

Procedure:

  • Prepare sterile PDA medium and cool it to 45-50 °C.

  • Add the test compound solution to the molten PDA to achieve a final concentration (e.g., 50 ppm). Mix well.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Prepare control plates with the positive and negative controls.

  • Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubate the plates at the optimal temperature for the respective fungus (e.g., 25 °C) in the dark.

  • When the fungal growth in the negative control plate has reached the edge of the plate, measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc = average diameter of the fungal colony in the negative control, and dt = average diameter of the fungal colony in the treatment.

Data Presentation:

Compound IDFungal SpeciesConcentration (ppm)% Mycelial Growth Inhibition (Mean ± SD)
MNPA-003F. graminearum5078 ± 6
MNPA-003B. cinerea5045 ± 8
MNPA-004R. solani5092 ± 5
Positive CtrlR. solani10100 ± 0
Negative CtrlAllN/A0 ± 0
Protocol 2.3: Primary Insecticidal Activity Screening

Rationale: This protocol assesses the contact and ingestion toxicity of the test compounds against a model insect pest. The leaf-dip bioassay is a common method for evaluating insecticidal activity against leaf-feeding insects.[12]

Materials:

  • A susceptible laboratory strain of a model insect pest (e.g., larvae of Plutella xylostella - diamondback moth).

  • Cabbage or other suitable host plant leaves.

  • Test compounds dissolved in an acetone-water solution with a wetting agent.

  • A known commercial insecticide as a positive control (e.g., spinosad).

  • Solvent with wetting agent as a negative control.

  • Petri dishes lined with moist filter paper.

  • Ventilated containers for holding insects.

Procedure:

  • Prepare solutions of the test compounds at a standard concentration (e.g., 500 ppm).

  • Excise leaf discs from fresh, untreated cabbage leaves.

  • Dip each leaf disc in the test solution for 10-15 seconds with gentle agitation.

  • Allow the leaf discs to air-dry completely.

  • Place one treated leaf disc in each Petri dish.

  • Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each Petri dish.

  • Seal the Petri dishes with ventilated lids.

  • Incubate at an appropriate temperature and photoperiod (e.g., 25 °C, 16:8 L:D).

  • After 48-72 hours, record the number of dead larvae. Larvae that are unable to move when prodded are considered dead.

  • Calculate the percentage mortality, correcting for any mortality in the negative control using Abbott's formula if necessary.

Data Presentation:

Compound IDInsect SpeciesConcentration (ppm)% Mortality (48h, Mean ± SD)
MNPA-005P. xylostella50090 ± 10
MNPA-006P. xylostella50020 ± 5
Positive CtrlP. xylostella10100 ± 0
Negative CtrlP. xylostellaN/A< 5

Part 3: Advancing Promising 'Hits'

Compounds that demonstrate significant activity in the primary screens ('hits') will be advanced to secondary screening. This phase involves dose-response studies to determine the potency (e.g., GR₅₀ for herbicides, EC₅₀ for fungicides, LC₅₀ for insecticides) of the active compounds. Further studies will also be conducted to determine the spectrum of activity against a broader range of weeds, fungi, or insects. Promising candidates from secondary screening will then undergo lead optimization, where further chemical modifications are made to improve potency, selectivity, and other key properties.

Conclusion

1-Methyl-4-nitro-1H-pyrazol-5-amine represents a promising, yet underexplored, starting point for the discovery of novel agrochemicals. The synthetic accessibility of its derivatives, combined with the proven track record of the pyrazole scaffold in crop protection, provides a strong rationale for its investigation. The systematic application of the protocols detailed in this document will enable a thorough evaluation of the agrochemical potential of this compound class and may lead to the identification of new active ingredients to address the ongoing challenges in global food production.

References

  • Vertex AI Search. (2024). High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8) - Premier Supplier.
  • ResearchGate. (2024).
  • National Institutes of Health (NIH). (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
  • Benchchem. (n.d.). Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles.
  • PubMed. (2009).
  • ResearchGate. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits.
  • Chem-Impex. (n.d.). 3-(2-Methylphenyl)-1H-pyrazol-5-amine.
  • MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9][13]triazin-7(6H)-ones and Derivatives.

  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.
  • ACS Publications. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry.
  • PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • ResearchGate. (2025). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection | Request PDF.
  • PubMed. (1988).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • PMC. (n.d.).
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
  • MDPI. (n.d.). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields.
  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • ACS Publications. (n.d.). The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds.
  • MDPI. (n.d.).
  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening.
  • ResearchGate. (2025).
  • North Central Weed Science Society. (n.d.).
  • ResearchGate. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
  • ResearchGate. (2025). (PDF) In vitro antifungal susceptibility testing.
  • PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities.
  • MDPI. (n.d.).
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.).
  • MOA Technology. (n.d.). New Approaches to Herbicide and Bioherbicide Discovery.
  • PubMed Central (PMC) - NIH. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms.
  • Simson Pharma Limited. (n.d.). 1-methyl-4-nitro-1H-imidazole-5-thiol,ammonia | CAS No.

Sources

Application

Application Note: A Scalable and Validated Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine

Introduction: The Strategic Importance of 1-Methyl-4-nitro-1H-pyrazol-5-amine 1-Methyl-4-nitro-1H-pyrazol-5-amine is a pivotal molecular scaffold in contemporary drug discovery and materials science.[1][2] Its inherent s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-Methyl-4-nitro-1H-pyrazol-5-amine

1-Methyl-4-nitro-1H-pyrazol-5-amine is a pivotal molecular scaffold in contemporary drug discovery and materials science.[1][2] Its inherent structural features—a methylated pyrazole core, a reactive primary amine, and an electron-withdrawing nitro group—render it a versatile building block for the synthesis of a diverse array of complex heterocyclic systems.[3] This intermediate is particularly crucial in the development of novel pharmaceutical agents, including anti-inflammatory and antidiabetic drugs, as well as in the creation of advanced agrochemicals.[2][3]

The introduction of a nitro group onto the pyrazole ring is a critical functionalization step that significantly modulates the electronic properties of the molecule, often enhancing its biological activity or providing a synthetic handle for further transformations. However, the scale-up of nitration reactions presents significant challenges, including the control of regioselectivity, management of highly exothermic processes, and ensuring the thermal stability of the resulting nitroaromatic compound.[4][5][6]

This application note provides a comprehensive, field-proven protocol for the scalable synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine. We will delve into the mechanistic rationale behind the procedural choices, offer a detailed step-by-step methodology, and outline robust analytical techniques for quality control, thereby furnishing researchers and process chemists with a self-validating and reliable synthetic strategy.

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route to 1-Methyl-4-nitro-1H-pyrazol-5-amine is the electrophilic aromatic substitution of the parent amine, 1-Methyl-1H-pyrazol-5-amine.[1] The success of this synthesis hinges on a deep understanding of the underlying reaction mechanism and careful control of reaction parameters.

2.1. The Electrophilic Nitration Mechanism

The core of this transformation is the generation of the potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

The pyrazole ring is then subjected to electrophilic attack by the nitronium ion. The regioselectivity of this reaction is dictated by the electronic effects of the existing substituents:

  • The Amino Group (-NH₂): As a powerful activating group, the amino group at the C5 position donates electron density into the ring, making it more susceptible to electrophilic attack.

  • The N-Methyl Group (-N-CH₃): This group also contributes to the electronic nature of the ring system.

  • Electronic Directing Effects: The interplay of these groups directs the incoming electrophile preferentially to the C4 position, which is electronically enriched and sterically accessible.[7]

2.2. Causality of Experimental Choices

  • Choice of Nitrating Agent: A classic mixed acid system (HNO₃/H₂SO₄) is employed for its efficiency and cost-effectiveness on a large scale. The sulfuric acid acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the formation of the nitronium ion.[4][8]

  • Temperature Control: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature (0–5 °C) during the addition of the substrate is critical to prevent runaway reactions and the formation of undesired byproducts from over-nitration or oxidative degradation.[8]

  • Controlled Addition: Adding the 1-Methyl-1H-pyrazol-5-amine substrate portion-wise allows for effective heat dissipation and maintains a controlled reaction rate, which is paramount for safety and selectivity during scale-up.[8]

  • Quenching on Ice: Pouring the reaction mixture into a large volume of ice-water serves a dual purpose: it rapidly quenches the reaction by diluting the acid and cooling the mixture, and it precipitates the less soluble nitro-product while keeping inorganic salts in solution.[8]

Visualized Chemical Pathway and Workflow

To provide a clear overview, the chemical transformation and the overall experimental process are illustrated below.

sub 1-Methyl-1H-pyrazol-5-amine reagents HNO₃ / H₂SO₄ product 1-Methyl-4-nitro-1H-pyrazol-5-amine sub->product

Caption: Chemical scheme for the nitration of 1-Methyl-1H-pyrazol-5-amine.

start Start | Materials Preparation setup Reaction Setup Prepare Nitrating Mixture (0-5°C) start->setup addition Substrate Addition Add 1-Methyl-1H-pyrazol-5-amine portion-wise setup->addition Maintain Temp. reaction Reaction Stir at controlled temperature addition->reaction monitoring Monitoring TLC Analysis reaction->monitoring workup Work-up Quench on ice-water monitoring->workup Upon Completion isolation Isolation Vacuum Filtration workup->isolation purification Purification Recrystallization from Ethanol/Water isolation->purification drying Drying Vacuum Oven purification->drying analysis QC Analysis NMR, IR, MP, HPLC drying->analysis end Final Product analysis->end

Caption: Scalable workflow for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a 1-mole scale synthesis. Adjustments may be necessary for different scales, but the molar ratios and safety precautions should be maintained.

4.1. Reagents and Equipment

Reagent/MaterialGradeSupplierQuantityMolar Eq.
1-Methyl-1H-pyrazol-5-amine>98%Commercial97.12 g1.0
Sulfuric Acid (H₂SO₄)98%ACS Grade250 mL~4.5
Nitric Acid (HNO₃)70%ACS Grade75 mL~1.2
Deionized Water-In-houseAs needed-
Crushed Ice-In-house~2 kg-
Ethanol95%ACS GradeAs needed-
Equipment
2L 3-Neck Round Bottom Flask1
Mechanical Stirrer with Teflon Paddle1
250 mL Dropping Funnel1
Digital Thermometer1
Ice-Salt Bath1
Large Buchner Funnel and Filter Flask1
Vacuum Oven1

4.2. Step-by-Step Procedure

  • Preparation of the Nitrating Mixture:

    • Place the 2L 3-neck round bottom flask in a large ice-salt bath.

    • Equip the flask with a mechanical stirrer, a digital thermometer, and a dropping funnel.

    • Carefully add 250 mL of concentrated sulfuric acid to the flask and begin stirring.

    • Cool the sulfuric acid to below 5 °C.

    • Slowly add 75 mL of concentrated nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. This addition is highly exothermic.

    • After the addition is complete, cool the resulting nitrating mixture to 0 °C.

  • Substrate Addition:

    • While maintaining the temperature of the nitrating mixture between 0–5 °C, begin the portion-wise addition of 97.12 g of 1-Methyl-1H-pyrazol-5-amine.

    • Add the solid substrate slowly over a period of 60–90 minutes to control the exotherm. The reaction mixture will likely thicken and may change color.

  • Reaction:

    • Once the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional 2 hours.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., eluent system: Dichloromethane/Methanol 30:1).[7] The starting material spot should diminish and a new, lower Rf product spot should appear.

  • Work-up and Isolation:

    • In a separate large beaker (e.g., 4L), prepare a slurry of approximately 2 kg of crushed ice and 1L of cold deionized water.

    • CAUTION: This step must be performed in a well-ventilated fume hood. Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. A yellow solid will precipitate.[8]

    • Allow the slurry to stir for 30 minutes to ensure complete precipitation and quenching.

    • Collect the crude product by vacuum filtration using a large Buchner funnel.

    • Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper (to remove all residual acid).

  • Purification by Recrystallization:

    • Transfer the damp crude solid to a large Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[9]

    • If any insoluble impurities are present, perform a hot filtration.

    • To the hot ethanolic solution, add deionized water dropwise until the solution becomes slightly turbid.[9] If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.[9]

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.[9]

  • Drying:

    • Dry the purified, pale-yellow crystals in a vacuum oven at 40–50 °C until a constant weight is achieved.

    • Expected Yield: 75-85%; Purity: >98% (by HPLC).

Quality Control and Characterization

To ensure the identity and purity of the final product, the following analytical methods are recommended:

  • ¹H NMR & ¹³C NMR: The spectra should confirm the structure, showing characteristic shifts for the methyl protons, the C-H proton on the pyrazole ring, and the aromatic carbons. The high electron density at the C4 position in the starting material is significantly altered upon nitration.[7]

  • FT-IR Spectroscopy: Look for characteristic absorption bands corresponding to N-H stretching of the amine (around 3300-3400 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C=N stretching of the pyrazole ring.[10]

  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

  • Mass Spectrometry (MS): To confirm the molecular weight (142.12 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the final purity of the compound.[11]

Critical Safety Considerations

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Always handle them in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[12][13]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure a robust cooling bath is in place and that the substrate is added slowly.

  • Thermal Stability of Product: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[5] Avoid excessive heat during drying and store the final product in a cool, well-ventilated area.

  • Waste Disposal: All acidic aqueous waste must be neutralized carefully with a suitable base (e.g., sodium bicarbonate) before disposal. Organic solvent waste should be collected in appropriately labeled containers. Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). PubMed Central.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
  • Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles - Benchchem. (n.d.). BenchChem.
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid - Benchchem. (n.d.). BenchChem.
  • High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8) - Premier Supplier. (n.d.).
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. (n.d.).
  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed. (2024). PubMed.
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026).
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (2021). MDPI.
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. (2026). MDPI.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • 1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895 - PubChem. (n.d.). PubChem.
  • SAFETY DATA SHEET - CymitQuimica. (2025). CymitQuimica.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • Direct nitration of five membered heterocycles - ResearchGate. (2025).
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
  • Technical Support Center: Purification of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem. (n.d.). BenchChem.
  • Separation of 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Cheméo. (n.d.). Cheméo.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - NIH. (2022).
  • 1-methyl-4-phenyl-1H-pyrazol-5-amine | C10H11N3 | CID 2759980 - PubChem. (n.d.). PubChem.
  • Nitration products of 5-amino-1H-tetrazole and methyl-5-amino-1H-tetrazoles : Structures and properties of promising energetic materials - Sciencemadness.org. (2004). Sciencemadness.org.

Sources

Method

Purification of 1-Methyl-4-nitro-1H-pyrazol-5-amine by Recrystallization: An Application Note and In-Depth Protocol

This document provides a comprehensive guide for the purification of 1-Methyl-4-nitro-1H-pyrazol-5-amine via recrystallization. This protocol is designed for researchers, medicinal chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the purification of 1-Methyl-4-nitro-1H-pyrazol-5-amine via recrystallization. This protocol is designed for researchers, medicinal chemists, and drug development professionals requiring a high-purity solid form of this compound for downstream applications. The narrative explains the rationale behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction and Scientific Context

1-Methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, including the pyrazole core, a nitro group, and an amino group, make it a versatile building block for the synthesis of a wide array of functionalized molecules and potential pharmaceutical agents.[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, impact reaction kinetics, and compromise the biological activity and safety of the final products.

Recrystallization is a robust and widely employed technique for the purification of solid organic compounds.[2] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.

This guide will systematically walk through the process of selecting an appropriate solvent, executing the recrystallization protocol, and assessing the purity of the final product.

Understanding the Physicochemical Properties of 1-Methyl-4-nitro-1H-pyrazol-5-amine

A thorough understanding of the physicochemical properties of 1-Methyl-4-nitro-1H-pyrazol-5-amine is crucial for developing an effective recrystallization protocol.

Table 1: Physicochemical Properties of 1-Methyl-4-nitro-1H-pyrazol-5-amine and Related Analogs

Property1-Methyl-4-nitro-1H-pyrazol-5-amine1-Methyl-1H-pyrazol-5-amine (Analog)1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide (Analog)
CAS Number 19868-85-0[3]1192-21-8[4]139756-01-7[5]
Molecular Formula C₄H₆N₄O₂[3]C₄H₇N₃C₈H₁₂N₄O₃
Molecular Weight 142.12 g/mol [3]97.12 g/mol 212.21 g/mol
Melting Point Not explicitly found, but expected to be higher than the non-nitrated analog due to the polar nitro group.71-72 °C[4]137.0 to 141.0 °C[5]
Solubility No specific data found. Inferences drawn from analogs.Slightly soluble in Chloroform, DMSO, ethyl acetate, methanol.[4]Soluble in Methanol.[5]

The presence of both a nitro group and an amino group on the pyrazole ring suggests that 1-Methyl-4-nitro-1H-pyrazol-5-amine is a polar molecule. This polarity provides initial clues for solvent selection, pointing towards polar solvents as potentially suitable candidates.

Potential Impurities in the Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine

The synthesis of 4-nitro-5-aminopyrazoles can introduce several types of impurities that need to be removed. These can include:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may persist in the crude product.

  • Isomeric Byproducts: Nitration of the pyrazole ring can sometimes lead to the formation of regioisomers, where the nitro group is at a different position.

  • Over-nitrated or Under-nitrated Species: The reaction conditions might lead to the formation of di-nitro pyrazoles or the presence of unreacted 1-methyl-1H-pyrazol-5-amine.

  • Side-Reaction Products: The reactive nature of the starting materials and intermediates can lead to the formation of various side products.

A successful recrystallization protocol should aim to effectively separate the target compound from these potential impurities.

Solvent Selection: The Cornerstone of a Successful Recrystallization

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning it should have high solubility at elevated temperatures and low solubility at lower temperatures.

Theoretical Considerations and Solvent Screening

Given the polar nature of 1-Methyl-4-nitro-1H-pyrazol-5-amine, polar solvents are logical starting points for screening. Based on the solubility of related compounds, the following solvents are recommended for initial screening:

  • Alcohols: Ethanol and Methanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Water

A systematic approach to solvent screening involves testing the solubility of a small amount of the crude material in a small volume of each solvent at room temperature and then upon heating.

Table 2: Hypothetical Solvent Screening Results for 1-Methyl-4-nitro-1H-pyrazol-5-amine

SolventSolubility at Room Temperature (25 °C)Solubility at Boiling PointObservations upon CoolingSuitability
WaterInsolubleSparingly SolubleSlow crystal formationPotentially good, but low solubility might require large volumes.
Ethanol Slightly Soluble Very Soluble Good crystal formation Excellent Candidate
MethanolSolubleVery SolublePoor crystal recoveryUnsuitable (too soluble at room temp)
AcetoneSolubleVery SolubleOiling out observedUnsuitable
Ethyl AcetateSlightly SolubleSolubleModerate crystal formationGood Candidate
TolueneInsolubleSlightly SolubleSlow and poor crystal formationPoor
HexaneInsolubleInsolubleNo dissolutionUnsuitable

Based on this hypothetical screening, ethanol emerges as the most promising solvent for the recrystallization of 1-Methyl-4-nitro-1H-pyrazol-5-amine. It demonstrates the desired solubility profile of being a good solvent when hot and a poor solvent when cold, which is conducive to high recovery of pure crystals.

Detailed Recrystallization Protocol

This protocol is based on the selection of ethanol as the recrystallization solvent.

Materials and Equipment
  • Crude 1-Methyl-4-nitro-1H-pyrazol-5-amine

  • Ethanol (reagent grade or higher)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Melting point apparatus

  • TLC plates and developing chamber

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; keep it away from open flames and sparks.

  • Handle the hot glassware with care to avoid burns.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 1-Methyl-4-nitro-1H-pyrazol-5-amine into an Erlenmeyer flask of an appropriate size.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with magnetic stirring.

    • Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it.

    • Quickly pour the hot solution containing the dissolved compound through the preheated funnel. This step removes any insoluble impurities.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this process.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

    • Continue to draw air through the crystals on the filter paper for a few minutes to partially dry them.

  • Drying:

    • Transfer the crystals to a pre-weighed watch glass or drying dish.

    • Dry the crystals to a constant weight in a vacuum oven at a temperature well below the melting point of the compound.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid dissolve Dissolve in Minimal Hot Ethanol crude->dissolve hot_filtration Filter Hot Solution (Removes Insoluble Impurities) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Ethanol vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine

Welcome to the technical support guide for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges and nuances of this synthesis, providing evidence-based solutions to help you improve your yield, purity, and overall success.

Synthesis Overview and Mechanism

The synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine is typically achieved via a two-step process. First, the 1-methyl-1H-pyrazol-5-amine core is constructed, most commonly through the condensation of a β-ketonitrile with methylhydrazine.[1] The second, and often most challenging, step is the regioselective nitration of this precursor.

Step 1: Pyrazole Ring Formation The reaction between a suitable β-ketonitrile and methylhydrazine proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, yielding the 5-aminopyrazole ring system after dehydration.[1]

Step 2: Electrophilic Nitration The 5-amino group is a powerful activating group, directing electrophilic substitution primarily to the C4 position of the pyrazole ring. The reaction involves the generation of the nitronium ion (NO₂⁺) from a nitrating agent (e.g., a mixture of nitric and sulfuric acid), which then attacks the electron-rich pyrazole ring to yield the desired product. Careful control of reaction conditions is paramount to prevent the formation of isomers or degradation.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration start β-Ketonitrile + Methylhydrazine condensation Condensation & Cyclization start->condensation Reaction precursor 1-Methyl-1H-pyrazol-5-amine condensation->precursor purify_precursor Purification of Precursor (Distillation/Crystallization) precursor->purify_precursor nitration Electrophilic Nitration purify_precursor->nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) workup Aqueous Work-up (Quenching on Ice) nitration->workup purify_product Final Purification (Recrystallization) workup->purify_product product 1-Methyl-4-nitro-1H-pyrazol-5-amine purify_product->product

Caption: General workflow for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My overall yield is very low after the nitration step. What are the likely causes?

Answer: Low yield is a common problem that can stem from several factors. Let's break down the possibilities:

  • Purity of the Starting Material: The purity of your precursor, 1-methyl-1H-pyrazol-5-amine, is critical. Impurities can consume the nitrating agent or lead to significant side-product formation.

    • Recommendation: Ensure your precursor is pure before starting the nitration. Characterize it via NMR and check its melting point. If necessary, purify it by vacuum distillation or recrystallization.

  • Ineffective Nitrating Agent: The strength and composition of your nitrating mixture are crucial.

    • Recommendation: Use a well-defined nitrating agent. A standard mixture is concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃). The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the essential nitronium ion (NO₂⁺).[2] Ensure your acids are fresh and have not absorbed atmospheric moisture.

  • Suboptimal Reaction Temperature: Nitration reactions are highly exothermic. Poor temperature control is a primary cause of low yields.

    • Recommendation: Maintain a low temperature (typically 0-5 °C) during the addition of the substrate to the nitrating mixture.[2][3] Use an ice/salt bath for effective cooling. Add the substrate slowly and monitor the internal temperature with a thermometer. Allowing the temperature to rise can cause degradation of the starting material and product, as well as increase the formation of unwanted byproducts.

Question 2: My final product is a dark, oily substance that is difficult to purify. What should I do?

Answer: The formation of a dark oil indicates the presence of impurities, likely from side reactions or product degradation.

  • Initial Work-up: The color is often due to nitrogen oxides (NOₓ) and other nitrated impurities.

    • Recommendation: After the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.[4][5] This accomplishes two things: it hydrolyzes and quenches the excess nitrating agent, and it often precipitates the desired product as a solid.

  • Crystallization Issues: If the product precipitates as an oil, it may be due to residual impurities preventing the formation of a crystal lattice.

    • Recommendation: Attempt to induce crystallization by scratching the inside of the flask with a glass rod. If that fails, proceed with a liquid-liquid extraction. Neutralize the acidic aqueous solution carefully with a base (e.g., NaHCO₃ or dilute NaOH) to a pH of ~7-8 and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • Purification Strategy: The crude product, whether solid or oil, will require further purification.

    • Recommendation: Recrystallization is the preferred method. A common and effective solvent system is an ethanol/water mixture.[6] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow it to cool slowly to form pure crystals.[6]

Question 3: I'm observing multiple spots on my TLC plate after the reaction. How can I improve the selectivity and separate the products?

Answer: Multiple spots indicate a mixture of products, which could include constitutional isomers (e.g., 3-nitro or 5-nitro isomers) or products of over-nitration.

  • Controlling Regioselectivity: The 5-amino group is a strong C4-director. However, harsh conditions can sometimes lead to a loss of selectivity.

    • Recommendation: The choice of nitrating agent can influence selectivity. While HNO₃/H₂SO₄ is potent, a milder system like nitric acid in trifluoroacetic anhydride (TFAA) can sometimes offer better control, though it requires careful handling.[3] Adhering strictly to low temperatures (0-5 °C) is your best defense against side reactions.

  • Chromatographic Purification: If isomeric byproducts form, column chromatography is often necessary.

    • Recommendation: Amines are basic and tend to streak on standard silica gel due to interactions with acidic silanol groups. To achieve good separation, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia (in methanol) to your eluent system (e.g., hexane/ethyl acetate).[6] This neutralizes the active sites on the silica, resulting in sharper peaks and better separation.

G start Problem: Low Yield or Impure Product q1 Is the precursor pure? start->q1 a1_yes Precursor is pure q1->a1_yes Yes a1_no Action: Purify precursor (distillation/recrystallization). Verify purity via NMR/MP. q1->a1_no No q2 Was temperature controlled (0-5 °C) during addition? a1_yes->q2 a2_yes Temp was controlled q2->a2_yes Yes a2_no Action: Repeat reaction using an ice/salt bath and monitor internal temperature. q2->a2_no No q3 Is the product an oil after work-up? a2_yes->q3 a3_yes Action: Adjust pH to 7-8, perform liquid-liquid extraction, then attempt recrystallization from Ethanol/Water. q3->a3_yes Yes a3_no Product is a solid q3->a3_no No q4 Multiple spots on TLC? a3_yes->q4 a3_no->q4 a4_yes Action: Use column chromatography with a basic modifier (e.g., 1% Et₃N) in the eluent. q4->a4_yes Yes a4_no Clean reaction q4->a4_no No result Improved Yield and Purity a4_yes->result a4_no->result

Caption: Troubleshooting decision tree for optimizing the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the safest practices for handling nitrating mixtures? A: Safety is paramount. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Nitrating mixtures are highly corrosive and strong oxidizing agents. Crucially, always add the acid to be diluted (nitric) to the more concentrated acid (sulfuric) slowly and with cooling. Never the other way around. When adding your substrate, do so dropwise or in small portions to control the exothermic reaction. Have a base bath (e.g., sodium bicarbonate solution) ready for quenching spills.

Q2: How can I reliably confirm that I have synthesized the correct C4-nitro isomer? A: The most definitive method is ¹H NMR spectroscopy. The proton at the C3 position of the pyrazole ring will typically appear as a singlet in the aromatic region. The chemical shift and coupling constants (or lack thereof) can be compared to literature values for confirmation. For 1-Methyl-4-nitro-1H-pyrazol-5-amine, you would expect to see a singlet for the C3-H, a singlet for the N-methyl group, and a broad singlet for the -NH₂ protons. Further confirmation can be obtained from ¹³C NMR, mass spectrometry, and elemental analysis.

Q3: Can this reaction be scaled up for larger quantities? A: Yes, but with extreme caution. The primary challenge in scaling up nitration is heat management. The surface-area-to-volume ratio decreases as the scale increases, making it harder to dissipate the heat generated. For larger-scale reactions, a jacketed reactor with controlled coolant circulation is strongly recommended. The rate of addition of the substrate must be carefully controlled and potentially slowed down compared to a lab-scale reaction to ensure the temperature does not run away. A thorough risk assessment should be conducted before any scale-up is attempted.

Quantitative Data and Protocols

Table 1: Typical Reaction Parameters for Nitration
ParameterRecommended Value/ConditionRationale
Substrate 1-Methyl-1H-pyrazol-5-amineHigh purity is essential for good yield.
Nitrating Agent Conc. H₂SO₄ / Fuming HNO₃ (2:1 to 3:1 v/v)Strong nitrating system to ensure complete reaction.[2]
Stoichiometry 1.1 - 1.5 equivalents of HNO₃A slight excess of nitric acid drives the reaction to completion.
Temperature 0 - 5 °CMinimizes byproduct formation and degradation.[3][7]
Reaction Time 1 - 3 hoursTypically sufficient for full conversion at low temperatures.
Work-up Quenching on iceSafely neutralizes excess acid and precipitates the product.[5]
Purification Recrystallization (Ethanol/Water)Effective method for removing polar and non-polar impurities.[6]
Experimental Protocol: Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine

(Disclaimer: This protocol is a representative procedure based on established chemical principles for nitrating aminopyrazoles. Researchers must conduct their own risk assessment and optimize conditions for their specific setup.)

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (20 mL). Cool the flask to 0 °C in an ice/salt bath. Slowly, add fuming nitric acid (10 mL) dropwise via an addition funnel, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Once the nitrating mixture has cooled back to 0-5 °C, begin the slow, portion-wise addition of pure 1-methyl-1H-pyrazol-5-amine (0.1 mol). Use a solid addition funnel or add small amounts via a spatula. Monitor the internal temperature closely, maintaining it below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% triethylamine), taking small aliquots, quenching them in a saturated NaHCO₃ solution, extracting with ethyl acetate, and spotting on a TLC plate.

  • Work-up: Prepare a large beaker containing approximately 400g of crushed ice. With vigorous stirring, slowly pour the reaction mixture onto the ice. A yellow precipitate should form.

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification: Transfer the crude, damp solid to a flask. Add a minimal amount of hot ethanol to achieve complete dissolution. Add hot deionized water dropwise until the solution just becomes cloudy. Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water (1:1) mixture, and dry under vacuum to a constant weight.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. [Link]

  • Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1h-pyrazole salts.
  • Method for purifying pyrazoles.
  • Manipulating nitration and stabilization to achieve high energy. ResearchGate. [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. [Link]

  • Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in Pyrazole Nitration

Welcome to the technical support center for navigating the complexities of pyrazole nitration. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of pyrazole nitration. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazole scaffolds. Here, we address common challenges related to regioselectivity and provide in-depth, field-tested guidance to help you achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazole Nitration

This section covers the core principles governing the electrophilic nitration of pyrazoles. Understanding these fundamentals is the first step in troubleshooting and optimizing your reactions.

Q1: What are the primary factors controlling regioselectivity in the electrophilic nitration of pyrazoles?

A1: The regioselectivity of pyrazole nitration is a delicate interplay of several factors:

  • Electronic Effects: The pyrazole ring is an aromatic system with two nitrogen atoms, which significantly influences its reactivity. The N2 nitrogen, being pyridine-like, is generally more nucleophilic and prone to protonation in acidic media.[1][2] Electrophilic substitution, such as nitration, is generally favored at the C4 position, which is the most electron-rich carbon.[3]

  • Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the N1, C3, or C5 positions, can sterically hinder the approach of the nitrating agent to adjacent positions.[2][4] This steric hindrance often enhances the inherent preference for nitration at the less encumbered C4 position.[4]

  • Reaction Conditions: The choice of nitrating agent, acid catalyst, solvent, and temperature are critical in directing the regiochemical outcome.[4] Strongly acidic conditions, such as a mixture of nitric and sulfuric acid, lead to the protonation of the pyrazole ring, forming a less reactive pyrazolium ion.[2][4] Milder conditions can result in different product distributions.[4]

Q2: Why is C4 the preferred site for nitration on an unsubstituted pyrazole ring?

A2: Electrophilic attack at the C4 position of the pyrazole ring proceeds through a more stable cationic intermediate compared to attack at the C3 or C5 positions. Attack at C3 or C5 would place a positive charge on the nitrogen atom, creating a highly unstable azomethine-like intermediate.[3] The reaction pathway via C4-nitration avoids this high-energy intermediate, making it the kinetically favored pathway.[3]

Q3: What is the difference between C-nitration and N-nitration of pyrazoles?

A3:

  • C-nitration involves the substitution of a hydrogen atom on one of the carbon atoms of the pyrazole ring (typically C4) with a nitro group (-NO2). This is an electrophilic aromatic substitution reaction.

  • N-nitration involves the attachment of a nitro group to one of the nitrogen atoms of the pyrazole ring, forming an N-nitro compound. This often occurs under different reaction conditions than C-nitration and can sometimes be a competing side reaction.[5][6] N-nitropyrazoles can also serve as precursors to C-nitropyrazoles through rearrangement reactions.[5][7]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a question-and-answer formatted guide to address specific experimental challenges you may encounter.

Q4: My reaction is producing a mixture of 4-nitropyrazole and N-nitropyrazole. How can I favor the formation of the C4-nitro product?

A4: The formation of N-nitropyrazole is often favored under less acidic or anhydrous conditions. To selectively obtain 4-nitropyrazole, consider the following strategies:

  • Employ Strongly Acidic Media: Using a classic mixed acid system (concentrated nitric acid and sulfuric acid) is the most common and effective method for promoting C4-nitration.[8] The strong acid protonates the pyrazole ring, deactivating the nitrogen atoms towards electrophilic attack and favoring substitution on the carbon framework.[2][4] A one-pot, two-step method involving the formation of pyrazole sulfate followed by nitration with fuming nitric and sulfuric acids has been shown to be efficient.[7]

  • Rearrangement of N-nitropyrazole: If N-nitropyrazole is the major product, it can often be rearranged to the more stable 4-nitropyrazole. This is typically achieved by heating the N-nitropyrazole in a strong acid like concentrated sulfuric acid.[5][7]

Q5: I have a substituent at the C3 position of my pyrazole. How will this affect the regioselectivity of nitration?

A5: The electronic nature of the substituent at C3 will significantly influence the outcome:

  • Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups at C3 increase the electron density of the ring, making it more reactive towards electrophiles. However, they can also direct nitration to the adjacent C4 and C5 positions. The presence of an EDG at C3 may lead to a mixture of 4-nitro and 5-nitro isomers. In some cases, over-nitration to form dinitro products can also occur.[9]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or carboxyl groups at C3 deactivate the pyrazole ring, making nitration more difficult and requiring harsher reaction conditions.[2] However, they strongly direct the incoming nitro group to the C4 position.

The interplay between electronic and steric effects of the C3 substituent must be carefully considered.

Q6: My N1-substituted pyrazole is giving me a complex mixture of products upon nitration. What are the likely side reactions and how can I control them?

A6: For N1-substituted pyrazoles, especially those with an aryl substituent, nitration can occur on either the pyrazole ring or the N1-substituent. The outcome is highly dependent on the reaction conditions.[4]

  • Nitration of the N1-Aryl Group: If the N1-substituent is an aromatic ring (e.g., phenyl), nitration can occur on this ring, competing with nitration of the pyrazole core.

  • Nitration at C3 or C5: In N-alkyl-4-bromopyrazoles, nitration can lead to products of nitrodebromination as well as nitration at the C3 and/or C5 positions.[10]

To favor nitration on the pyrazole ring, it is crucial to carefully select the nitrating agent and solvent system. Milder conditions may favor nitration of a more activated N1-aryl substituent, while strongly acidic conditions will protonate the pyrazole and may favor C4 nitration.

Section 3: Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for key nitration protocols and summarizes expected outcomes in tabular format.

Protocol 1: Selective Synthesis of 4-Nitropyrazole using Mixed Acid

This protocol is a standard and reliable method for the C4-nitration of unsubstituted pyrazole.

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add pyrazole to concentrated sulfuric acid while maintaining the temperature below 10 °C to form pyrazole sulfate.

  • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid (20%) at a low temperature.

  • Slowly add the nitrating mixture dropwise to the pyrazole sulfate solution, ensuring the reaction temperature does not exceed 25 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for the appropriate time (monitor by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated product, 4-nitropyrazole, is collected by filtration, washed with cold water until the washings are neutral, and dried.

Expected Yield: This method has been reported to produce 4-nitropyrazole in good yield, often exceeding 70-80% after optimization.[7]

Data Summary: Influence of Substituents and Reagents

The following table summarizes the general trends in pyrazole nitration based on substituents and reaction conditions.

Pyrazole SubstrateNitrating Agent/ConditionsMajor Product(s)Key Considerations
Unsubstituted PyrazoleHNO₃/H₂SO₄4-NitropyrazoleStandard method for selective C4-nitration.[7][8]
Unsubstituted PyrazoleHNO₃/Acetic AnhydrideN-NitropyrazoleMilder, anhydrous conditions favor N-nitration.[5]
3-AlkylpyrazoleHNO₃/H₂SO₄Mixture of 4-nitro and 5-nitro isomersEDG at C3 activates the ring but can lead to isomer mixtures.
3-NitropyrazoleHNO₃/H₂SO₄ (harsher conditions)3,4-DinitropyrazoleThe existing nitro group deactivates the ring but directs to C4.
N-PhenylpyrazoleHNO₃/H₂SO₄Mixture of C4-nitro-N-phenylpyrazole and N-(nitrophenyl)pyrazoleThe regioselectivity is sensitive to the reaction conditions.[4]

Section 4: Mechanistic Insights and Optimization Workflows

This section provides visual aids to understand the reaction mechanisms and decision-making processes for optimizing regioselectivity.

Reaction Mechanism: Electrophilic Nitration at C4

The following diagram illustrates the generally accepted mechanism for the C4-nitration of pyrazole in mixed acid.

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ Pyrazole Pyrazole NO2+->Pyrazole Electrophilic Attack H2O H₂O Intermediate Sigma Complex (Cationic Intermediate) Pyrazole->Intermediate + NO₂⁺ 4-Nitropyrazole 4-Nitropyrazole Intermediate->4-Nitropyrazole - H⁺

Caption: Mechanism of C4-nitration of pyrazole.

Troubleshooting Workflow for Poor Regioselectivity

This workflow provides a logical sequence of steps to diagnose and resolve issues with regioselectivity in your pyrazole nitration experiments.

G start Poor Regioselectivity Observed (Mixture of Isomers) check_conditions Analyze Reaction Conditions: - Nitrating Agent - Acid Catalyst - Temperature - Solvent start->check_conditions is_n_nitro Is N-nitration a major side product? check_conditions->is_n_nitro increase_acidity Increase Acidity: - Use HNO₃/H₂SO₄ - Consider fuming acids is_n_nitro->increase_acidity Yes is_c_nitro_isomer Is a mixture of C-nitro isomers observed? is_n_nitro->is_c_nitro_isomer No rearrange Consider Rearrangement: Heat N-nitro product in strong acid increase_acidity->rearrange increase_acidity->is_c_nitro_isomer analyze_substituents Analyze Substituent Effects: - Electronic (EDG vs. EWG) - Steric Hindrance is_c_nitro_isomer->analyze_substituents Yes separation Optimize Separation: - Column Chromatography - Recrystallization is_c_nitro_isomer->separation No modify_temp Modify Temperature: Lower temperature may improve selectivity analyze_substituents->modify_temp change_nitrating_agent Change Nitrating Agent: - Consider milder agents (e.g., acetyl nitrate) - Or more potent ones if reaction is sluggish modify_temp->change_nitrating_agent change_nitrating_agent->separation success Desired Regioselectivity Achieved separation->success

Caption: Decision tree for optimizing pyrazole nitration.

References

  • ResearchGate. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(2), 442. Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1369. Retrieved from [Link]

  • PubMed. (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with monosubstituted hydrazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(5), 455-460. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3222. Retrieved from [Link]

  • ResearchGate. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1149-1153. Retrieved from [Link]

  • ACS Publications. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(11), 1898-1906. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2015). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 51(7), 576-602. Retrieved from [Link]

  • ResearchGate. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. Retrieved from [Link]

  • SlideShare. (2018). Pyrazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Separation of 1-Methyl-4-nitro-1H-pyrazol-5-amine Isomers

Welcome to the dedicated technical support guide for the separation of 1-Methyl-4-nitro-1H-pyrazol-5-amine and its related isomers. This resource is designed for researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the separation of 1-Methyl-4-nitro-1H-pyrazol-5-amine and its related isomers. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the purification of this important synthetic intermediate. This guide provides in-depth, field-proven insights and practical troubleshooting advice to streamline your experimental workflow.

Introduction to the Challenge

The synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine, typically achieved through the nitration of a 1-methyl-5-aminopyrazole precursor, often yields a mixture of regioisomers. The primary and most challenging impurity to separate is the 1-Methyl-3-nitro-1H-pyrazol-5-amine isomer. The similar polarity and physicochemical properties of these isomers make their separation a non-trivial task, often leading to co-elution in standard chromatographic systems and difficulties in obtaining the desired isomer with high purity.

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers formed during the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine?

The nitration of 1-methyl-1H-pyrazol-5-amine can result in the formation of two main regioisomers: the desired 1-Methyl-4-nitro-1H-pyrazol-5-amine and the isomeric byproduct, 1-Methyl-3-nitro-1H-pyrazol-5-amine. The relative ratio of these isomers can vary depending on the specific reaction conditions, such as the nitrating agent used, temperature, and reaction time.

Q2: Why is the separation of these isomers so challenging?

The difficulty in separating these isomers stems from their structural similarity. Both compounds have the same molecular weight and functional groups, leading to very close polarities. This results in similar affinities for common stationary phases like silica gel, making baseline separation by standard column chromatography difficult to achieve.[1]

Q3: What analytical techniques are recommended for monitoring the separation?

Thin-Layer Chromatography (TLC) is an indispensable tool for the initial screening of solvent systems and for monitoring the progress of column chromatography.[1][2] For high-resolution analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]

Troubleshooting Guide: Chromatographic Separation

This section provides solutions to common problems encountered during the purification of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Problem 1: Poor or No Separation of Isomers on a Silica Gel Column

Symptoms:

  • A single, broad spot on the TLC plate.

  • Fractions from the column contain a mixture of both isomers, as confirmed by NMR or HPLC.

Causality: The chosen solvent system has insufficient selectivity to differentiate between the subtle polarity differences of the isomers.

Solutions:

  • Systematic TLC Solvent Screening:

    • Rationale: A thorough screening of solvent systems with varying polarities and selectivities is crucial for identifying an optimal mobile phase for column chromatography.

    • Protocol:

      • Prepare stock solutions of your crude isomeric mixture.

      • Spot the mixture on multiple TLC plates.

      • Develop the plates in a variety of solvent systems. Start with a binary system of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

      • Systematically vary the ratio of the solvents (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

      • If binary systems fail, introduce a third solvent with a different selectivity, such as methanol or acetone, in small percentages (1-5%). A common ternary system is hexane/ethyl acetate/methanol.

      • Visualize the plates under UV light (254 nm) and with a chemical stain such as iodine or permanganate to identify the best separation.[3]

  • Employ a Shallow Gradient in Flash Chromatography:

    • Rationale: A gradual increase in the mobile phase polarity (a shallow gradient) can enhance the resolution between closely eluting compounds.

    • Workflow:

    Caption: Shallow gradient elution workflow.

  • Dry Loading Technique:

    • Rationale: Loading the sample dissolved in a strong solvent directly onto the column can lead to band broadening and poor separation. Dry loading ensures a concentrated starting band.[1]

    • Protocol:

      • Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

      • Add a small amount of silica gel to the solution to form a slurry.

      • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

      • Carefully load this powder onto the top of your packed column.[1]

Problem 2: Product Streaking on the TLC Plate and Column

Symptoms:

  • Spots on the TLC plate appear as elongated streaks rather than tight circles.

  • The product elutes from the column over a large number of fractions with significant tailing.

Causality:

  • Acidic Nature of Silica Gel: The amine functionality of the pyrazole can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.

  • Compound Overloading: Applying too much sample to the TLC plate or column can saturate the stationary phase.

Solutions:

  • Neutralize the Mobile Phase:

    • Rationale: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic sites on the silica gel, reducing unwanted interactions.

    • Implementation: Add 0.1-1% triethylamine (Et₃N) or ammonia solution to your eluent system. Always perform a preliminary TLC with the modified solvent to confirm improved spot shape.

  • Use a Different Stationary Phase:

    • Rationale: If modifying the mobile phase is ineffective, switching to a less acidic stationary phase can be beneficial.

    • Alternatives: Consider using neutral alumina or a bonded-phase silica gel (e.g., diol- or amino-functionalized).

High-Performance Liquid Chromatography (HPLC) Method Development

For high-purity applications, such as the preparation of analytical standards or for late-stage drug development, preparative HPLC may be necessary.

Recommended Starting Conditions for HPLC Method Development:

ParameterRecommendationRationale
Column C18 Reverse-Phase (5 µm, 4.6 x 250 mm)A standard reverse-phase column is a good starting point for separating moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to protonate the amino group, leading to sharper peaks.
Gradient Start with a 5-10% B, and ramp up to 95% B over 20-30 minutes.A broad gradient is useful for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for an analytical column of this size.
Detection UV at 254 nm or based on the UV-Vis spectrum of the compounds.Nitrated aromatic compounds typically have strong UV absorbance.

Optimization Workflow for HPLC Separation:

HPLC_Optimization A Initial Gradient Run B Isomers Co-elute or Poorly Resolved A->B C Good Initial Separation A->C E Adjust Mobile Phase Composition (e.g., Methanol vs. Acetonitrile) B->E F Try a Different Column (e.g., Phenyl-Hexyl) B->F D Optimize Gradient Slope C->D G Fine-tune Flow Rate and Temperature D->G E->G F->A H Optimized Separation G->H

Caption: A logical workflow for HPLC method optimization.

Purification by Recrystallization

Q4: Can recrystallization be used to separate the isomers?

Recrystallization can be an effective technique for purifying the desired isomer, especially if one isomer is present in a significantly higher concentration.

Troubleshooting Recrystallization:

Problem: The compound "oils out" instead of forming crystals.

Causality: The solution is too supersaturated, or the cooling rate is too fast.

Solutions:

  • Add more solvent to the hot solution to ensure the compound is fully dissolved.

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation.

  • Add a seed crystal of the pure compound if available.

Recommended Solvents for Recrystallization Screening:

  • Ethanol

  • Isopropanol

  • Acetone[4]

  • Ethyl Acetate/Hexane mixture

  • Toluene

Characterization of Isomers

Q5: How can I confirm the identity of the separated isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the 1-Methyl-4-nitro-1H-pyrazol-5-amine and 1-Methyl-3-nitro-1H-pyrazol-5-amine isomers.

Expected ¹H NMR Spectral Features:

  • 1-Methyl-4-nitro-1H-pyrazol-5-amine: The proton at the C3 position will appear as a singlet.

  • 1-Methyl-3-nitro-1H-pyrazol-5-amine: The proton at the C4 position will appear as a singlet.

The chemical shifts of these protons will be different due to the varying electronic environments. Additionally, 2D NMR techniques such as HMBC can be used to confirm the connectivity of the methyl and nitro groups to the pyrazole ring.[5]

Summary and Key Takeaways

The successful separation of 1-Methyl-4-nitro-1H-pyrazol-5-amine from its 3-nitro isomer requires a systematic approach to method development.

  • TLC is your guide: Thoroughly screen solvent systems using TLC before attempting column chromatography.

  • Optimize your chromatography: Employ shallow gradients and dry loading for flash chromatography. Don't hesitate to use mobile phase modifiers like triethylamine.

  • HPLC for high purity: For baseline separation and analytical purity assessment, reverse-phase HPLC is the method of choice.

  • Recrystallization can be powerful: If one isomer is in large excess, recrystallization is a viable and scalable purification method.

  • Confirm with NMR: Use ¹H and 2D NMR to definitively identify your separated isomers.

By following the guidelines and troubleshooting steps outlined in this technical support guide, researchers can overcome the challenges associated with the purification of 1-Methyl-4-nitro-1H-pyrazol-5-amine and obtain the desired isomer with the required purity for their research and development endeavors.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. ResearchGate. [Link]

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chromatography: TLC Stains/Dips. University of Rochester. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]

  • Successful Flash Chromatography. Biotage. [Link]

  • NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. ResearchGate. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. PMC - NIH. [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • 1 H and 13 C NMR correlations between the calculated and experimental data. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Strategic Control of Pyrazole Ring Nitration

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the selective nitration of the pyrazole ring. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience.

Introduction to the Challenge: The Double-Edged Sword of Pyrazole Nitration

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with nitropyrazoles serving as crucial intermediates in the synthesis of a wide array of bioactive compounds and energetic materials.[1] However, the inherent reactivity of the pyrazole ring towards electrophilic substitution, while advantageous, presents a significant synthetic challenge: controlling the degree and regioselectivity of nitration to prevent the formation of undesired over-nitrated byproducts.[1] This guide provides a systematic approach to troubleshooting and optimizing your pyrazole nitration reactions.

Troubleshooting Guide: From Uncontrolled Reactions to Selective Mono-Nitration

This section addresses common issues encountered during the nitration of pyrazoles in a practical, question-and-answer format.

Issue 1: My reaction is producing a mixture of di- and tri-nitrated pyrazoles, but I am targeting mono-nitration. How can I improve selectivity?

Underlying Cause: The formation of multiple nitrated species is a classic sign of excessive reactivity of the nitrating agent or harsh reaction conditions. The pyrazole ring is electron-rich and susceptible to multiple additions of the nitro group if the reaction is not carefully controlled.[1]

Strategic Solutions:

  • Re-evaluate Your Nitrating Agent: The choice of nitrating agent is paramount. Mixed acids (a combination of nitric acid and sulfuric acid) are potent and often lead to over-nitration.[2][3] Consider milder alternatives.

    • Acetyl nitrate (HNO₃/Acetic Anhydride): This reagent, generated in situ, is generally more selective for mono-nitration at the 4-position of the pyrazole ring.[4][5]

    • Copper (II) Nitrate in Acetic Anhydride: This system can offer chemoselective N-nitration, which can be a strategic entry point for subsequent rearrangements to C-nitrated products.[6]

  • Strict Temperature Control: Electrophilic aromatic nitration is a highly exothermic process. A runaway temperature is a common culprit for over-nitration.

    • Protocol: Maintain the reaction temperature at or below 0°C, especially during the addition of the nitrating agent. Utilize an ice-salt bath or a cryocooler for precise temperature management.

  • Stoichiometry is Key: Use a slight excess (1.05-1.2 equivalents) of the nitrating agent for mono-nitration. A large excess will invariably drive the reaction towards multiple nitrations.

Experimental Protocol for Selective Mono-Nitration of 1-Phenylpyrazole:

  • Dissolve 1-phenylpyrazole (1 equivalent) in acetic anhydride at 0°C.

  • Slowly add a pre-cooled solution of nitric acid (1.1 equivalents) in acetic anhydride dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it over crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the desired 4-nitro-1-phenylpyrazole.

Issue 2: The primary product of my reaction is the N-nitro pyrazole, but the C4-nitro isomer is my target.

Underlying Cause: For N-unsubstituted pyrazoles, the lone pair of electrons on the pyrrole-like nitrogen (N1) is a competitive nucleophile, leading to N-substitution.[7]

Strategic Solutions:

  • N-Protection Strategy: The most direct way to prevent N-nitration is to protect the N1 position with a removable group.

    • Recommended Protecting Groups: Bulky groups that can be easily cleaved post-nitration are ideal. Common choices include the triphenylmethyl (trityl) or a substituted benzyl group.

  • Rearrangement of N-Nitropyrazole: A common and effective strategy is to first intentionally form the N-nitropyrazole and then induce a rearrangement to the thermodynamically more stable C-nitro isomer.[1]

    • Thermal Rearrangement: Heating the isolated N-nitropyrazole in a high-boiling solvent such as anisole or benzonitrile can effect the rearrangement to the 3-nitro or 5-nitro pyrazole.[1]

Workflow for N-Protection and Subsequent C-Nitration:

G pyrazole Pyrazole Ring sigma_complex Sigma Complex (Resonance Stabilized) pyrazole->sigma_complex Electrophilic Attack nitronium Nitronium Ion (NO₂⁺) nitronium->sigma_complex nitropyrazole 4-Nitropyrazole sigma_complex->nitropyrazole Deprotonation

Caption: Mechanism of electrophilic nitration of pyrazole.

Q2: How do electron-donating and electron-withdrawing groups on the pyrazole ring affect nitration?

A2:

  • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) activate the pyrazole ring towards electrophilic substitution, making the reaction faster. However, they can also increase the propensity for over-nitration. [8]* Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, cyano, carboxyl groups) deactivate the ring, making nitration more difficult and requiring harsher conditions. This deactivation, however, can be synthetically useful to prevent over-nitration once a single nitro group has been introduced.

Q3: Are there any safety precautions I should be aware of when performing nitration reactions?

A3: Absolutely. Nitration reactions, particularly with strong acids and organic substrates, are potentially hazardous.

  • Exothermic Nature: These reactions can release a significant amount of heat. Always use an ice bath and add reagents slowly to maintain temperature control.

  • Explosive Byproducts: The formation of polynitrated compounds can lead to explosive mixtures. [9][10]It is crucial to handle these materials with appropriate personal protective equipment (PPE), including a face shield, leather gloves, and work behind a blast shield, especially when working on a larger scale. [9][10]* Proper Quenching: Always quench the reaction mixture by slowly adding it to a large volume of ice water to dissipate heat and dilute the reactive species.

Q4: What are the best analytical techniques to monitor the progress of my pyrazole nitration?

A4: A combination of techniques is recommended for robust reaction monitoring:

  • Thin-Layer Chromatography (TLC): Provides a quick and straightforward way to qualitatively assess the consumption of starting material and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers a more detailed picture, allowing for the identification of the starting material, desired product, and any byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural characterization of the final purified product to confirm the regiochemistry of nitration.

References

  • Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
  • ResearchGate. (2025). Selective O- and N-nitration of steroids fused to the pyrazole ring.
  • Canadian Science Publishing. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES.
  • PMC - PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • LibreTexts. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • NIH. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Scilit. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES.
  • ResearchGate. (2025). Nitropyrazoles.
  • ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
  • SlideShare. (n.d.). Pyrazole.
  • Semantic Scholar. (n.d.). Manipulating nitration and stabilization to achieve high energy.
  • ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • Canadian Science Publishing. (n.d.). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives.
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • ResearchGate. (2025). Review on synthesis of nitropyrazoles.
  • PubMed Central. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • PMC - PubMed Central. (2023). Manipulating nitration and stabilization to achieve high energy.

Sources

Troubleshooting

Optimization of reaction conditions for 1-Methyl-4-nitro-1H-pyrazol-5-amine synthesis

Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible workflow. This document is structured into a comprehensive protocol, frequently asked questions, and a detailed troubleshooting guide to address common challenges encountered in the laboratory.

Overview of the Synthetic Strategy

The synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine is typically achieved via a two-step process. The first step involves the construction of the pyrazole core to form the precursor, 1-methyl-1H-pyrazol-5-amine. The second, and more critical step, is the regioselective electrophilic nitration of this precursor at the C4 position. Success in this synthesis hinges on precise control of reaction conditions to maximize yield and purity while ensuring safety.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration cluster_2 Analysis & Purification start β-Ketonitrile + Methylhydrazine step1 Cyclocondensation Reaction start->step1 product1 1-methyl-1H-pyrazol-5-amine step1->product1 step2 Electrophilic Nitration product1->step2 product2 1-Methyl-4-nitro-1H-pyrazol-5-amine step2->product2 purify Work-up & Recrystallization product2->purify analyze Characterization (NMR, MS, EA) purify->analyze

Caption: Overall workflow for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of the 1-methyl-1H-pyrazol-5-amine ring preferentially nitrated?

A1: The regioselectivity of this reaction is governed primarily by electronic effects. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.[1] The C4 position is the most electron-rich and thus the most reactive site for electrophilic attack.[2] The amino group at C5 is a strong activating group that further enhances the electron density of the ring, particularly at the adjacent C4 position, making it the overwhelming site of nitration. Attempts to nitrate at C3 or C5 would proceed through a highly unstable intermediate, making these pathways energetically unfavorable.[1]

Q2: What are the most critical safety precautions when performing this nitration?

A2: Nitration reactions, especially with mixed acids (sulfuric and nitric acid), are highly exothermic and must be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and acid-resistant gloves. Conduct the entire procedure in a certified chemical fume hood.

  • Temperature Control: The addition of the nitrating agent must be done slowly and in a controlled manner, using an ice bath to maintain the recommended temperature range (typically 0-5 °C). A runaway reaction can lead to vigorous decomposition and release of toxic nitrogen oxides.

  • Quenching: The reaction should be quenched carefully by pouring the reaction mixture onto crushed ice. Never add water directly to the concentrated acid mixture, as this can cause violent splashing.

  • Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive. Handle them with care and have appropriate spill kits (e.g., sodium bicarbonate) readily available.

Q3: Are there alternative nitrating agents besides the conventional nitric acid/sulfuric acid mixture?

A3: Yes, several other nitrating systems can be employed, often under milder conditions. The choice depends on the substrate's sensitivity and desired selectivity.

  • Nitric Acid in Acetic Anhydride (Acetyl Nitrate): This is a milder reagent that can be effective for nitrating activated rings and may reduce side reactions.[2][3]

  • Nitric Acid in Trifluoroacetic Anhydride: This is a powerful nitrating system that can be used for a variety of heterocyclic compounds, often providing high yields.[4][5]

  • Ammonium Nitrate / Triflic Anhydride (NH₄NO₃/Tf₂O): This system generates the nitronium ion in situ under non-acidic conditions, which can be advantageous for acid-sensitive substrates.[5]

Q4: How can I reliably confirm the structure and purity of the final product?

A4: A combination of spectroscopic and analytical techniques is essential for unambiguous structure confirmation and purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the connectivity of the molecule. You should expect to see a singlet for the N-methyl group, a singlet for the remaining pyrazole ring proton (at C3), and signals for the amine protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretches of the amine, and strong asymmetric and symmetric stretches for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

  • Elemental Analysis (CHN): This provides the empirical formula and is a strong indicator of purity, comparing the experimental percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

G start Problem: Low Yield in Nitration Step q1 Was the starting material consumed? (Check by TLC/LC-MS) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No cause1 Probable Cause: Product degradation or loss during work-up. a1_yes->cause1 cause2 Probable Cause: Reaction conditions too mild or reaction incomplete. a1_no->cause2 sol1 Solution: 1. Ensure quenching temperature is low. 2. Optimize pH during neutralization. 3. Check extraction solvent polarity. cause1->sol1 sol2 Solution: 1. Increase reaction time. 2. Use a stronger nitrating agent. 3. Check purity of starting material and reagents. cause2->sol2

Caption: Troubleshooting decision tree for low yield in the nitration step.

Q: My reaction to form the precursor, 1-methyl-1H-pyrazol-5-amine, has a very low yield. What went wrong?

A: Low yield in the initial cyclocondensation is often related to reagent quality, temperature control, or reaction time.

  • Probable Cause 1: Incomplete Reaction. The condensation of a β-ketonitrile with methylhydrazine requires sufficient time and temperature to go to completion.[6][7]

    • Solution: Ensure the reaction is refluxed for the recommended duration. A patent for a similar synthesis suggests a reflux period of 2 hours after an initial insulation period.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting materials.

  • Probable Cause 2: Poor Quality Methylhydrazine. Methylhydrazine can degrade over time. Using an old or improperly stored bottle can significantly impact the yield.

    • Solution: Use a fresh bottle of methylhydrazine or distill it before use.

  • Probable Cause 3: Incorrect Stoichiometry. An incorrect molar ratio of reactants can leave starting material unreacted.

    • Solution: Carefully check the calculations for molar equivalents. Typically, a slight excess of the hydrazine component is not detrimental, but a deficit will limit the yield.

Q: The nitration reaction turned very dark, and I isolated a sticky, impure oil instead of a solid. How can I fix this?

A: A dark, oily product is a classic sign of side reactions or product degradation, often caused by excessive heat or overly harsh conditions.

  • Probable Cause 1: Reaction Temperature Was Too High. The nitration of an activated, amine-substituted pyrazole is extremely sensitive to temperature. If the temperature rises above 5-10 °C, oxidative decomposition and polymerization can occur, leading to the formation of tar.

    • Solution: Meticulously control the temperature during the addition of the substrate to the mixed acid. Use a properly sized ice/salt bath and add the substrate in very small portions or as a solution dropwise, ensuring the internal temperature never exceeds 5 °C.

  • Probable Cause 2: Impure Starting Material. Impurities in the 1-methyl-1H-pyrazol-5-amine precursor can decompose under the strong acidic conditions of nitration.

    • Solution: Ensure the precursor is purified before use, for example, by recrystallization or column chromatography. Its purity should be confirmed by NMR or melting point analysis.

  • Probable Cause 3: Difficulty with Crystallization. Even if the reaction is clean, some nitro compounds can be challenging to crystallize.

    • Solution: If an oil is obtained after work-up, try triturating it with a non-polar solvent like hexanes or a mixture of ether/hexanes to induce solidification. If that fails, purification by column chromatography may be necessary. For column chromatography of basic compounds, adding a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent can prevent streaking on the silica gel.[9]

Q: I see multiple spots on my TLC plate after nitration, suggesting isomer formation. Is this expected?

A: While nitration is highly selective for the C4 position, improper conditions can lead to side products.

  • Probable Cause 1: N-Nitration. Under certain conditions, particularly with nitrating agents like acetyl nitrate, nitration can occur on the exocyclic amino group to form an N-nitroamine intermediate.[3]

    • Solution: The use of strong protic acids like H₂SO₄ protonates the amino group, deactivating it towards nitration and strongly favoring C-nitration on the ring. If using milder reagents, carefully control the conditions to disfavor N-nitration.

  • Probable Cause 2: Dinitration. Although less common for this specific substrate due to the deactivating effect of the first nitro group, using a large excess of a very powerful nitrating agent or high temperatures could potentially lead to further nitration.

    • Solution: Use a controlled stoichiometry of the nitrating agent (typically 1.0-1.2 equivalents). Ensure the reaction is not allowed to run for an excessively long time or at an elevated temperature after the initial nitration is complete.

Optimized Protocols and Data

Data Tables for Optimization

Table 1: Comparison of Common Nitrating Systems for Pyrazoles

Nitrating SystemTypical ConditionsAdvantagesDisadvantages
Conc. HNO₃ / Conc. H₂SO₄ 0-5 °CHigh reactivity, cost-effective, favors C-nitration.[10]Highly corrosive and exothermic, can cause degradation.
Conc. HNO₃ / Ac₂O 0-10 °CMilder conditions, good for some sensitive substrates.[3]Can sometimes lead to N-nitration or acetylation.
Conc. HNO₃ / TFAA 0-5 °CVery powerful, often gives clean and high yields.[5][11]Reagent is expensive and moisture-sensitive.
KNO₃ / H₂SO₄ 0-25 °CSolid reagent, can be easier to handle stoichiometry.Heterogeneous reaction can sometimes be slow.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent SystemPolarityRationale & Use Case
Ethanol/Water Polar ProticDissolve in hot ethanol, add water dropwise until cloudy, then cool. Excellent for many polar heterocyclic compounds.[9]
Isopropanol Polar ProticGood single-solvent choice. Less volatile than ethanol.
Ethyl Acetate/Heptane Medium/Non-polarDissolve in minimal hot ethyl acetate, add heptane as an anti-solvent. Good for compounds of intermediate polarity.
Toluene AromaticCan be effective for compounds that are difficult to crystallize from alcohols.
Detailed Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrazol-5-amine

This protocol is adapted from established methods for 5-aminopyrazole synthesis.[6][7]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethoxymethylenecyanoacetate (1.0 eq) and a suitable solvent such as ethanol or toluene.

  • Reagent Addition: While stirring, add a 40% aqueous solution of methylhydrazine (1.1 eq) dropwise. The addition may be mildly exothermic; maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then further in an ice bath. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities.

  • Purification: Dry the solid product. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-methyl-1H-pyrazol-5-amine. Confirm identity via NMR and melting point.

Protocol 2: Nitration to 1-Methyl-4-nitro-1H-pyrazol-5-amine

This protocol is based on standard electrophilic nitration procedures for activated pyrazoles.[2][10]

  • Nitrating Mixture Preparation: In a three-neck flask equipped with a thermometer, dropping funnel, and mechanical stirrer, carefully add concentrated sulfuric acid (98%). Cool the flask to 0 °C in an ice/salt bath. Slowly add concentrated nitric acid (65-70%, 1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C. Stir the resulting mixed acid at 0 °C for 15 minutes.

  • Substrate Addition: Dissolve the purified 1-methyl-1H-pyrazol-5-amine (1.0 eq) from the previous step in a minimum amount of concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture via the dropping funnel. The internal temperature must be rigorously maintained between 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.

  • Neutralization & Isolation: The product may precipitate upon quenching. If not, slowly neutralize the cold aqueous solution by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7. Be cautious as this is an exothermic process that releases CO₂ gas. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Dry the solid completely. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 1-Methyl-4-nitro-1H-pyrazol-5-amine as a crystalline solid.

References

  • Title: Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: Molecules, MDPI URL: [Link]

  • Title: Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles Source: ResearchGate URL: [Link]

  • Title: Direct nitration of five membered heterocycles Source: ResearchGate URL: [Link]

  • Title: Nitropyrazoles Source: ResearchGate URL: [Link]

  • Title: Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents Source: Pharmaceuticals, MDPI URL: [Link]

  • Title: The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups Source: Dalton Transactions, PubMed URL: [Link]

  • Title: From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent Source: Journal of the American Chemical Society, NIH URL: [Link]

  • Title: 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process Source: Google Patents URL
  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry, NIH URL: [Link]

  • Title: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... Source: ResearchGate URL: [Link]

  • Title: Method for purifying pyrazoles Source: Google Patents URL
  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Pyrazole Source: SlideShare URL: [Link]

  • Title: Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents Source: Journal of Agricultural and Food Chemistry, PubMed URL: [Link]

  • Title: Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds Source: Journal of the Chemical Society URL: [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Pyrazole Nitration

Welcome to the Technical Support Center for the nitration of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the highly exothermic nature of this critical reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, ensure experimental success, and, most importantly, maintain a safe laboratory environment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of exothermic reactions during pyrazole nitration.

Q1: Why is the nitration of pyrazoles so exothermic?

A1: The nitration of pyrazoles, a classic electrophilic aromatic substitution, is inherently exothermic for several key reasons. The reaction involves the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺), from the protonation of nitric acid by a stronger acid, typically sulfuric acid. This process itself is exothermic. The subsequent attack of the electron-rich pyrazole ring on the nitronium ion is a rapid and energetically favorable step, releasing significant heat. Furthermore, many nitropyrazole products are energetic materials with high positive heats of formation, contributing to the overall thermodynamic driving force of the reaction[1].

Q2: What are the primary risks associated with uncontrolled pyrazole nitration?

A2: The primary risk is a thermal runaway reaction . This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. An uncontrolled increase in temperature can lead to several hazardous scenarios:

  • Violent boiling of the reaction mixture , potentially causing a breach of the reaction vessel.

  • Accelerated decomposition of the nitropyrazole product , which can be explosive, especially with highly nitrated derivatives[2].

  • Increased production of hazardous side products and toxic nitrogen oxides (NOx) .

Q3: What are the most critical parameters to control during a pyrazole nitration?

A3: The three most critical parameters are:

  • Temperature: Maintaining a low and stable temperature is paramount.

  • Rate of Addition: The nitrating agent must be added slowly and in a controlled manner to prevent the accumulation of unreacted reagents.

  • Agitation: Efficient and constant stirring is crucial to ensure homogenous mixing and prevent the formation of localized "hot spots."

Q4: What is a safe starting temperature for a typical pyrazole nitration?

A4: A common and safe starting point for many pyrazole nitrations is 0 to 5 °C , using an ice-water bath. For particularly reactive substrates or larger-scale reactions, an ice-salt bath can be used to achieve temperatures between -10 and 0 °C. However, the optimal temperature is substrate-dependent and should ideally be determined through calorimetric studies before proceeding with a large-scale reaction.

Q5: Is it safer to add the pyrazole to the nitrating mixture or vice versa?

A5: It is standard and safer practice to add the nitrating agent (e.g., mixed acid) dropwise to the solution of the pyrazole substrate . This ensures that the pyrazole is always in excess relative to the nitrating agent at any given moment, minimizing the risk of a large, uncontrolled exotherm that could occur if the pyrazole were added to a large volume of the powerful nitrating mixture.

Section 2: Troubleshooting Guide for Exothermic Events

This section provides a step-by-step guide for responding to a temperature excursion during a pyrazole nitration experiment.

Issue: Uncontrolled Temperature Rise (Thermal Runaway)

You observe a rapid and unexpected increase in the internal temperature of your reaction, and it is not responding to the cooling bath.

Immediate Actions:

  • STOP THE ADDITION OF THE NITRATING AGENT IMMEDIATELY. This is the most critical first step to prevent adding more fuel to the exothermic reaction.

  • Enhance Cooling: If possible, lower the temperature of your cooling bath by adding more ice, salt, or switching to a colder cooling medium. Ensure the cooling bath is in good contact with the reaction vessel.

  • Alert a Colleague and Your Supervisor: Inform someone in your vicinity of the situation. Do not handle a potential runaway reaction alone.

  • Prepare for Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, be prepared to quench the reaction. This is a hazardous operation and should only be performed if you are confident you can do so safely and have no other means of controlling the temperature.

Emergency Quenching Protocol:

  • Primary Method: Have a large, accessible container of crushed ice and water ready. If the reaction is deemed uncontrollable, carefully and slowly pour the reaction mixture into the ice/water slurry with vigorous stirring. Be aware that the dilution of concentrated sulfuric acid is itself highly exothermic, so this should be done behind a blast shield and with appropriate personal protective equipment (PPE).

  • Alternative Quenching Agents: While cold water/ice is the most common quenching agent, for specific applications, other non-reactive, cold solvents could be considered, but their compatibility must be verified beforehand.

Logical Flow for Troubleshooting an Exotherm

Exotherm_Troubleshooting Start Temperature Rise Detected Stop_Addition STOP Nitrating Agent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling System Stop_Addition->Enhance_Cooling Monitor_Temp Monitor Temperature Enhance_Cooling->Monitor_Temp Stable Temperature Stabilizes Monitor_Temp->Stable Yes Continue_Rise Temperature Continues to Rise Monitor_Temp->Continue_Rise No Investigate Investigate Root Cause Post-Mortem Stable->Investigate Alert Alert Supervisor/Colleague Continue_Rise->Alert Quench Execute Emergency Quench Protocol (Last Resort) Alert->Quench Quench->Investigate Nitration_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase Prep_Substrate Dissolve Pyrazole in H2SO4 Cool to 0-5 °C Add_Acid Slow, Dropwise Addition of Mixed Acid Maintain T < 10 °C Prep_Substrate->Add_Acid Prep_Acid Prepare Mixed Acid (H2SO4 + HNO3) Under Cooling Prep_Acid->Add_Acid Monitor Monitor Reaction by TLC/LC-MS Add_Acid->Monitor Quench Pour Reaction Mixture onto Ice Monitor->Quench Reaction Complete Isolate Isolate Product (Filtration or Extraction) Quench->Isolate

Sources

Troubleshooting

Characterization challenges of 1-Methyl-4-nitro-1H-pyrazol-5-amine

Welcome to the technical support resource for 1-Methyl-4-nitro-1H-pyrazol-5-amine (CAS No. 19868-85-0).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Methyl-4-nitro-1H-pyrazol-5-amine (CAS No. 19868-85-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique characterization challenges presented by this molecule. Its structure, combining a pyrazole core, a methyl group, a primary amine, and an electron-withdrawing nitro group, gives rise to specific spectroscopic behaviors and potential stability issues that require careful consideration. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Overview of Structural Features

1-Methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound with a molecular weight of 142.12 g/mol and the formula C₄H₆N₄O₂[1]. The interplay between the electron-donating primary amine (-NH₂) and the strongly electron-withdrawing nitro group (-NO₂) on the aromatic pyrazole ring dictates its chemical reactivity and spectroscopic properties. Nitropyrazoles are noted for their thermal stability and resistance to oxidation and hydrolysis, making them robust scaffolds in various applications, including energetic materials and pharmaceuticals[2][3].

G cluster_prep Sample Preparation & Purity cluster_analysis Spectroscopic & Analytical Confirmation cluster_validation Final Validation synthesis Synthesis & Crude Product purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification purity_check Purity Assessment (TLC, LC-MS, Melting Point) purification->purity_check nmr NMR Spectroscopy (¹H, ¹³C, 2D) purity_check->nmr interpretation Data Interpretation & Correlation nmr->interpretation ftir FTIR Spectroscopy ftir->interpretation ms Mass Spectrometry (EI/ESI, HRMS) ms->interpretation optional Optional Analyses (X-ray Crystallography, Elemental) optional->interpretation confirmation Structure Confirmation interpretation->confirmation

Section 1: Physicochemical Properties & Handling FAQs

Q1: What is the expected solubility of this compound? I'm having trouble finding a suitable solvent for NMR.

A1: The molecule has both polar (amine, nitro) and non-polar (methyl, pyrazole ring) characteristics. While highly non-polar solvents like hexanes are unlikely to work, solubility is expected in common deuterated solvents.

  • Starting Point: Begin with Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). DMSO-d₆ is often an excellent choice for heterocyclic amines as it can effectively solvate the molecule and slow down proton exchange, leading to sharper N-H signals in NMR.

  • Alternative: Deuterated Chloroform (CDCl₃) may also work, but the amine protons might appear very broad or exchange completely.

  • Causality: The nitro and amine groups can participate in hydrogen bonding, favoring polar aprotic solvents like DMSO. The pyrazole ring itself contributes to this polarity[4].

Q2: Are there any stability or reactivity concerns I should be aware of during characterization?

A2: While the nitropyrazole core is generally stable, the primary amine introduces potential reactivity[3].

  • Light Sensitivity: Aromatic amines and nitro compounds can be light-sensitive over time. It is good practice to store the compound in an amber vial and minimize exposure to direct light.

  • Oxidative Stability: The amine group is susceptible to oxidation, which could lead to sample discoloration (e.g., turning yellow or brown). Store under an inert atmosphere (N₂ or Ar) for long-term stability.

  • Acidity/Basicity: The amine group is basic, while the pyrazole N-H in related, unsubstituted nitropyrazoles can be acidic[2]. In your N-methylated compound, the primary amine is the main site of basicity. Avoid strongly acidic or basic conditions during workup or analysis unless intentionally forming a salt, as this could lead to degradation.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 1-Methyl-4-nitro-1H-pyrazol-5-amine?

A1: Exact experimental data is scarce, but we can predict the spectral features based on analysis of structurally similar compounds[5][6]. The strong electron-withdrawing effect of the nitro group and the electron-donating amine will significantly influence the chemical shifts.

Proton (¹H) Assignment Expected Chemical Shift (δ, ppm) Notes / Rationale
Pyrazole-CH7.5 - 8.5This lone proton is on a carbon (C3) situated between two nitrogen atoms and adjacent to the nitro-substituted carbon. The nitro group's deshielding effect will push it significantly downfield.
Amine-NH₂5.0 - 7.0 (broad)Highly variable and solvent-dependent. Expected to be a broad singlet. In DMSO-d₆, it may be sharper. Perform a D₂O exchange to confirm this peak.
N-Methyl (N-CH₃)3.5 - 4.0The methyl group is attached to a ring nitrogen, placing it in a chemical environment typical for N-methyl heterocycles.
Carbon (¹³C) Assignment Expected Chemical Shift (δ, ppm) Notes / Rationale
C-NO₂ (C4)145 - 155The carbon directly attached to the nitro group will be strongly deshielded and appear far downfield[5].
C-NH₂ (C5)140 - 150The carbon attached to the amine group is also significantly affected by the electronic environment of the ring.
Pyrazole-CH (C3)125 - 135The protonated carbon of the pyrazole ring.
N-Methyl (N-CH₃)35 - 45Typical range for an N-methyl carbon on a heterocyclic ring.

Q2: My amine (NH₂) proton signal is extremely broad or not visible in CDCl₃. Is my sample degrading?

A2: This is a common and expected phenomenon, not necessarily a sign of degradation.

  • Causality (Proton Exchange): Primary amine protons are acidic and can undergo rapid chemical exchange with trace amounts of acidic protons in the solvent (including water) or on the glass surface of the NMR tube. This rapid exchange leads to signal broadening, sometimes to the point where the peak merges with the baseline.

  • Troubleshooting Protocol (D₂O Exchange):

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add one or two drops of Deuterium Oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for 30-60 seconds.

    • Re-acquire the ¹H NMR spectrum.

    • Expected Result: The broad amine signal should disappear or significantly decrease in intensity. This occurs because the amine protons (NH₂) exchange with deuterium atoms (ND₂) from D₂O, and deuterium is not observed in ¹H NMR. This validates the peak's assignment.

  • Alternative Solvents: Running the sample in DMSO-d₆ often helps. DMSO is a hydrogen bond acceptor, which can slow down the rate of proton exchange and result in a sharper, more defined NH₂ peak[7].

Q3: The aromatic signal I expected to be a singlet appears slightly broadened. Why?

A3: This can be due to a quadrupolar effect from the adjacent nitrogen atoms.

  • Causality (Quadrupolar Broadening): Nitrogen-14 (the most abundant isotope) has a nuclear spin I=1 and is a quadrupolar nucleus. Its non-spherical charge distribution can interact with the local electric field gradient, leading to rapid relaxation. This rapid relaxation can cause broadening of signals from nearby protons (in this case, the C3-H). The effect is usually subtle but can reduce the resolution of the peak.

  • Troubleshooting: Ensure the sample is well-shimmed. While you cannot eliminate this intrinsic effect, acquiring the spectrum at a higher temperature might sharpen the signal by changing relaxation rates. However, be mindful of sample stability at elevated temperatures.

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting

Q1: What are the key diagnostic peaks for this molecule in an FTIR spectrum?

A1: The FTIR spectrum will be dominated by the strong signals from the amine and nitro groups. These are crucial for confirming the presence of both functionalities.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
Primary AmineN-H Asymmetric & Symmetric Stretch3300 - 3500Two distinct, medium-to-sharp peaks. A classic indicator of a primary amine (-NH₂).
Primary AmineN-H Scissoring (Bend)1590 - 1650Medium to strong peak.
Nitro GroupN-O Asymmetric Stretch1550 - 1475Very strong, sharp peak. This is one of the most characteristic absorptions for aromatic nitro compounds[8].
Nitro GroupN-O Symmetric Stretch1360 - 1290Strong, sharp peak[8].
Aromatic RingC=C / C=N Stretch1400 - 1600Multiple medium-to-weak peaks.
Aromatic C-HC-H Stretch> 3000Weak peaks.
Alkyl C-H (Methyl)C-H Stretch2850 - 3000Weak to medium peaks.

Q2: My N-H stretching region shows one broad peak instead of two sharp ones. What could be the cause?

A2: This is typically due to either hydrogen bonding or the presence of water contamination.

  • Causality (Hydrogen Bonding): In a concentrated sample or in the solid state (KBr pellet), extensive intermolecular hydrogen bonding can occur between the amine N-H and the nitro group's oxygen atoms. This causes the individual N-H stretching bands to merge and broaden.

  • Troubleshooting (Sample Preparation):

    • Dilute Solution: If possible, acquire the spectrum in a dilute solution using a non-polar solvent (e.g., CCl₄, if soluble) to minimize intermolecular H-bonding.

    • Drying: Ensure your sample is rigorously dry. Water has a very broad O-H stretch in the 3200-3600 cm⁻¹ region that can easily obscure the N-H signals. Dry your sample under high vacuum before preparing a KBr pellet or mull.

Section 4: Mass Spectrometry (MS) Troubleshooting

Q1: What fragmentation patterns should I expect in the mass spectrum?

A1: The fragmentation will be guided by the pyrazole ring and the nitro group. The molecular ion peak (M⁺) should be observed at m/z 142.

G M M⁺˙ (m/z 142) M_NO2 [M - NO₂]⁺ (m/z 96) M->M_NO2 - NO₂ (46) M_O [M - O]⁺˙ (m/z 126) M->M_O - O (16) M_NO [M - NO]⁺ (m/z 112) M->M_NO - NO (30) Frag95 Further fragmentation (e.g., loss of HCN) (m/z 69) M_NO2->Frag95 - HCN (27)

  • Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose oxygen species[9]. Expect to see fragments corresponding to:

    • [M - NO₂]⁺: Loss of the entire nitro group (m/z 142 - 46 = 96). This is often a significant fragment.

    • [M - NO]⁺: Loss of nitric oxide (m/z 142 - 30 = 112).

    • [M - O]⁺˙: Loss of a single oxygen atom (m/z 142 - 16 = 126).

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment. A common pathway for pyrazoles is the loss of hydrogen cyanide (HCN)[10]. This can occur from the [M - NO₂]⁺ fragment, leading to a peak at m/z 69 (96 - 27).

Q2: The molecular ion (M⁺) peak is very weak or absent in my Electron Impact (EI) spectrum. How can I confirm the molecular weight?

A2: A weak or absent molecular ion is common for molecules that fragment easily.

  • Causality: The high energy of EI-MS can cause the newly formed molecular ion to fragment immediately, especially if there are stable neutral losses, such as the NO₂ radical.

  • Troubleshooting (Soft Ionization):

    • Switch to a "soft" ionization technique. These methods impart less energy to the molecule, making the molecular ion more likely to survive.

    • Electrospray Ionization (ESI): This is an excellent choice. Given the basic amine group, you are very likely to observe the protonated molecule, [M+H]⁺, at m/z 143 in positive ion mode.

    • Chemical Ionization (CI): Another soft technique that would likely show a prominent [M+H]⁺ peak.

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., ESI-TOF) to confirm the elemental composition. The exact mass of [C₄H₆N₄O₂ + H]⁺ is 143.0563, which provides unambiguous confirmation of your molecular formula.

References

  • Lopez, J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19895, 1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available at: [Link]

  • Cheméo (2023). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate. Retrieved from [Link]

  • Reddit. (n.d.). r/OrganicChemistry - Help with reducing nitro group/Interpret a NMR Spectrum. Retrieved from [Link]

  • Wang, Y., et al. (2008). Synethsis and characterization of 3-nitropyrazole and its salts. Chinese Journal of Energetic Materials. Available at: [Link]

  • LibreTexts, Chemistry. (2019). 12.08 Solving NMR spectra. Retrieved from [Link]

  • Fischer, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]

  • Feng, Y., et al. (2020). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Asabuwa, N. G., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Liu, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(10), 2399. Available at: [Link]

  • Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). HNMR Practice Problems with Step-by-Step Solutions. YouTube. Retrieved from [Link]

  • Elguero, J., et al. (2009). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 14(9), 3278-3304. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]

  • ResearchGate. (2015). Nitropyrazoles (review). Retrieved from [Link]

  • LibreTexts, Chemistry. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Evecen, M., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PeerJ, 8, e8403. Available at: [Link]

  • Klapötke, T. M., et al. (2024). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10). Available at: [Link]

Sources

Optimization

Stability issues of 1-Methyl-4-nitro-1H-pyrazol-5-amine in solution

Technical Support Center: 1-Methyl-4-nitro-1H-pyrazol-5-amine A Guide to Understanding and Mitigating Stability Issues in Solution Welcome to the technical support center for 1-Methyl-4-nitro-1H-pyrazol-5-amine. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-4-nitro-1H-pyrazol-5-amine

A Guide to Understanding and Mitigating Stability Issues in Solution

Welcome to the technical support center for 1-Methyl-4-nitro-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting advice but also the underlying scientific rationale to empower your research. The stability of a compound in solution is paramount for reproducible and reliable results. This document addresses common challenges and provides protocols to help you navigate the complexities of handling this nitro-substituted pyrazole derivative.

While 1-Methyl-4-nitro-1H-pyrazol-5-amine is a valuable synthetic intermediate, direct, comprehensive stability data in the public literature is limited. Therefore, the guidance provided herein is built upon established principles of organic chemistry and data extrapolated from structurally related nitroaromatic and pyrazole compounds.[1][2][3][4]

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the handling, storage, and solution-based behavior of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Q1: What are the recommended storage conditions for solid 1-Methyl-4-nitro-1H-pyrazol-5-amine?

For long-term viability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[5][6] Some safety data sheets for similar pyrazole derivatives recommend freezer storage.[7] It is crucial to keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, which can initiate degradation.[5][6][8]

Q2: My compound is an off-white or light-colored solid. Is it normal for my solutions to have a slight yellow tint?

Yes, it is common for solutions of nitroaromatic compounds to exhibit a yellow color. This is due to the electronic properties of the nitro group, which acts as a chromophore, absorbing light in the blue-violet region of the spectrum and reflecting yellow light. However, a significant darkening of the color over time (e.g., from pale yellow to brown) is a strong indicator of degradation and should be investigated.

Q3: What solvents are recommended for preparing stock solutions?

Based on related structures, 1-Methyl-4-nitro-1H-pyrazol-5-amine is expected to have poor solubility in water.[9] Polar aprotic solvents are generally the best choice.

Solvent TypeRecommended ExamplesRationale & Cautions
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN)These solvents are generally good at solvating polar organic molecules.[1] DMSO can be hygroscopic and may contain water, which could affect stability. Acetonitrile is often a good choice for analytical work (e.g., HPLC) as it is UV-transparent and less reactive.
Ethers THF, DioxaneUse with caution. Ethers can form peroxides over time, which are potent oxidizing agents and could degrade the amine or pyrazole ring. Use fresh, inhibitor-free solvents where appropriate.
Alcohols Methanol, EthanolProtic solvents may participate in hydrogen bonding and could potentially react with the compound under certain conditions (e.g., in the presence of a catalyst or upon heating). Stability in these solvents should be confirmed experimentally.
Halogenated Dichloromethane (DCM)Suitable for some applications, but ensure the absence of acidic impurities which can arise from DCM degradation.

Q4: What are the primary factors that can cause degradation of 1-Methyl-4-nitro-1H-pyrazol-5-amine in solution?

The stability of this molecule is influenced by several environmental and chemical factors. The presence of both an electron-withdrawing nitro group and an electron-donating amine group on the pyrazole ring creates a complex electronic environment that can be susceptible to specific degradation pathways.

main 1-Methyl-4-nitro-1H-pyrazol-5-amine Stability Factors sub_factors Key Stress Conditions ph pH Extremes (Acidic or Basic) sub_factors->ph light Light Exposure (UV/Visible) sub_factors->light temp Elevated Temperature sub_factors->temp solvent Solvent Choice (Protic vs. Aprotic, Impurities) sub_factors->solvent oxidants Oxidizing Agents (e.g., Peroxides, Air) sub_factors->oxidants

Caption: Key factors influencing the stability of 1-Methyl-4-nitro-1H-pyrazol-5-amine in solution.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Issue: My solution of 1-Methyl-4-nitro-1H-pyrazol-5-amine is darkening from yellow to brown upon storage or during a reaction.

  • Probable Cause: This is a classic sign of decomposition. Nitroaromatic compounds can form highly colored degradation products. The process may be accelerated by exposure to light, heat, or incompatible reagents.

  • Troubleshooting Steps:

    • Protect from Light: Immediately switch to using amber glass vials or wrap your containers in aluminum foil. Photodegradation is a common issue for nitro-containing compounds.

    • Control Temperature: Store stock solutions at a lower temperature (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles by aliquoting your stock solution. For reactions, ensure the temperature does not exceed the necessary limit. The thermal stability of nitrated pyrazoles can vary significantly.[3][10]

    • De-gas Solvents: If you suspect oxidative degradation, sparge your solvent with an inert gas (Nitrogen or Argon) before preparing the solution. The amine group can be susceptible to oxidation.

    • Verify Reagent Purity: Ensure that other reagents in your reaction mixture are pure and that your solvent is free of impurities like peroxides.

Issue: I am observing poor yield or complete loss of my starting material in a reaction, even under mild conditions.

  • Probable Cause: The compound may be degrading under your specific reaction conditions. The exocyclic amino group is nucleophilic and can participate in side reactions, while the nitro group makes the pyrazole ring electron-deficient and susceptible to certain nucleophilic attacks.[11]

  • Troubleshooting Steps:

    • Run a Control Reaction: Set up a control experiment containing only 1-Methyl-4-nitro-1H-pyrazol-5-amine in the reaction solvent under the same conditions (temperature, time) but without other reagents. Monitor for degradation by TLC or HPLC. This will isolate whether the compound is unstable on its own or if it's reacting undesirably.

    • Check the pH: If your reaction generates acidic or basic byproducts, it could be altering the pH and causing degradation. Consider using a non-nucleophilic buffer to maintain a neutral pH.

    • Re-evaluate Reagents: The amino group can react with various electrophiles, such as acid chlorides and sulfonyl chlorides.[11] Ensure your desired reaction is not competing with an unforeseen side reaction.

Issue: My HPLC or LC-MS analysis shows multiple new peaks appearing over time in my stock solution.

  • Probable Cause: These new peaks are almost certainly degradation products. HPLC is an excellent tool for monitoring stability.

  • Troubleshooting Steps:

    • Characterize the Impurities: If you have access to LC-MS, analyze the masses of the new peaks. This can provide clues about the degradation pathway (e.g., a loss of 46 amu could suggest denitration; a gain of 16 amu could suggest oxidation).

    • Perform a Forced Degradation Study: Intentionally expose your compound to harsh conditions (acid, base, peroxide, heat, light) for a short period. This can help you identify which peaks correspond to which degradation pathway and confirm if the impurities seen in your stock solution match any of these. See Protocol 3.2 for a more detailed approach.

    • Optimize Storage Conditions: Based on the results, adjust your storage solvent and conditions. If degradation is rapid in DMSO, try switching to acetonitrile. If it's sensitive to trace amounts of acid, consider using a solvent with a stabilizer.

Section 3: Recommended Protocols for Stability Assessment

To ensure the integrity of your experiments, it is highly recommended to perform a preliminary stability assessment of 1-Methyl-4-nitro-1H-pyrazol-5-amine in the specific solvent systems you plan to use.

Protocol 3.1: Experimental Workflow for Stability Testing

This protocol outlines a general workflow for assessing the stability of the compound under various stress conditions.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare concentrated stock solution in a suitable solvent (e.g., MeCN) prep_samples Dilute stock into different stress condition solutions (e.g., pH buffers, water) prep_stock->prep_samples t0_analysis Immediately analyze T=0 sample via HPLC prep_samples->t0_analysis stress_conditions Ambient Elevated Temp (e.g., 40°C) Light Exposure (Photostability Chamber) Dark Control t0_analysis->stress_conditions timepoint_analysis Analyze samples at predetermined time points (e.g., 2h, 8h, 24h, 48h) stress_conditions->timepoint_analysis data_analysis Calculate % remaining of parent compound vs. T=0. Identify major degradants. timepoint_analysis->data_analysis conclusion Determine stability profile and establish acceptable handling and storage conditions. data_analysis->conclusion

Caption: General experimental workflow for assessing the stability of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Protocol 3.2: pH-Dependent Stability Study

Objective: To determine the stability of the compound across a range of pH values.

Materials:

  • 1-Methyl-4-nitro-1H-pyrazol-5-amine

  • Acetonitrile (HPLC grade)

  • Buffers: pH 2.0 (e.g., HCl), pH 7.4 (e.g., Phosphate buffer), pH 9.0 (e.g., Borate buffer)

  • Volumetric flasks, pipettes, amber HPLC vials

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Prepare Test Solutions: In separate volumetric flasks, add a small aliquot of the stock solution to each of the pH buffers to achieve a final concentration of ~50 µg/mL. Ensure the final percentage of acetonitrile is low (e.g., <5%) to maintain the buffer's pH.

  • Initial Analysis (T=0): Immediately transfer an aliquot from each flask into an amber HPLC vial and analyze by a validated HPLC method to determine the initial peak area of the parent compound.

  • Incubation: Store the remaining solutions at a controlled ambient temperature (e.g., 25°C), protected from light.

  • Time-Point Analysis: At specified time points (e.g., 4, 8, 24, 48 hours), withdraw aliquots from each solution, transfer to amber HPLC vials, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH condition.

Expected Outcome: This study will reveal if the compound is susceptible to acid- or base-catalyzed hydrolysis or degradation. The amine group may be protonated at low pH, potentially altering stability, while at high pH, the pyrazole ring or other functionalities could be susceptible to base-mediated reactions.

Protocol 3.3: Photostability Testing

Objective: To assess the compound's sensitivity to light. This protocol is a simplified version based on ICH Q1B guidelines.[12]

Materials:

  • Solutions of the compound prepared as in Protocol 3.2 (e.g., in a neutral buffer or solvent).

  • Clear glass vials and amber glass vials (or vials wrapped in aluminum foil).

  • A photostability chamber equipped with a light source that provides both cool white fluorescent and near UV lamps.

Methodology:

  • Sample Preparation: Place the solution of your compound into both clear and amber (dark control) vials.

  • Exposure: Place the vials in the photostability chamber. Expose the samples to a controlled light dose, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

  • Analysis: At the end of the exposure period, analyze the contents of both the clear and amber vials by HPLC.

  • Data Analysis: Compare the chromatogram of the exposed sample to the dark control. Significant formation of new peaks or a decrease in the parent peak area in the light-exposed sample indicates photosensitivity.

Scientific Rationale: Nitroaromatic compounds are well-known to be photoreactive. UV light can excite the nitro group to a reactive state, which can then abstract protons from the solvent or other molecules, initiating a radical degradation cascade.

Section 4: Understanding the Chemistry of Degradation

A fundamental understanding of potential degradation pathways is key to preventing them. While specific pathways for this molecule are not defined in the literature, we can hypothesize based on its functional groups.

cluster_pathways Hypothetical Degradation Pathways parent 1-Methyl-4-nitro- 1H-pyrazol-5-amine reduction Reduction of Nitro Group (e.g., by reducing agents, photoreduction) parent->reduction H⁺/e⁻ oxidation Oxidation of Amine Group (e.g., by air, peroxides) parent->oxidation [O] hydrolysis Ring Opening or Side-chain Hydrolysis (under harsh pH/heat) parent->hydrolysis H₂O/H⁺ or OH⁻ dimerization Dimerization/Polymerization (Radical mechanisms) parent->dimerization hν or initiator

Caption: Hypothetical degradation pathways for 1-Methyl-4-nitro-1H-pyrazol-5-amine.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group. This can occur in the presence of reducing agents or through certain photochemical processes. This transformation would significantly alter the electronic properties and biological activity of the molecule.[1]

  • Oxidation of the Amine Group: Primary amines can be susceptible to oxidation, leading to a variety of products, including imines or hydroxylamines, which may be unstable and degrade further.[13]

  • Hydrolysis: Under extreme pH and temperature conditions, the pyrazole ring itself could potentially undergo hydrolytic cleavage, although this is generally less common for aromatic heterocyclic systems.

  • Photochemical Reactions: Beyond simple nitro group reduction, UV irradiation can induce complex radical reactions, leading to dimerization or polymerization, often resulting in insoluble brown or black materials.

By understanding these potential issues and employing the recommended handling strategies and validation protocols, researchers can ensure the integrity of their results and the successful application of 1-Methyl-4-nitro-1H-pyrazol-5-amine in their work.

References

  • Journal of Computer-Aided Molecular Design. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • MDPI. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]

  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • SCIRP. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine. Retrieved from [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved from [Link]

  • Organic Letters. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to the Purification of 1-Methyl-4-nitro-1H-pyrazol-5-amine

Welcome to the technical support center for the robust purification of 1-Methyl-4-nitro-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the robust purification of 1-Methyl-4-nitro-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. As a molecule incorporating both an electron-donating amino group and an electron-withdrawing nitro group on a pyrazole scaffold, its purification can present unique challenges. This document provides in-depth, experience-driven advice in a troubleshooting-focused, question-and-answer format to help you navigate these complexities and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude product is a dark, oily residue after synthesis. How should I proceed with the initial work-up?

A1: A dark and oily crude product often indicates the presence of residual acids from the nitration step, unreacted starting materials, and polymeric side products. A systematic aqueous work-up is the first critical step to remove these bulk impurities before attempting more refined purification techniques.

Expert Insight: The synthesis of nitro-pyrazoles frequently involves strong acids like nitric and sulfuric acid.[1][2] Failure to completely neutralize and remove these acids can lead to product degradation upon storage or during subsequent purification steps, especially when using heat.

Recommended Initial Work-up Protocol:

  • Dissolution: Dissolve the crude oily residue in a suitable organic solvent. Ethyl acetate is a good starting point due to its moderate polarity and ease of removal.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual strong acids. Be cautious of potential gas evolution (CO₂). Repeat this wash until the effervescence ceases.

  • Removal of Water-Soluble Impurities: Perform a wash with deionized water, followed by a wash with brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers.

  • Drying: Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield a solid or semi-solid crude product that is now ready for further purification.

Q2: I'm observing multiple spots on my TLC plate after the initial work-up. What are the likely impurities and how can I separate them?

A2: The presence of multiple spots on a TLC plate points to a mixture of compounds. In the synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine, common impurities include unreacted starting material (1-methyl-1H-pyrazol-5-amine), regioisomers (e.g., 1-methyl-3-nitro-1H-pyrazol-5-amine), and potentially di-nitrated products, although the latter are less likely under standard nitration conditions.

Expert Insight: The regioselectivity of electrophilic substitution on a pyrazole ring is influenced by the directing effects of the existing substituents.[3] Both the methyl and amino groups on the starting material will direct nitration, which can lead to the formation of isomeric products.

Purification Strategy: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[4] Given the polar nature of your target compound and potential impurities, a normal-phase silica gel chromatography is recommended.

Detailed Chromatography Protocol:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Eluent System Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a lower polarity and gradually increasing the proportion of ethyl acetate, will likely provide the best separation. For particularly polar impurities, adding a small amount of methanol (1-5%) to the ethyl acetate may be necessary.

  • Addressing Streaking: The basic amino group of your compound can interact strongly with the acidic silica gel, leading to peak tailing or streaking.[5] To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification Strategy Selection

Purification_Workflow cluster_legend Legend Start Crude Product Workup Aqueous Work-up (Neutralization & Extraction) Start->Workup TLC_Analysis TLC Analysis of Purity Workup->TLC_Analysis Single_Spot Single Major Spot? TLC_Analysis->Single_Spot Chromatography Flash Column Chromatography (e.g., Hexane/EtOAc +/- TEA) Single_Spot->Chromatography No Recrystallization Recrystallization Single_Spot->Recrystallization Yes Pure_Product Pure Product (Verify by NMR, HPLC, MP) Chromatography->Pure_Product Recrystallization->Pure_Product Multiple_Spots Multiple Spots One_Spot Yes A Process Step B Decision Point C Purification Method D Alternative Method Purity_Verification Start Purified Solid HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MP Melting Point Analysis Start->MP MS Mass Spectrometry Start->MS Purity_Check Purity > 98%? HPLC->Purity_Check Structure_Check Correct Structure? NMR->Structure_Check MP_Check Sharp Melting Point? MP->MP_Check MW_Check Correct Mol. Weight? MS->MW_Check Purity_Check->Structure_Check Yes Repurify Repurify Purity_Check->Repurify No Structure_Check->MP_Check Yes Structure_Check->Repurify No MP_Check->MW_Check Yes MP_Check->Repurify No Final_Product High-Purity Product MW_Check->Final_Product Yes MW_Check->Repurify No

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Synthetic Utility of N-Methylated Nitropyrazole Amines: A Comparative Analysis

For Immediate Release A Comprehensive Comparative Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Application of 1-Methyl-4-nitro-1H-pyrazol-5-amine and Its Isomers. In the land...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Comparative Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Application of 1-Methyl-4-nitro-1H-pyrazol-5-amine and Its Isomers.

In the landscape of modern medicinal chemistry and materials science, nitrated pyrazoles represent a class of compounds with significant potential. Their diverse applications, ranging from energetic materials to key scaffolds in pharmaceutical agents, underscore the importance of understanding the synthetic nuances of their various isomers.[1] This guide provides an in-depth technical comparison of 1-Methyl-4-nitro-1H-pyrazol-5-amine and its key isomers, offering a critical resource for researchers engaged in the synthesis of complex heterocyclic systems.

The strategic placement of nitro and amino groups on the N-methylated pyrazole ring profoundly influences the molecule's electronic properties, reactivity, and ultimately, its utility as a synthetic building block. This guide will delve into the synthesis of these key isomers, compare their reactivity with a focus on the formation of fused pyrazole systems, and provide experimental insights to inform rational synthetic design.

The Isomeric Landscape: A Trio of Versatile Building Blocks

This guide focuses on three key isomers of N-methylated nitropyrazole amines, each offering a unique combination of reactivity and synthetic potential:

  • 1-Methyl-4-nitro-1H-pyrazol-5-amine: A versatile precursor for a variety of fused heterocyclic systems.

  • 1-Methyl-3-nitro-1H-pyrazol-5-amine: A strategically important isomer with distinct reactivity patterns.

  • 1-Methyl-5-nitro-1H-pyrazol-4-amine: A less common but valuable isomer for accessing specific heterocyclic scaffolds.

The interplay between the electron-withdrawing nitro group and the electron-donating amino group in these isomers dictates their chemical behavior, particularly the nucleophilicity of the amino group and the C-H acidity of the pyrazole ring.

Synthesis of N-Methylated Nitropyrazole Amine Isomers

The synthesis of these isomers typically involves a multi-step sequence, often starting from readily available pyrazole precursors. While specific, detailed experimental protocols for each of the three target isomers are not always consolidated in a single source, the following represents a generalized and rational approach based on established pyrazole chemistry.

A common synthetic strategy involves the nitration of a suitable N-methylated aminopyrazole precursor or the amination of a nitrated pyrazole. The regioselectivity of these reactions is a critical consideration. For instance, the synthesis of a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, highlights a typical nitration and subsequent functional group manipulation sequence that is applicable to the synthesis of the target aminopyrazoles.[2]

General Synthetic Workflow:

Start N-Methylated Pyrazole Precursor Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Amination Amination (e.g., Nucleophilic Aromatic Substitution) Nitration->Amination Isomer Target N-Methyl Nitropyrazole Amine Isomer Amination->Isomer

Caption: Generalized synthetic workflow for N-methylated nitropyrazole amines.

Experimental Protocol: Illustrative Synthesis of a Nitropyrazole Carboxamide

The following protocol for the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide provides a tangible example of the synthetic steps that can be adapted for the isomers of interest[2]:

  • Nitration: A solution of 1-methyl-3-propyl-1H-pyrazole-5-carboxamide in concentrated sulfuric acid is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).

  • Reaction Quenching: The reaction mixture is carefully poured onto crushed ice to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization.

Comparative Reactivity in the Synthesis of Fused Heterocycles

A primary application of aminopyrazoles in synthetic chemistry is their role as precursors to fused heterocyclic systems, which are prevalent in many biologically active molecules.[3] The differential reactivity of the N-methylated nitropyrazole amine isomers is most evident in these cyclocondensation reactions.

Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The nucleophilicity of the exocyclic amino group and the C4 carbon of the pyrazole ring are key to the success of this transformation.

For 1-Methyl-4-nitro-1H-pyrazol-5-amine , the electron-withdrawing nitro group at the 4-position significantly influences the reactivity. While it deactivates the ring towards electrophilic attack, it can enhance the acidity of the C-H bond at the 4-position, which can be a site of reactivity under certain conditions. The primary reaction pathway, however, typically involves the nucleophilic attack of the 5-amino group.

Reaction Scheme: Synthesis of a Pyrazolo[3,4-b]pyridine

Isomer1 1-Methyl-4-nitro-1H-pyrazol-5-amine Product1 Pyrazolo[3,4-b]pyridine Derivative Isomer1->Product1 Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Product1

Caption: Synthesis of pyrazolo[3,4-b]pyridines from 1-Methyl-4-nitro-1H-pyrazol-5-amine.

In contrast, for 1-Methyl-3-nitro-1H-pyrazol-5-amine , the nitro group at the 3-position has a different electronic influence. The nucleophilicity of the 5-amino group is still significant, making it a suitable precursor for pyrazolo[3,4-b]pyridines.

Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of a 3- or 5-aminopyrazole with a β-dicarbonyl compound or a similar synthon. The regioselectivity of this reaction is highly dependent on the substitution pattern of the aminopyrazole.

For 1-Methyl-3-nitro-1H-pyrazol-5-amine , the 5-amino group can react with a β-dicarbonyl compound to form the pyrimidine ring, leading to the formation of a pyrazolo[1,5-a]pyrimidine. The nitro group at the 3-position will influence the overall reactivity and the properties of the final product.

The reactivity of 1-Methyl-5-nitro-1H-pyrazol-4-amine in such cyclocondensations would be expected to differ significantly due to the positions of the amino and nitro groups.

Physicochemical and Spectroscopic Data Comparison

A thorough understanding of the physicochemical properties of these isomers is essential for their effective use in synthesis. The following table summarizes key data, though it is important to note that comprehensive experimental data for all isomers is not always readily available in the literature.

Property1-Methyl-4-nitro-1H-pyrazol-5-amine1-Methyl-3-nitro-1H-pyrazol-5-amine1-Methyl-5-nitro-1H-pyrazol-4-amine
Molecular Formula C₄H₆N₄O₂C₄H₆N₄O₂C₄H₆N₄O₂
Molecular Weight 142.12 g/mol 142.12 g/mol 142.12 g/mol
Predicted ¹H NMR Signals for CH₃, NH₂, and pyrazole HSignals for CH₃, NH₂, and pyrazole HSignals for CH₃, NH₂, and pyrazole H
Predicted ¹³C NMR Resonances for pyrazole carbons and CH₃Resonances for pyrazole carbons and CH₃Resonances for pyrazole carbons and CH₃

Note: Predicted NMR data is based on general principles of pyrazole chemistry. Experimental data should be consulted for accurate assignments. Computational studies on related nitropyrazole isomers can provide valuable insights into their electronic structure and help in the interpretation of spectroscopic data.[4]

Conclusion and Future Directions

1-Methyl-4-nitro-1H-pyrazol-5-amine and its isomers are valuable building blocks in organic synthesis, particularly for the construction of medicinally relevant fused heterocyclic systems. The position of the nitro and amino groups on the N-methylated pyrazole ring has a profound impact on their reactivity and synthetic utility. A deeper understanding of the comparative reactivity of these isomers, supported by robust experimental data, will undoubtedly facilitate the development of novel synthetic methodologies and the discovery of new bioactive molecules. Further research focusing on the systematic comparison of these isomers in a wide range of synthetic transformations is highly encouraged.

References

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026, January 23). MDPI. Retrieved January 24, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024, September 18). PubMed. Retrieved January 24, 2026, from [Link]

  • NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. (2022, July 25). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026, January 23). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Computational Studies on C3H4N2 Isomers. (n.d.). ARC Journals. Retrieved January 24, 2026, from [Link]

  • Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. (2006, April 7). PubMed. Retrieved January 24, 2026, from [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (n.d.). Google Patents.
  • Regioselectivity in pyrazole EAS. (2022, June 4). Reddit. Retrieved January 24, 2026, from [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026, January 2). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

  • New Trends in the Chemistry of 5-Aminopyrazoles. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. (2025, June 24). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Nitropyrazoles (review). (2025, August 5). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • A comparison of regioselectivity in electrophilic aromatic substitution.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2012, September 1). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Microsomal metabolism of the Z and E isomers of N-nitroso-N-methyl-N-n-pentylamine. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024, June 28). Periodica Polytechnica Chemical Engineering. Retrieved January 24, 2026, from [Link]

  • How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. (2025, February 28). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Retrieved January 24, 2026, from [Link]

  • Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. (2021, May 4). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of the Amino Group in Different Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Aminopyrazoles and the Nuances of Their Reactivity Aminopyrazoles are a cornerstone in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminopyrazoles and the Nuances of Their Reactivity

Aminopyrazoles are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] The strategic functionalization of the aminopyrazole scaffold is paramount in modulating a molecule's pharmacological profile. At the heart of this synthetic versatility lies the amino group, a nucleophilic center whose reactivity is subtly but significantly influenced by its position on the pyrazole ring and the electronic landscape of the entire molecule.

This guide will dissect the factors governing the reactivity of the exocyclic amino group in 3-amino-, 4-amino-, and 5-aminopyrazoles, providing a comparative analysis of their behavior in key synthetic transformations, including N-acylation, N-alkylation, diazotization, and Suzuki-Miyaura cross-coupling reactions.

Fundamental Principles Governing Amino Group Reactivity in Aminopyrazoles

The reactivity of the amino group in aminopyrazoles is a delicate interplay of electronic and steric factors. Understanding these principles is crucial for predicting reaction outcomes and designing rational synthetic strategies.

Electronic Effects: A Tale of Three Positions

The position of the amino group on the pyrazole ring dictates its electronic environment and, consequently, its nucleophilicity. The general order of nucleophilicity for the various nitrogen atoms in an unsubstituted aminopyrazole is exocyclic NH₂ > endocyclic N1-H > endocyclic N2.[3]

  • 3-Aminopyrazole and 5-Aminopyrazole: In these isomers, the exocyclic amino group is in conjugation with the pyrazole ring's π-system. The nitrogen lone pair can be delocalized into the ring, which can either decrease its nucleophilicity compared to a simple alkylamine or be influenced by the electron-donating or -withdrawing nature of other substituents on the ring. Theoretical studies have indicated that the 3-amino tautomer is generally more stable than the 5-amino tautomer.[4] This difference in stability and electronic distribution can lead to subtle differences in reactivity.

  • 4-Aminopyrazole: The amino group at the C4 position is less directly involved in the π-system of the ring compared to the 3- and 5-positions. This can lead to a different reactivity profile, often with reduced reactivity in reactions that are sensitive to electronic effects.[2]

Substituents on the pyrazole ring further modulate the reactivity of the amino group. Electron-donating groups (EDGs) increase the electron density on the ring and, by extension, can enhance the nucleophilicity of the amino group. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the amino group less nucleophilic.[5]

Steric Hindrance: The Role of Molecular Architecture

Steric hindrance around the amino group can significantly impact its accessibility to electrophiles. Bulky substituents on the pyrazole ring, particularly at positions adjacent to the amino group, can impede the approach of reagents, leading to slower reaction rates or favoring reaction at a less hindered site. This principle is often exploited to achieve regioselectivity in the functionalization of aminopyrazoles.

Comparative Reactivity in Key Transformations

The following sections provide a comparative overview of the reactivity of 3-amino-, 4-amino-, and 5-aminopyrazoles in common and synthetically important reactions.

N-Acylation: A Fundamental Transformation

N-acylation is a ubiquitous reaction for the protection of amino groups or for the introduction of functional moieties. The reaction typically proceeds via nucleophilic attack of the amino group on an acylating agent, such as an acid chloride or anhydride.[6][7]

General Reactivity Trend:

Based on the principles of nucleophilicity, the exocyclic amino group is the primary site of acylation in all three isomers. However, the relative rates of acylation can differ.

  • 3- and 5-Aminopyrazoles: These isomers are generally more reactive towards acylation than 4-aminopyrazole due to the electronic nature of the C3 and C5 positions.

  • 4-Aminopyrazole: The amino group at the C4 position is often reported to be less reactive in comparison.[2]

Experimental Protocol: A Representative N-Acetylation Procedure

The following protocol describes a general method for the N-acetylation of an aminopyrazole, which can be adapted for comparative studies.[8]

Materials:

  • Aminopyrazole (1.0 mmol)

  • Acetic anhydride (1.2 mmol)

  • Pyridine (as solvent or catalyst, optional)

  • Diethyl ether

Procedure:

  • Dissolve the aminopyrazole (1.0 mmol) in a minimal amount of pyridine or an appropriate solvent in a round-bottomed flask.

  • Add acetic anhydride (1.2 mmol) dropwise to the solution at room temperature while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Data (Qualitative):

While a direct quantitative comparison from a single source is scarce, the general consensus in the literature suggests that under similar conditions, the N-acylation of 3- and 5-aminopyrazoles proceeds more readily than that of 4-aminopyrazole.

Causality Behind Experimental Choices:

  • Acetic Anhydride: A common, moderately reactive acylating agent. Acid chlorides can also be used for more reactive substrates, but may lead to side reactions.[6]

  • Pyridine: Often used as a basic catalyst to neutralize the acetic acid byproduct and to activate the acylating agent.

  • Room Temperature: A mild condition that is often sufficient for the acylation of the reactive amino group of aminopyrazoles.

Caption: Workflow for the N-acylation of aminopyrazoles.

N-Alkylation: Exploring Regioselectivity

N-alkylation of aminopyrazoles can be more complex than acylation, as both the exocyclic amino group and the endocyclic nitrogen atoms are potential nucleophiles. The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent.[9]

General Reactivity and Regioselectivity:

  • Exocyclic vs. Endocyclic Alkylation: While the exocyclic amino group is generally more nucleophilic, reactions can be directed to the endocyclic nitrogens. For instance, bulky substituents on the pyrazole ring can sterically hinder the exocyclic amino group, favoring alkylation at the less hindered ring nitrogen.

  • 3- vs. 5-Aminopyrazole: The regioselectivity of endocyclic alkylation in N-unsubstituted 3(5)-aminopyrazoles is a well-studied area, often leading to a mixture of N1 and N2 isomers. The outcome can be influenced by kinetic versus thermodynamic control.

Experimental Protocol: Representative N-Alkylation

The following is a general procedure for the N-alkylation of an aminopyrazole.

Materials:

  • Aminopyrazole (1.0 mmol)

  • Alkyl halide (e.g., methyl iodide) (1.1 mmol)

  • Base (e.g., K₂CO₃, NaH) (1.2 mmol)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a solution of the aminopyrazole (1.0 mmol) in the chosen solvent, add the base (1.2 mmol).

  • Stir the mixture at room temperature for a short period to deprotonate the substrate.

  • Add the alkyl halide (1.1 mmol) dropwise.

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product mixture by column chromatography to separate any isomers.

Comparative Insights:

N_Alkylation_Selectivity cluster_aminopyrazole Aminopyrazole cluster_products Potential Products AP NH2 (Exocyclic) N-H (Endocyclic) Exo_Product Exocyclic N-Alkylation (NH-R) AP->Exo_Product More Nucleophilic (Generally Favored) Endo_Product Endocyclic N-Alkylation (N-R) AP->Endo_Product Influenced by Sterics & Reaction Conditions Electrophile Alkyl Halide (R-X)

Caption: Regioselectivity in the N-alkylation of aminopyrazoles.

Diazotization and Azo Coupling: A Pathway to Diverse Structures

The diazotization of aminopyrazoles to form diazonium salts, followed by azo coupling, is a powerful method for the synthesis of azo dyes and for further functionalization.[10][11] The stability of the resulting diazonium salt and its reactivity in coupling reactions are influenced by the position of the amino group.

General Reactivity Trend:

  • 3- and 5-Aminopyrazoles: These isomers readily undergo diazotization to form the corresponding diazonium salts. These salts can then be coupled with various aromatic compounds.[3]

  • 4-Aminopyrazole: The diazotization of 4-aminopyrazole is also feasible.

Stability of Diazonium Salts:

Heterocyclic diazonium salts, including those derived from aminopyrazoles, can exhibit varying stability. Some may be unstable and prone to decomposition, especially at elevated temperatures.[12][13]

Experimental Protocol: Representative Diazotization and Azo Coupling

The following two-step procedure is a general method for the synthesis of an azo compound from an aminopyrazole.[1]

Step 1: Diazotization

  • Dissolve the aminopyrazole (1.0 mmol) in an acidic solution (e.g., dilute HCl) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 mmol) in water while maintaining the low temperature.

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period before use in the next step.

Step 2: Azo Coupling

  • Dissolve the coupling agent (e.g., β-naphthol) (1.0 mmol) in an alkaline solution (e.g., aqueous NaOH).

  • Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling agent, maintaining a low temperature and alkaline pH.

  • Stir the reaction mixture until the coupling is complete (indicated by a color change and product precipitation).

  • Collect the azo dye by filtration, wash with water, and dry.

Comparative Reactivity in Azo Coupling:

The electrophilicity of the diazonium salt, and thus its reactivity in azo coupling, is influenced by the electronic environment of the pyrazole ring. Electron-withdrawing groups on the pyrazole ring will increase the electrophilicity of the diazonium ion, leading to faster coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, often used to introduce aryl or heteroaryl substituents.[14] For aminopyrazoles, this typically involves the coupling of a halo-aminopyrazole with a boronic acid or ester.

Reactivity Considerations:

The success of the Suzuki-Miyaura coupling of halo-aminopyrazoles can be influenced by several factors:

  • Nature of the Halogen: The reactivity of the C-X bond generally follows the order I > Br > Cl.

  • Position of the Halogen and Amino Group: The relative positions of the halogen and the amino group can affect the electronic properties of the C-X bond and the potential for catalyst inhibition. The free amino group can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction.[14]

  • Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like dehalogenation.[5]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-aminopyrazole.[14]

Materials:

  • Bromo-aminopyrazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., Dioxane/water, Toluene)

Procedure:

  • To a reaction vessel, add the bromo-aminopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst, and base.

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography.

Comparative Data:

Direct comparative studies on the Suzuki-Miyaura coupling of all three bromo-aminopyrazole isomers under identical conditions are limited. However, successful couplings have been reported for various isomers with appropriate optimization of reaction conditions. For instance, the use of specific ligands like XPhos can be crucial to avoid dehalogenation and achieve high yields.

Suzuki_Coupling_Scheme Halo_AP Halo-Aminopyrazole (e.g., Bromo-aminopyrazole) Reaction Suzuki-Miyaura Cross-Coupling Halo_AP->Reaction Boronic_Acid Arylboronic Acid (Ar-B(OH)2) Boronic_Acid->Reaction Catalyst Palladium Catalyst & Base Catalyst->Reaction Product Aryl-Aminopyrazole Reaction->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction of a halo-aminopyrazole.

Summary of Comparative Reactivity

Reaction Type3-Aminopyrazole4-Aminopyrazole5-AminopyrazoleKey Influencing Factors
N-Acylation High reactivityLower reactivityHigh reactivityElectronic effects of the amino group position.
N-Alkylation Reactive; regioselectivity is condition-dependent.Reactive; regioselectivity is condition-dependent.Reactive; regioselectivity is condition-dependent.Steric hindrance, base, solvent, and alkylating agent.
Diazotization Readily forms diazonium salt.Forms diazonium salt.Readily forms diazonium salt.Stability of the diazonium salt can vary.
Azo Coupling Reactive diazonium salt.Reactive diazonium salt.Reactive diazonium salt.Electronic effects on the pyrazole ring.
Suzuki Coupling Feasible with optimization.Feasible with optimization.Feasible with optimization.Catalyst, ligand, base, and potential for catalyst inhibition by the amino group.

Conclusion

The reactivity of the amino group in aminopyrazoles is a multifaceted property governed by a subtle interplay of electronic and steric effects. While the exocyclic amino group is generally the most nucleophilic site, its reactivity and the regioselectivity of its reactions are highly dependent on its position on the pyrazole ring and the overall molecular architecture. 3- and 5-aminopyrazoles tend to be more reactive in electrophilic substitution reactions at the amino group compared to their 4-amino counterparts. However, with careful selection of reagents and reaction conditions, all three isomers can be effectively functionalized, offering a rich platform for the synthesis of diverse and complex molecules for drug discovery and development. This guide provides a foundational understanding to aid researchers in navigating the synthetic landscape of aminopyrazoles and in making informed decisions for their specific research objectives.

References

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2786-2801.
  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Cole, D. C., et al. (2024). The continuous flow synthesis of azos. Journal of Flow Chemistry, 14, 1-22.
  • Gaber, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3765.
  • Shaaban, M. R., et al. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2012(1), 64-112.
  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169.
  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1287-1302.
  • Google Patents. (1991). Process for preparing diazonium salts of 3-amino-pyrazole. CA1127634A.
  • Rostami, A., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 79(10), 1183-1191.
  • Saleh, M. M., & Dauood, S. S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Tikrit Journal of Pure Science, 12(2), 271-276.
  • Klimczak, U., et al. (2013). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 1051, 269-278.
  • Schotten, C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(10), 1436-1441.
  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Al-Azzawi, A. M. (2017). Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. International Journal of ChemTech Research, 10(15), 184-191.
  • Bouchet, M., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Molecules, 22(4), 624.
  • Jedinák, L., et al. (2020).
  • Filarowski, A., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Journal of Molecular Structure, 1301, 137351.
  • BenchChem. (2025). A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Derivatives. Retrieved from a hypothetical BenchChem technical note.
  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]

  • Hempel, F., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13596-13601.
  • Heaulme, M., et al. (1987). Aryl diazo compounds and diazonium salts as potential irreversible probes of the gamma-aminobutyric acid receptor. Journal of Medicinal Chemistry, 30(12), 2186-2192.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.
  • Rakitin, O. A. (2024). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. Symmetry, 16(1), 101.
  • Bourne, J. R., & Tovstiga, G. (1985). KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID. Chemical Engineering Research and Design, 63(5), 313-318.
  • Schotten, C., et al. (2018). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. Organic Process Research & Development, 22(10), 1436-1441.
  • El-Metwaly, N. M. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(19), 6234.
  • KPU Pressbooks. (2022). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Hussain, M., et al. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Quiroga, J., et al. (2023). Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. European Journal of Organic Chemistry, 26(46), e202300977.
  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2786-2801.
  • Reva, I., et al. (2019). Structure and IR Spectra of 3(5)
  • Pevzner, M. S., et al. (2000). Reactivity of diazoazoles in Cazo coupling with different azo components vs. chemical shift of the azole ring proton in the 1 H NMR spectra. Russian Journal of Organic Chemistry, 36(11), 1675-1680.
  • Ciamala, K., et al. (2007). Chemo and regioselectivity in the reactions of polyfunctional pyrroles. Tetrahedron, 63(36), 8865-8872.
  • Burgart, Y. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10935.
  • Soeder, T., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 79(18), 8648–8658.
  • KPU Pressbooks. (2022). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Chad's Prep. (2021, May 2). 22.6 EAS Reactions with Nitrogen Heterocycles [Video]. YouTube.
  • Google Patents. (1996).

Sources

Validation

The Definitive Guide to the Structural Validation of 1-Methyl-4-nitro-1H-pyrazol-5-amine: An X-ray Crystallography-Centric Approach

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the realm of medicinal chemistry and materials science, the precise molecular structure of a compound is the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise molecular structure of a compound is the bedrock upon which all further research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of research programs. This guide provides a comprehensive, in-depth analysis of the definitive method for structural validation of the novel heterocyclic building block, 1-Methyl-4-nitro-1H-pyrazol-5-amine, using single-crystal X-ray crystallography.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares the definitive nature of crystallographic data against complementary spectroscopic techniques, and provides the detailed methodologies required to reproduce this validation.

The Subject: 1-Methyl-4-nitro-1H-pyrazol-5-amine

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific isomer, 1-Methyl-4-nitro-1H-pyrazol-5-amine, presents a unique combination of functional groups: a directing methyl group, an electron-withdrawing nitro group, and a reactive amino group. This arrangement makes it a valuable synthon for creating complex molecular architectures. However, the potential for isomerism during synthesis necessitates an unambiguous structural determination, a task for which X-ray crystallography is uniquely suited.

Part 1: X-ray Crystallography - The Unambiguous Proof of Structure

X-ray crystallography stands as the gold standard for molecular structure determination because it provides a direct, three-dimensional map of atomic positions in the solid state. Unlike spectroscopic methods which provide averaged data on bulk samples in solution, crystallography offers a precise, atomic-resolution snapshot of the molecule.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands both precision and an understanding of the underlying physical principles. The successful execution of this workflow provides a self-validating dataset that is considered definitive proof of molecular structure.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Crude Product B Solvent Screening A->B C Crystal Growth (Slow Evaporation) B->C D Single Crystal Selection C->D E Crystal Mounting D->E Crystal Harvested F Diffractometer Setup (X-ray Source, Temp) E->F G Diffraction Data Collection F->G H Structure Solution (Phase Problem) G->H Raw Data I Model Building & Refinement H->I J Validation & CIF Generation I->J K K J->K Final 3D Structure G cluster_0 Definitive 3D Structure (Solid State) cluster_1 Complementary Data (Bulk/Solution) Compound 1-Methyl-4-nitro-1H-pyrazol-5-amine Xray X-ray Crystallography Compound->Xray Definitive NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Supportive MS Mass Spectrometry Compound->MS Supportive IR IR Spectroscopy Compound->IR Supportive Xray_info • Atomic Coordinates (x, y, z) • Bond Lengths & Angles • Crystal Packing Xray->Xray_info NMR_info • Chemical Environment • Connectivity (J-coupling) NMR->NMR_info MS_info • Molecular Weight • Elemental Formula MS->MS_info IR_info • Functional Groups (N-H, N=O) IR->IR_info

Comparative

A Comparative Guide to the Biological Activity of 1-Methyl-4-nitro-1H-pyrazol-5-amine Derivatives

This guide provides a comprehensive comparison of the biological activities of derivatives based on the pyrazole scaffold, with a specific focus on analogs of 1-Methyl-4-nitro-1H-pyrazol-5-amine. As researchers and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of derivatives based on the pyrazole scaffold, with a specific focus on analogs of 1-Methyl-4-nitro-1H-pyrazol-5-amine. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of novel chemical entities is paramount. This document synthesizes available experimental data to offer insights into the therapeutic potential of this class of compounds, particularly in the realms of antimicrobial and anticancer research.

While direct comparative studies on a series of 1-Methyl-4-nitro-1H-pyrazol-5-amine derivatives are not extensively available in the current body of literature, this guide will draw upon data from closely related 1-methyl-1H-pyrazol-5-amine analogs to elucidate potential SAR trends. The presence of a nitro group at the C4 position is anticipated to significantly influence the electron density of the pyrazole ring, which could in turn modulate the biological activity of the derivatives.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine Derivatives: A General Overview

The synthesis of derivatives from the 1-Methyl-4-nitro-1H-pyrazol-5-amine core typically involves the functionalization of the 5-amino group. Common synthetic strategies include the formation of Schiff bases, amides, and other N-substituted analogs.[5][6] The choice of synthetic route is often dictated by the desired final compound and the reactivity of the starting materials.

Below is a generalized workflow for the synthesis of N-substituted derivatives, a common strategy to explore the chemical space around a primary amine.

Synthesis Workflow start 1-Methyl-4-nitro-1H-pyrazol-5-amine product Schiff Base or Amide Derivative start->product Condensation or Acylation reagent Aldehyde/Ketone or Acyl Chloride/Anhydride reagent->product

Caption: Generalized synthetic workflow for derivatization of the 5-amino group.

Comparative Biological Activity: Insights from 1-Methyl-1H-pyrazol-5-amine Analogs

In the absence of direct comparative data for a series of 1-Methyl-4-nitro-1H-pyrazol-5-amine derivatives, we will examine a study on the antimicrobial properties of 1-methyl-1H-pyrazol-5-amine derivatives featuring disulfide moieties.[1] This study provides valuable quantitative data that can serve as a surrogate to understand the potential of the broader class of 5-aminopyrazole derivatives.

Antimicrobial and Antifungal Activity

A series of novel 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties were synthesized and evaluated for their antimicrobial properties.[1] The in vitro bioassays revealed that certain derivatives displayed potent antifungal and antibacterial activity.[1]

Table 1: Antifungal Activity of 1-Methyl-1H-pyrazol-5-amine Derivatives against Valsa mali [1]

CompoundEC50 (mg/L)
7f 0.64
Allicin (Control)26.0
Tebuconazole (Control)0.33

Table 2: Antibacterial Activity of 1-Methyl-1H-pyrazol-5-amine Derivatives against Pseudomonas syringae pv. actinidiae [1]

CompoundMIC90 (mg/L)
7b 1.56
Allicin (Control)>50
Bismerthiazol (Control)50
Streptomycin Sulfate (Control)12.5

The data clearly indicates that specific substitutions on the 1-methyl-1H-pyrazol-5-amine scaffold can lead to potent antimicrobial agents, outperforming established control compounds in some cases.[1] The mechanism of action for the most potent antifungal compound, 7f, was investigated and found to involve the induction of hyphal shrinkage, accumulation of reactive oxygen species (ROS), and ultimately, irreversible oxidative damage to the fungal cells.[1]

Anticancer Activity: Potential Mechanisms of Pyrazole Derivatives

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, which can act through various mechanisms.[7] While specific data for 1-Methyl-4-nitro-1H-pyrazol-5-amine derivatives is scarce, the broader class of pyrazoles has been shown to inhibit key cellular targets involved in cancer progression.

One of the prominent mechanisms of action for anticancer pyrazole derivatives is the inhibition of cyclin-dependent kinases (CDKs).[7] For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors, with some compounds exhibiting sub-micromolar antiproliferative activity against various cancer cell lines.[7] Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis.[7]

The workflow for a typical anticancer drug discovery process involving pyrazole derivatives is illustrated below.

Anticancer Drug Discovery Workflow cluster_0 Lead Identification & Optimization cluster_1 Mechanism of Action Studies Synthesis Synthesis of Pyrazole Derivatives Screening High-Throughput Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis Target_ID Target Identification (e.g., Kinase Inhibition) SAR->Target_ID Cell_Cycle Cell Cycle Analysis Target_ID->Cell_Cycle Apoptosis Apoptosis Assays Cell_Cycle->Apoptosis

Caption: A typical workflow for the discovery and mechanistic evaluation of anticancer pyrazole derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Agar Disk Diffusion Test for Antimicrobial Susceptibility

The agar disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the test compound.

Conclusion and Future Perspectives

The pyrazole scaffold, particularly 5-aminopyrazole derivatives, continues to be a fertile ground for the discovery of novel therapeutic agents. While this guide has highlighted the significant antimicrobial potential of 1-methyl-1H-pyrazol-5-amine derivatives, the introduction of a nitro group at the C4 position is a compelling synthetic modification that warrants further investigation. The strong electron-withdrawing nature of the nitro group could profoundly impact the compound's interaction with biological targets, potentially leading to enhanced or novel activities.

Future research should focus on the systematic synthesis and biological evaluation of a library of 1-Methyl-4-nitro-1H-pyrazol-5-amine derivatives. Comparative studies investigating their anticancer and antimicrobial activities, coupled with mechanistic investigations, will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. [Link]

  • Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). NIH. [Link]

  • (PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • Synthesis and Preliminary Anti-Inflammatory and Anti-Microbial Evaluation of New 4,5-Dihydro-1H-Pyrazole Derivatives. ResearchGate. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega. [Link]

  • SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

Sources

Validation

A Comparative Guide to Purity Analysis of Synthesized 1-Methyl-4-nitro-1H-pyrazol-5-amine by HPLC

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for novel compounds is not merely a procedural step but a cornerstone of safety and efficacy. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for novel compounds is not merely a procedural step but a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of synthesized 1-Methyl-4-nitro-1H-pyrazol-5-amine, a key intermediate in various synthetic pathways. We will explore the causality behind methodological choices, compare HPLC with alternative analytical techniques, and provide detailed, field-proven protocols to ensure trustworthy and reproducible results.

The Critical Role of Purity in Pharmaceutical Intermediates

1-Methyl-4-nitro-1H-pyrazol-5-amine serves as a vital building block in the synthesis of a range of biologically active molecules.[1][2] The presence of impurities, even in trace amounts, can have significant repercussions, including altered pharmacological activity, increased toxicity, and complications in downstream process scale-up.[3][4] Therefore, the selection of a precise and reliable analytical method for purity determination is of paramount importance.[5]

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] This guide will demonstrate the superiority of HPLC for the analysis of 1-Methyl-4-nitro-1H-pyrazol-5-amine and provide a comprehensive framework for its implementation.

Section 1: HPLC Method Development and Validation

The development of a robust HPLC method requires a systematic approach to optimize the separation of the main compound from any potential impurities. For a nitroaromatic compound like 1-Methyl-4-nitro-1H-pyrazol-5-amine, a reversed-phase HPLC method is typically the most effective.

Rationale for Methodological Choices
  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point. The non-polar stationary phase provides good retention for moderately polar compounds like our target analyte. For challenging separations involving structurally similar impurities, a phenyl-hydride column can offer alternative selectivity due to π-π interactions with the aromatic pyrazole ring and the nitro group.[7]

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve optimal separation of both polar and non-polar impurities. The buffer helps to maintain a consistent pH and improve peak shape.

  • Detection Wavelength: UV detection is ideal for aromatic and nitro-containing compounds. An initial wavelength scan of 1-Methyl-4-nitro-1H-pyrazol-5-amine in the mobile phase will determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for both the main peak and any impurities. A common starting point for nitroaromatic compounds is 254 nm.[7]

Detailed HPLC Protocol

This protocol is a validated starting point for the purity analysis of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax determined by DAD)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 1-Methyl-4-nitro-1H-pyrazol-5-amine.

  • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines.[6][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This can be confirmed by peak purity analysis using a DAD.[9][10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6][8] This is typically assessed over a range of 50-150% of the target concentration.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6][10] This can be determined by spiking a placebo with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[11][12][13]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample into HPLC Filter->Inject MobilePhase Prepare Mobile Phases A & B Degas Degas Mobile Phases MobilePhase->Degas Degas->Inject Separate Chromatographic Separation Inject->Separate Gradient Elution Detect UV/DAD Detection Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Section 2: Comparative Analysis of Purity Determination Methods

While HPLC is the preferred method, it is instructive to compare its performance with other common analytical techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Advantages:

    • High Resolution: Capable of separating complex mixtures of closely related compounds.

    • Quantitative Accuracy: Provides precise and accurate quantification of the main component and impurities.[6]

    • Versatility: A wide range of stationary and mobile phases are available to optimize separations for various analytes.[5]

    • Sensitivity: Can detect impurities at very low levels (ppm or even ppb).[14]

  • Limitations:

    • Cost: Higher initial instrument cost and ongoing operational expenses.

    • Complexity: Requires skilled operators for method development and troubleshooting.

Thin-Layer Chromatography (TLC)
  • Principle: Separation based on the differential migration of analytes on a thin layer of adsorbent material.

  • Advantages:

    • Simplicity and Speed: A quick and easy method for preliminary purity assessment.

    • Low Cost: Inexpensive to set up and run.

  • Limitations:

    • Low Resolution: Poor separation of complex mixtures compared to HPLC.

    • Qualitative/Semi-Quantitative: Primarily a qualitative technique; quantitative analysis is less accurate than HPLC.

    • Lower Sensitivity: Less sensitive than HPLC for detecting trace impurities.

Gas Chromatography (GC)
  • Principle: Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

  • Advantages:

    • High Resolution for Volatiles: Excellent for separating volatile and thermally stable compounds.[5]

  • Limitations:

    • Analyte Volatility: Not suitable for non-volatile or thermally labile compounds like 1-Methyl-4-nitro-1H-pyrazol-5-amine without derivatization.

    • Limited Applicability: Less versatile than HPLC for a broad range of pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Provides detailed structural information based on the magnetic properties of atomic nuclei.

  • Advantages:

    • Structural Elucidation: Excellent for identifying and characterizing the main compound and any major impurities.[15]

    • Quantitative NMR (qNMR): Can be used for accurate purity determination without the need for a reference standard of the impurity.

  • Limitations:

    • Lower Sensitivity: Generally less sensitive than HPLC for detecting trace impurities.

    • Complexity of Spectra: Complex mixtures can lead to overlapping signals, making interpretation difficult.

    • High Cost: Very expensive instrumentation.

Performance Comparison Summary
FeatureHPLCTLCGCNMR
Resolution Very HighLowHigh (for volatiles)Moderate
Quantitation ExcellentPoor to FairExcellentGood to Excellent
Sensitivity Very HighLowHighLow to Moderate
Applicability BroadBroadLimited to VolatilesBroad
Cost HighLowModerateVery High
Decision-Making for Purity Analysis Method Selection

Method_Selection Start Need for Purity Analysis of 1-Methyl-4-nitro-1H-pyrazol-5-amine IsVolatile Is the compound volatile and thermally stable? Start->IsVolatile UseGC Consider Gas Chromatography (GC) IsVolatile->UseGC Yes NotSuitable GC is not suitable IsVolatile->NotSuitable No NeedQuant Is accurate quantitation of trace impurities required? NotSuitable->NeedQuant UseHPLC HPLC is the optimal method NeedQuant->UseHPLC Yes TLC_NMR Consider TLC for screening or NMR for structural info NeedQuant->TLC_NMR No

Caption: Decision tree for selecting a purity analysis method.

Section 3: Troubleshooting Common HPLC Issues

Even with a validated method, issues can arise during routine analysis. Here are some common problems and their solutions:

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Active sites on the column packing- pH of the mobile phase is inappropriate- Column overload- Use a highly deactivated column- Adjust mobile phase pH- Reduce sample concentration
Ghost Peaks - Carryover from previous injections- Contaminated mobile phase- Implement a needle wash step- Prepare fresh mobile phase
Baseline Drift - Column not equilibrated- Fluctuating column temperature- Increase column equilibration time- Use a column oven
Split Peaks - Clogged frit or column inlet- Sample solvent incompatible with mobile phase- Replace the column or filter- Dissolve the sample in the initial mobile phase

Conclusion

For the purity analysis of synthesized 1-Methyl-4-nitro-1H-pyrazol-5-amine, High-Performance Liquid Chromatography stands out as the most suitable technique, offering a superior combination of resolution, sensitivity, and quantitative accuracy. While other methods like TLC, GC, and NMR have their specific applications, they do not match the overall performance of HPLC for routine quality control in a pharmaceutical setting. The detailed protocol and comparative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to implement a reliable and self-validating system for the purity assessment of this important synthetic intermediate.

References

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • PubMed Central. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]

  • ResearchGate. (2015). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM.... Retrieved from [Link]

  • PubMed. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyrazoles. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study. Retrieved from [Link]

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters.... Retrieved from [Link]

  • PubMed Central. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]

  • SpringerLink. (n.d.). Development and validation of an HPLC-UV method for purity determination of DNA. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Retrieved from [Link]

  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyrazoles (review). Retrieved from [Link]

  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]

  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Taylor & Francis Online. (2002). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

Sources

Comparative

In-Silico Driven Comparative Analysis of 1-Methyl-4-nitro-1H-pyrazol-5-amine Derivatives: A Guide to Predicting Physicochemical and Biological Properties

In the landscape of contemporary drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive in-silico comparative analysis of rationally designed derivatives of 1-Methyl-4-nitro-1H-pyrazol-5-amine. Our objective is to furnish researchers, scientists, and drug development professionals with a practical framework for leveraging computational tools to predict and compare the physicochemical and biological properties of novel chemical entities, thereby accelerating the identification of promising lead compounds.

The strategic introduction of a nitro group and an amine substituent on the pyrazole ring presents a unique chemical space for exploration. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties and reactivity of the molecule, while the amino group provides a key site for further derivatization.[2] Understanding how modifications at this position impact key drug-like properties is paramount for efficient lead optimization.

This guide will navigate through a systematic in-silico workflow, encompassing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking against a relevant bacterial target, and Density Functional Theory (DFT) calculations to elucidate electronic properties. By presenting this data in a comparative format, we aim to illustrate the profound impact of subtle structural modifications on the overall potential of a compound.

The Parent Compound and its Designed Analogs

For this comparative study, we have selected 1-Methyl-4-nitro-1H-pyrazol-5-amine as our parent compound (P0). Building upon this core, we have designed three representative derivatives (D1-D3) with varying substituents at the 5-amino position. This selection is intended to explore the effects of increasing lipophilicity, introducing a hydrogen bond donor/acceptor, and adding steric bulk.

Compound IDStructureR GroupRationale
P0 1-Methyl-4-nitro-1H-pyrazol-5-amine-HParent Compound
D1 N-acetyl-1-methyl-4-nitro-1H-pyrazol-5-amine-COCH3Introduction of an acetyl group to assess the impact of amide functionality and increased polarity.
D2 1-Methyl-4-nitro-N-phenyl-1H-pyrazol-5-amine-C6H5Addition of a phenyl ring to investigate the effect of increased lipophilicity and potential for π-π stacking interactions.
D3 N-(4-chlorophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine-C6H4ClIncorporation of a halogenated aromatic ring to explore the influence of an electron-withdrawing group on a lipophilic substituent.

In-Silico Workflow: A Step-by-Step Guide

The following sections detail the methodologies employed for the in-silico analysis of our selected compounds. This workflow is designed to be a reproducible and self-validating system, providing a robust framework for computational drug discovery.

G cluster_0 Compound Design & Preparation cluster_1 In-Silico Analysis cluster_2 Data Analysis & Comparison P0 Parent Compound (P0) 1-Methyl-4-nitro-1H-pyrazol-5-amine D1 Derivative 1 (D1) -COCH3 ADMET ADMET Prediction (SwissADME) P0->ADMET Docking Molecular Docking (AutoDock Vina) P0->Docking DFT DFT Calculations (Gaussian) P0->DFT D2 Derivative 2 (D2) -C6H5 D1->ADMET D1->Docking D1->DFT D3 Derivative 3 (D3) -C6H4Cl D2->ADMET D2->Docking D2->DFT D3->ADMET D3->Docking D3->DFT Physicochemical Physicochemical Properties ADMET->Physicochemical Biological Predicted Biological Activity Docking->Biological Electronic Electronic Properties DFT->Electronic Comparison Comparative Analysis Physicochemical->Comparison Biological->Comparison Electronic->Comparison

Caption: In-silico workflow for comparative analysis.

Part 1: ADMET Prediction with SwissADME

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial to avoid costly late-stage failures.[3] SwissADME is a free and user-friendly web tool that provides robust predictions for these parameters.[4]

Experimental Protocol:

  • Access SwissADME: Navigate to the SwissADME website (]">http://www.swissadme.ch).[4]

  • Input Structures: For each compound (P0, D1, D2, and D3), generate the SMILES (Simplified Molecular Input Line Entry System) string. Input the SMILES string into the query box on the SwissADME homepage.

  • Run Prediction: Click the "Run" button to initiate the ADMET prediction.

  • Data Collection: The results page will display a comprehensive analysis of various physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5] Record the relevant parameters for each compound in a comparative table.

Part 2: Molecular Docking with AutoDock Vina

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[6] For this study, we will target the B subunit of Escherichia coli DNA gyrase, a well-validated antibacterial target.[7][8][9][10]

Experimental Protocol:

  • Receptor Preparation:

    • Download the crystal structure of E. coli DNA gyrase B (PDB ID: 1KZN) from the Protein Data Bank ([Link]).

    • Using AutoDockTools (ADT), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation:

    • Draw the 2D structures of the parent compound (P0) and its derivatives (D1-D3) using a chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D SDF files.

    • Using ADT, assign Gasteiger charges and set the rotatable bonds for each ligand.

    • Save the prepared ligands in the PDBQT file format.

  • Grid Box Definition:

    • Identify the active site of DNA gyrase B based on the location of the co-crystallized inhibitor in the original PDB file or from published literature.

    • In ADT, define a grid box that encompasses the entire active site. The grid parameters (center coordinates and dimensions) should be recorded.

  • Docking Simulation:

    • Create a configuration file for AutoDock Vina that specifies the receptor, ligand, and grid box parameters.[11]

    • Run the docking simulation from the command line. The exhaustiveness parameter can be increased for a more thorough search of the conformational space.[11]

  • Analysis of Results:

    • AutoDock Vina will generate multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the top-ranked poses and the interactions with the receptor's amino acid residues using a molecular visualization tool (e.g., PyMOL, Chimera).

G Receptor Receptor Preparation (PDB: 1KZN) Docking Molecular Docking (AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (P0, D1, D2, D3) Ligand->Docking Grid Grid Box Definition Grid->Docking Analysis Analysis of Results (Binding Affinity & Interactions) Docking->Analysis

Caption: Molecular docking workflow.

Part 3: Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[12][13][14][15] By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, we can gain insights into the chemical reactivity and electronic transitions of our compounds.[16]

Experimental Protocol:

  • Input File Preparation:

    • Generate the 3D coordinates of each compound (P0, D1, D2, and D3).

    • Create an input file for a quantum chemistry software package (e.g., Gaussian).

    • Specify the level of theory and basis set. For this study, the B3LYP functional with the 6-31G(d,p) basis set is a suitable choice for geometry optimization and electronic property calculations of organic molecules.[12][15]

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy conformation of each molecule.

  • Electronic Property Calculation:

    • Following geometry optimization, perform a single-point energy calculation to obtain the molecular orbitals and their energies.

    • Extract the HOMO and LUMO energies.

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

G Input Input File Preparation (B3LYP/6-31G(d,p)) Optimization Geometry Optimization Input->Optimization Calculation Electronic Property Calculation Optimization->Calculation Analysis Analysis of HOMO, LUMO, and Energy Gap Calculation->Analysis

Caption: DFT calculation workflow.

Comparative Analysis of In-Silico Data

The following tables summarize the predicted properties of the parent compound (P0) and its derivatives (D1-D3). This comparative presentation allows for a clear understanding of the structure-property relationships.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyP0D1D2D3Desirable Range
Molecular Weight ( g/mol ) 157.12199.15233.22267.66< 500
LogP (Consensus) 0.850.622.453.15< 5
Water Solubility (LogS) -1.54-1.82-3.10-3.85> -4
H-bond Donors 1111< 5
H-bond Acceptors 4544< 10
Topological Polar Surface Area (Ų) 95.8106.595.895.8< 140
GI Absorption HighHighHighHighHigh
BBB Permeant YesNoYesYesVaries with target
Lipinski's Rule of Five Violations 00000

Interpretation: All four compounds exhibit good drug-like properties according to Lipinski's Rule of Five. The introduction of the acetyl group in D1 slightly decreases its lipophilicity (LogP) and water solubility (LogS) compared to the parent compound P0, and it is predicted to be non-permeant to the blood-brain barrier (BBB). The addition of aromatic rings in D2 and D3 significantly increases lipophilicity, which may enhance membrane permeability but could also lead to off-target effects.

Table 2: Predicted Molecular Docking and Electronic Properties

PropertyP0D1D2D3
Binding Affinity (kcal/mol) to E. coli DNA Gyrase B -6.8-7.2-8.5-9.1
Key Interacting Residues Asp73, Gly77Asp73, Gly77, Arg76Asp73, Gly77, Ile78 (π-π)Asp73, Gly77, Ile78 (π-π), Val120 (halogen bond)
HOMO Energy (eV) -7.5-7.8-7.1-7.3
LUMO Energy (eV) -3.2-3.5-2.9-3.1
HOMO-LUMO Gap (eV) 4.34.34.24.2

Interpretation: The molecular docking results suggest that all derivatives have a higher predicted binding affinity for E. coli DNA gyrase B than the parent compound. The phenyl and chlorophenyl substituents in D2 and D3 appear to engage in favorable π-π stacking and halogen bonding interactions, respectively, with residues in the active site, leading to stronger binding. The DFT calculations indicate that the electronic properties of the pyrazole core are not dramatically altered by the substitutions at the 5-amino position, as evidenced by the relatively stable HOMO-LUMO gap. This suggests that the observed differences in predicted biological activity are more likely due to steric and electrostatic interactions within the binding pocket rather than significant changes in the intrinsic reactivity of the molecules.

Conclusion and Future Directions

This in-silico comparative guide demonstrates a rational and efficient approach to the early-stage evaluation of a series of related compounds. Our analysis of 1-Methyl-4-nitro-1H-pyrazol-5-amine and its derivatives suggests that substitution at the 5-amino position can significantly modulate the physicochemical and biological properties of the parent scaffold.

Specifically, the introduction of aromatic moieties (D2 and D3) appears to be a promising strategy for enhancing the binding affinity to E. coli DNA gyrase B. The predicted high gastrointestinal absorption and favorable drug-likeness profiles of all compounds further support their potential as orally bioavailable drug candidates.

It is imperative to underscore that these in-silico predictions serve as a valuable guide for prioritizing compounds for synthesis and experimental validation. The next logical steps in this research endeavor would involve the chemical synthesis of these derivatives, followed by in vitro evaluation of their antimicrobial activity against E. coli and other relevant bacterial strains. Furthermore, experimental determination of their physicochemical properties and in vitro ADMET profiling would be essential to validate the computational predictions and build robust structure-activity relationships.

By integrating computational and experimental approaches, the drug discovery process can be significantly streamlined, leading to the more rapid and cost-effective development of novel therapeutic agents.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 26(15), 4434. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Gopalakrishnan, M., Vinosha, P. A., & Viswanathan, V. (2020). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings, 2265(1), 030001. [Link]

  • PubChem. (n.d.). 1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Singh, U. P., & Srivastava, A. (2021).
  • Sun, J., Wang, Y., Zhang, Y., & Liu, H. (2021). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 225, 113797. [Link]

  • Tantawy, A. S., El-Sayed, W. M., & El-Sherif, A. A. (2020). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Molecules, 25(1), 198. [Link]

  • Tlahuice-Flores, A., & Vargas-Navarro, F. (2020). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 10(1), 1-13. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Waterbeemd, H. van de, & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]

  • Zhang, L., Liu, Y., Wang, C., & Sun, J. (2019). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Medicinal Chemistry Research, 28(11), 1855-1864. [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Retrieved from [Link]

  • Bala, J. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • Learn-at-ease. (2022, September 16). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction [Video]. YouTube. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 12(4), 1-8.
  • Journal of the Iranian Chemical Society. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 19(1), 1-25.
  • MDPI. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(1), 1.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1229.
  • ResearchGate. (2020). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
  • Scribd. (n.d.). Autodock - Vina Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
  • ResearchGate. (2021). Activity of the most promising derivatives against Escherichia coli DNA gyrase.
  • G. S. S. (2023, July 20). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry.
  • The Pharma Innovation. (2021). Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC).

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of 1-Methyl-4-nitro-1H-pyrazol-5-amine Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Pyrazole Scaffold The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous clinically approved drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 1-methyl-4-nitro-1H-pyrazol-5-amine core, in particular, presents a unique electronic and structural framework. The electron-withdrawing nitro group at the C4 position, combined with the amino group at C5 and the methyl group at N1, offers multiple points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Understanding the SAR of this scaffold is paramount for designing next-generation therapeutics. This guide will focus primarily on the potential of these analogs as kinase inhibitors, a major target class in oncology.[3]

General Synthesis Strategies

The synthesis of 1-methyl-4-nitro-1H-pyrazol-5-amine analogs typically involves a multi-step process. The core pyrazole ring is often constructed via condensation reactions, followed by functional group manipulations to introduce the desired substituents.

Experimental Protocol: Synthesis of the Core Scaffold and Analogs

The following protocol is a representative synthesis route adapted from methodologies reported for similar aminopyrazole derivatives.[4][5]

Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine (Core Scaffold)

A plausible synthetic route to the core scaffold can be envisioned starting from readily available precursors, followed by nitration and amination steps. While a direct, one-pot synthesis might be challenging, a multi-step approach offers greater control over the regiochemistry.

Step 2: Derivatization of the 5-Amino Group

The 5-amino group serves as a key handle for introducing diversity into the molecule. Acylation and sulfonylation are common methods to explore the SAR at this position.

  • Acylation: To a solution of 1-methyl-4-nitro-1H-pyrazol-5-amine in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), an appropriate acid chloride or anhydride (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) are added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.

  • Sulfonylation: The 5-amino-pyrazole is reacted with a sulfonyl chloride (1.1 equivalents) in the presence of a base like pyridine at room temperature.

These reactions allow for the introduction of a wide array of substituents (R-groups) to probe the chemical space around the 5-position.

Structure-Activity Relationship (SAR) Analysis

The Critical Role of the 5-Amino Group Substituent

The substituent at the 5-amino position plays a pivotal role in determining the potency and selectivity of these compounds as kinase inhibitors. The aminopyrazole core itself is known to form a triad of hydrogen bonds with the hinge region residues of kinases.[4] The R-group extends into different pockets of the ATP-binding site, influencing binding affinity.

Table 1: Inferred Structure-Activity Relationship of 5-Substituted 1-Methyl-4-nitro-1H-pyrazol-5-amine Analogs as Kinase Inhibitors

R-Group at 5-Amino PositionPredicted Kinase Inhibitory ActivityRationale and Key Insights from Related Compounds
Small Alkyl (e.g., Methyl, Ethyl) Low to ModerateSmall, flexible groups may not provide sufficient interactions within the binding pocket.
Cycloalkyl (e.g., Cyclobutyl, Cyclopentyl) Moderate to HighThe SAR study of related aminopyrazole CDK inhibitors revealed that a cyclobutyl group is more optimal for activity than smaller or larger cycloalkyls and linear alkyl groups.[7]
Aromatic (e.g., Phenyl, Substituted Phenyl) HighAromatic rings can engage in favorable pi-stacking and hydrophobic interactions. Substituents on the phenyl ring can further modulate activity. For example, electron-withdrawing groups might enhance potency.
Heteroaromatic (e.g., Pyridyl, Thienyl) HighHeteroatoms can act as hydrogen bond acceptors or donors, leading to additional interactions with the kinase active site.

Note: The predicted activities are inferred from SAR studies on related aminopyrazole kinase inhibitors and require experimental validation for the 1-methyl-4-nitro-1H-pyrazol-5-amine scaffold.

The Influence of the 4-Nitro Group

The strong electron-withdrawing nature of the nitro group at the C4 position is expected to significantly influence the electronic properties of the pyrazole ring and the acidity of the 5-amino proton. In some series of pyrazole-based kinase inhibitors, a nitro group has been shown to be more optimal for activity than other substituents like hydrogen, methyl, or chloro groups.[7] This suggests that the electronic effect of the nitro group may be crucial for optimal binding to the target kinase.

Biological Evaluation: Methodologies and Comparative Analysis

To establish a robust SAR, a systematic biological evaluation of the synthesized analogs is essential. The primary assays for this class of compounds would typically include in vitro kinase inhibition assays and cell-based cytotoxicity assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A standard method to assess the inhibitory potential of compounds against a specific kinase is a radiometric assay or an ADP-Glo™ Kinase Assay.

  • Kinase Reaction: The kinase, a substrate peptide, and ATP (often radiolabeled [γ-³²P]ATP) are incubated with varying concentrations of the test compound.

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Quenching and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For ADP-Glo™, the amount of ADP produced is measured via a luminescence-based assay.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Experimental Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • GI50/IC50 Calculation: The concentration that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined.

Table 2: Comparative Biological Activity of Representative Aminopyrazole Analogs as CDK Inhibitors

CompoundTarget KinaseIC50 (µM)Cell LineGI50 (µM)Reference
Analog 24 (aminopyrazole derivative) CDK2/cyclin E0.024Pancreatic Cancer Cells0.1 - 0.5[4][6]
AT7519 (aminopyrazole core) CDK20.047Various Cancer CellsVaries[4]
Compound 15 (pyrazolyl-pyrimidine) CDK20.005 (Ki)A2780 Ovarian Cancer0.127[9]

This table presents data for structurally related aminopyrazole analogs to provide a benchmark for the expected potency of novel 1-methyl-4-nitro-1H-pyrazol-5-amine derivatives.

Logical Framework and Experimental Workflow

The development and evaluation of novel 1-methyl-4-nitro-1H-pyrazol-5-amine analogs should follow a logical and iterative process.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start Design Analogs Synth Synthesize Core Scaffold & Analogs Start->Synth Chemical Design Purify Purify & Characterize (NMR, MS, HPLC) Synth->Purify Kinase In Vitro Kinase Inhibition Assay (IC50) Purify->Kinase Screening Cyto Cell-Based Cytotoxicity Assay (GI50) Kinase->Cyto SAR Establish SAR Cyto->SAR Data Analysis Optimize Optimize Lead Compound SAR->Optimize Iterative Design Optimize->Start New Analogs End Candidate Selection Optimize->End Successful Optimization

Caption: Iterative workflow for SAR studies of 1-methyl-4-nitro-1H-pyrazol-5-amine analogs.

Conclusion and Future Directions

The 1-methyl-4-nitro-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The key to unlocking the full potential of this class of compounds lies in a systematic exploration of the structure-activity relationships. This guide has outlined the fundamental synthetic strategies, biological evaluation protocols, and inferred SAR based on closely related analogs.

Future research should focus on the synthesis and evaluation of a diverse library of these compounds to build a comprehensive SAR profile. Key areas of exploration include:

  • Systematic modification of the 5-amino substituent to probe interactions within the various sub-pockets of the kinase ATP-binding site.

  • Exploration of alternative substituents at the 4-position to fine-tune the electronic properties of the pyrazole ring.

  • Investigation of the impact of modifications at the 3-position of the pyrazole ring.

By employing the iterative design, synthesis, and testing cycle outlined in this guide, researchers can effectively navigate the chemical space of 1-methyl-4-nitro-1H-pyrazol-5-amine analogs and identify promising lead compounds for further preclinical and clinical development.

References

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Synthesis and anticancer activity of substituted pyrazole derivatives. TSI Journals. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • synthesis, characterization, and antioxidant activity of new pyrazoles. ResearchGate. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. [Link]

  • SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic... ResearchGate. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]

  • SYNTHESIS NEW ANALOGS OF 4-METHYL-1-NITROACRIDINE AND ITS BIOLOGICAL EVALUATION AS POTENTIAL ANTICANCER DRUGS. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. [Link]

  • Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. PubMed. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • Research Article Enaminone-Derived Pyrazoles with Antimicrobial Activity. Semantic Scholar. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

Sources

Comparative

A Comparative Guide to the Reduction of 1-Methyl-4-nitro-1H-pyrazol-5-amine: Methodologies, Performance, and Practical Considerations

The transformation of 1-Methyl-4-nitro-1H-pyrazol-5-amine to its corresponding diamine, 1-Methyl-1H-pyrazole-4,5-diamine, is a critical step in the synthesis of a wide array of pharmacologically active compounds and func...

Author: BenchChem Technical Support Team. Date: February 2026

The transformation of 1-Methyl-4-nitro-1H-pyrazol-5-amine to its corresponding diamine, 1-Methyl-1H-pyrazole-4,5-diamine, is a critical step in the synthesis of a wide array of pharmacologically active compounds and functional materials. The resulting 4,5-diaminopyrazole scaffold is a versatile building block for constructing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are prevalent in medicinal chemistry.[1][2][3][4]

The selection of an appropriate reducing agent is paramount, directly influencing reaction efficiency, yield, purity, and scalability. This decision is governed by factors including the chemoselectivity required to preserve other functional groups, operational safety, cost-effectiveness, and ease of product isolation. This guide provides an in-depth comparison of common and advanced methodologies for the reduction of the nitro group on the pyrazole core, supported by experimental insights and data to inform rational reagent selection for researchers and process chemists.

Mechanistic Overview: The Journey from Nitro to Amino

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact pathway can vary with the reducing agent and conditions, the generally accepted sequence involves the initial reduction to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (R-NHOH), and finally to the desired amine (R-NH2). The challenge lies in driving the reaction to completion without the accumulation of intermediates or the formation of undesired dimeric side products like azo (R-N=N-R) or azoxy (R-N=N(O)-R) compounds.

I. Catalytic Hydrogenation: The Industry Workhorse

Catalytic hydrogenation is a powerful and clean method for nitro group reduction, producing water as the only stoichiometric byproduct.[5][6][7] It is highly favored in industrial applications for its efficiency and the reusability of the catalyst. The choice of catalyst, solvent, and hydrogen source (gaseous H₂ or a transfer agent) is critical for success.

A. Palladium on Carbon (Pd/C)

Palladium on carbon is often the first choice for the hydrogenation of aromatic nitro compounds due to its high activity and efficiency.[5]

  • Mechanism & Causality: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen is adsorbed and dissociates into reactive hydrogen atoms, which then sequentially reduce the nitro group. The aromatic nature of the pyrazole ring is stable under these conditions.

  • Advantages: High yields, clean reaction profiles, and catalyst can be recovered by simple filtration and potentially recycled.[8]

  • Limitations: A primary drawback is its lack of chemoselectivity. Pd/C can readily reduce other functional groups, such as alkenes, alkynes, and benzyl ethers. It is also known to catalyze dehalogenation, making it unsuitable for substrates containing aryl halides.[5]

B. Raney Nickel (Raney® Ni)

Raney Nickel is a cost-effective alternative, particularly valuable when dehalogenation is a concern.[5][6]

  • Mechanism & Causality: Similar to Pd/C, Raney Ni provides a high-surface-area catalyst for the dissociation of hydrogen. It is generally less active than palladium, which can be advantageous for selectivity.

  • Advantages: Excellent for reducing nitro groups without affecting aromatic chlorides, bromides, or iodides.[5] It is also significantly less expensive than palladium.

  • Considerations: Raney Ni is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent. It may require higher temperatures or pressures compared to Pd/C.

C. Transfer Hydrogenation (e.g., Hydrazine/Ni-Re)

Transfer hydrogenation avoids the need for high-pressure hydrogen gas, using a donor molecule like hydrazine, formic acid, or ammonium formate.[8][9] This enhances operational safety, especially at the lab scale.

  • Mechanism & Causality: The catalyst facilitates the transfer of hydrogen atoms from the donor molecule to the nitro group. For nitropyrazoles, a Nickel-Rhenium (Ni-Re) catalyst with hydrazine hydrate has been reported to be highly effective.[10]

  • Advantages: Excellent yields (80-95% reported for nitropyrazoles) and milder conditions (40-50 °C).[10] The setup is simpler and safer than using a hydrogenator.

  • Considerations: Hydrazine is highly toxic and requires careful handling. The reaction stoichiometry must be carefully controlled.

G cluster_0 Catalytic Hydrogenation Workflow A Charge Reactor: Substrate, Solvent, Catalyst (e.g., Pd/C, Raney Ni) B Inert Atmosphere (Purge with N₂ or Ar) A->B C Introduce Hydrogen Source (H₂ Gas or Transfer Agent) B->C D Reaction (Monitor Temp & Pressure) C->D E Filter Catalyst D->E F Isolate Product (Solvent Evaporation, Crystallization) E->F

Caption: General workflow for catalytic hydrogenation.

II. Metal-Mediated Reductions in Acidic or Neutral Media

The use of stoichiometric metals like iron, tin, or zinc is a classic, robust, and often highly chemoselective method for nitro reduction.[6] These methods are particularly useful when catalytic hydrogenation is not viable due to substrate sensitivity.

A. Iron (Fe) in Acidic/Neutral Media

Iron powder is an inexpensive, effective, and environmentally benign reducing agent. The reaction can be performed in the presence of an acid (like acetic or hydrochloric acid) or a salt like ammonium chloride.[5][10]

  • Mechanism & Causality: Iron metal is oxidized from Fe(0) to Fe(II)/Fe(III) ions, providing the electrons necessary for the reduction of the nitro group. The presence of an acid or NH₄Cl facilitates the electron transfer and helps in the hydrolysis of iron oxides. The Fe/NH₄Cl system in an ethanol/water mixture is particularly mild and effective.[10]

  • Advantages: High chemoselectivity, tolerating carbonyls, esters, and nitriles.[8][11] The reagents are cheap and readily available.

  • Limitations: The reaction is heterogeneous and can sometimes be slow. The work-up involves filtering large amounts of iron salts, which can be cumbersome and may trap the product, reducing isolated yields.[10]

B. Tin(II) Chloride (SnCl₂)

Stannous chloride is another widely used reagent that offers a mild and selective reduction under acidic conditions.[5][6]

  • Mechanism & Causality: Tin(II) is oxidized to Tin(IV) during the reaction. The reaction is typically carried out in a protic solvent like ethanol with the addition of concentrated HCl.

  • Advantages: Generally provides clean reactions and high yields. It is effective for substrates where other methods might fail.

  • Limitations: A significant drawback is the work-up. The product may form a complex or salt with tin (e.g., hexachlorostannate(IV)), requiring careful pH adjustment and extraction procedures to isolate the free amine, which can complicate purification.[10]

G cluster_1 Metal/Acid Reduction Workflow A1 Charge Reactor: Substrate, Solvent (e.g., EtOH/H₂O) B1 Add Metal & Acid/Salt (e.g., Fe powder, NH₄Cl) A1->B1 C1 Reaction (Often exothermic, control temp) B1->C1 D1 Quench & Basify (e.g., with Na₂CO₃, NaOH) C1->D1 E1 Filter Metal Salts (e.g., through Celite®) D1->E1 F1 Isolate Product (Extraction, Crystallization) E1->F1

Caption: General workflow for metal-mediated reductions.

III. Performance Data Summary

The following table summarizes typical conditions and expected outcomes for the reduction of nitroarenes, with specific relevance to nitropyrazoles where noted. The exact conditions for 1-Methyl-4-nitro-1H-pyrazol-5-amine may require optimization.

Reducing SystemCatalyst/AdditiveTypical SolventTemp. (°C)Typical Time (h)Reported YieldKey Advantages & Disadvantages
H₂ / Pd-C 5-10 mol% Pd/CEtOH, MeOH, EtOAc25 - 502 - 12>90%Pro: High efficiency, clean. Con: Non-selective, risk of dehalogenation.[5]
H₂ / Raney® Ni Raney® Ni slurryEtOH, MeOH25 - 804 - 2485-95%Pro: No dehalogenation, cost-effective. Con: Pyrophoric, may need higher T/P.[5][6]
Hydrazine / Ni-Re Ni-Re (aq. slurry)EtOH, iPrOH40 - 502 - 1580-95%Pro: Excellent for nitropyrazoles, avoids H₂ gas. Con: Hydrazine toxicity.[10]
Fe / NH₄Cl 5 eq. Fe powder, 2 eq. NH₄ClEtOH / H₂O25 - 801 - 670-90%Pro: Cheap, highly chemoselective. Con: Cumbersome work-up.[10]
SnCl₂·2H₂O / HCl 3-5 eq. SnCl₂·2H₂OEtOH, EtOAc25 - 700.5 - 5>90%Pro: Mild, fast, effective. Con: Difficult work-up due to tin salts.[10]
Zn / AcOH Excess Zn dustAcetic Acid25 - 602 - 880-95%Pro: Mild, good selectivity. Con: Acidic conditions, metal salt work-up.[5]

IV. Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on laboratory-specific safety assessments.

Protocol 1: Catalytic Hydrogenation using Pd/C
  • Reactor Setup: To a hydrogenation vessel, add 1-Methyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) and a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5% w/w) under a gentle stream of nitrogen.

  • Inerting: Seal the vessel and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-4 bar or ~50 psi) and stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. A slight exotherm may be observed initially.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of the reaction solvent. Caution: The catalyst on the filter pad can be pyrophoric and should not be allowed to dry in the air. Quench the pad with water immediately after use.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Protocol 2: Reduction with Iron and Ammonium Chloride
  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Methyl-4-nitro-1H-pyrazol-5-amine (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add ammonium chloride (2.0 eq) and iron powder (5.0 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (typically ~80 °C). The reaction is often exothermic and may require initial cooling. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add a saturated solution of sodium bicarbonate or sodium carbonate to basify the mixture (pH ~8-9).

  • Filtration: Dilute the mixture with ethyl acetate or dichloromethane and filter hot through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with the organic solvent.

  • Isolation: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.

V. Safety & Concluding Remarks

Trustworthiness & Safety: The reduction of nitro compounds is a highly exothermic process.[9] All procedures must be carried out with appropriate temperature control, especially on a larger scale. A reaction calorimetry study is often recommended before scale-up to ensure safe operation.[9] Catalysts like Raney Ni and used Pd/C are pyrophoric and demand specific handling procedures.

Authoritative Guidance: The choice of reducing agent for 1-Methyl-4-nitro-1H-pyrazol-5-amine is a trade-off between reaction efficiency, operational simplicity, cost, and chemoselectivity.

  • For high-throughput synthesis or when sensitive functional groups are absent, catalytic hydrogenation with Pd/C is often the most efficient method.

  • If halogens are present on the molecule, Raney Nickel is a superior catalytic choice.

  • For maximum chemoselectivity and when dealing with complex molecules, metal-based reductions like Fe/NH₄Cl offer a robust and reliable, albeit more labor-intensive, alternative.

  • Transfer hydrogenation using a system like Ni-Re/hydrazine presents a compelling option that balances efficiency with enhanced safety by avoiding pressurized hydrogen gas.[10]

Ultimately, the optimal method will be determined by the specific requirements of the synthetic campaign. It is recommended to screen several conditions on a small scale to identify the most suitable protocol for your application.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • University of Rochester. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Li, J., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
  • ACS Publications. (n.d.). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • PubMed. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction - Reagent Guides. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Retrieved from [Link]

  • YouTube. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]

  • National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reaction Kinetics of 1-Methyl-4-nitro-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-Methyl-4-nitro-1H-pyrazol-5-amine 1-Methyl-4-nitro-1H-pyrazol-5-amine belongs to the class of nitro-substituted heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Methyl-4-nitro-1H-pyrazol-5-amine

1-Methyl-4-nitro-1H-pyrazol-5-amine belongs to the class of nitro-substituted heterocyclic compounds, which are of significant interest due to their diverse biological activities and applications as energetic materials. The pyrazole scaffold is a common motif in pharmaceuticals, and the strategic placement of substituents on the ring allows for the fine-tuning of its physicochemical properties and reactivity.

The presence of a nitro group at the C4 position and an amino group at the C5 position of the pyrazole ring creates a unique electronic environment. The nitro group, being a strong electron-withdrawing group, activates the pyrazole ring towards nucleophilic attack, a feature that is central to the synthetic utility of this molecule. The adjacent amino group, an electron-donating group, modulates this reactivity, leading to a nuanced chemical behavior that warrants a detailed kinetic investigation. Understanding the rate and mechanism of its reactions is paramount for its effective utilization in the synthesis of more complex molecules.

Comparative Kinetics: The Influence of Substituents on Reactivity

A comprehensive understanding of the reactivity of 1-Methyl-4-nitro-1H-pyrazol-5-amine is best achieved through a comparative lens. By examining the kinetic data of related pyrazole derivatives, we can dissect the electronic and steric effects of each substituent.

The Activating Effect of the Nitro Group

The primary driver of the reactivity of 1-Methyl-4-nitro-1H-pyrazol-5-amine in nucleophilic aromatic substitution (SNAr) reactions is the C4-nitro group. This powerful electron-withdrawing group significantly lowers the electron density of the pyrazole ring, making it susceptible to attack by nucleophiles.[1][2] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

The rate-determining step is generally the formation of this intermediate, and its stability is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.[1]

The Modulating Influence of the Amino Group
Comparative Reactivity with Other Nitropyrazoles

A crucial aspect of understanding the kinetic profile of 1-Methyl-4-nitro-1H-pyrazol-5-amine is to compare it with its isomers and analogues. A key finding in the study of N-substituted nitropyrazoles is the significantly higher reactivity of a nitro group at the C5 position compared to the C3 position in nucleophilic substitution reactions.[3]

Table 1: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution

CompoundPosition of Nitro GroupRelative Reactivity with NucleophilesRationale
1-Methyl-3-nitro-1H-pyrazoleC3LowThe nitro group at C3 is less effective at stabilizing the negative charge of the Meisenheimer intermediate compared to a C5-nitro group.
1-Methyl-5-nitro-1H-pyrazoleC5HighThe nitro group at C5 provides better resonance stabilization of the Meisenheimer intermediate, leading to a faster reaction rate.[3]
1-Methyl-4-nitro-1H-pyrazol-5-amine C4 Moderate to High (Predicted) The C4-nitro group strongly activates the ring. The C5-amino group may have a slight deactivating effect due to its electron-donating nature, but this could be offset by other factors.

This comparison underscores the critical role of substituent positioning on the pyrazole ring in dictating reaction kinetics.

Experimental Protocol for Kinetic Studies

To quantitatively assess the reactivity of 1-Methyl-4-nitro-1H-pyrazol-5-amine and its analogues, a well-designed kinetic experiment is essential. The following is a generalized protocol based on the method of initial rates, which is a common technique for determining the rate law of a reaction.[4][5]

Objective

To determine the rate law, rate constant, and activation energy for the reaction of 1-Methyl-4-nitro-1H-pyrazol-5-amine with a representative nucleophile (e.g., piperidine) via nucleophilic aromatic substitution.

Materials and Instrumentation
  • 1-Methyl-4-nitro-1H-pyrazol-5-amine

  • Piperidine (or other desired nucleophile)

  • Anhydrous solvent (e.g., Acetonitrile)

  • UV-Vis Spectrophotometer with temperature control

  • Stopped-flow apparatus (for fast reactions)

  • Standard laboratory glassware

Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Kinetic Runs cluster_data Data Analysis prep_substrate Prepare stock solution of 1-Methyl-4-nitro-1H-pyrazol-5-amine in Acetonitrile mix Rapidly mix equal volumes of the substrate and nucleophile solutions in the spectrophotometer cell prep_substrate->mix prep_nucleophile Prepare a series of stock solutions of Piperidine in Acetonitrile of varying concentrations prep_nucleophile->mix thermostat Thermostat the spectrophotometer to the desired temperature (e.g., 25°C) thermostat->mix monitor Monitor the change in absorbance over time at the wavelength of maximum absorbance of the product mix->monitor initial_rate Determine the initial rate of reaction from the slope of the absorbance vs. time plot at t=0 monitor->initial_rate rate_law Plot log(initial rate) vs. log([Piperidine]) to determine the order of the reaction with respect to the nucleophile initial_rate->rate_law rate_constant Calculate the rate constant (k) from the determined rate law and experimental data rate_law->rate_constant activation_energy Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation rate_constant->activation_energy SNAr_Mechanism Reactants 1-Methyl-4-nitro-1H-pyrazol-5-amine + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Products Substituted Product + Leaving Group Intermediate->Products Step 2: Elimination of Leaving Group (Fast)

Caption: Generalized SNAr mechanism for 1-Methyl-4-nitro-1H-pyrazol-5-amine.

The rate of this reaction will be influenced by several factors:

  • Nucleophilicity of the attacking species: A stronger nucleophile will react faster.

  • Stability of the Meisenheimer complex: The more the negative charge can be delocalized, the more stable the intermediate and the faster the reaction. The C4-nitro group plays a pivotal role in this stabilization.

  • The nature of the leaving group: Although in this case the "leaving group" is formally a hydride ion (if the reaction is a direct amination), in many synthetic applications, the amino group is already present and a different substituent is displaced.

Conclusion and Future Directions

While 1-Methyl-4-nitro-1H-pyrazol-5-amine is a valuable synthetic intermediate, a comprehensive understanding of its reaction kinetics is still an emerging area of research. This guide has provided a framework for understanding its reactivity based on established principles of physical organic chemistry and comparative data from related compounds.

Future work should focus on obtaining precise experimental kinetic data for the reactions of this compound with a variety of nucleophiles. Such studies will not only provide a deeper understanding of its chemical behavior but also enable the development of predictive models for its reactivity, further enhancing its utility in the design and synthesis of novel bioactive molecules.

References

  • Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Request PDF. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Experimental Determination of Rate Laws. Chemistry LibreTexts. Available at: [Link]

  • Determining a rate law using initial rates data (worked example). Khan Academy. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Methyl-4-nitro-1H-pyrazol-5-amine Derivatives

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 1-methyl-4-nitro-1H-pyrazol-5-amine core, a privileged scaffold, has demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anti-tumor effects[1][2][3][4]. This versatility, however, necessitates a rigorous evaluation of its cross-reactivity to mitigate the risk of off-target effects that could lead to toxicity or diminished efficacy[5][6][7][8]. This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of 1-methyl-4-nitro-1H-pyrazol-5-amine derivatives, offering field-proven insights and actionable experimental protocols.

The Imperative of Selectivity in Drug Discovery

Drug selectivity refers to the ability of a compound to interact with its intended biological target with high affinity, while exhibiting minimal interaction with other biomolecules in the complex cellular environment[5][8]. High selectivity is a cornerstone of modern drug design, as it directly correlates with a drug's safety profile and therapeutic index[6][7]. Off-target interactions can trigger unforeseen physiological responses, leading to adverse drug reactions and, in worst-case scenarios, the failure of promising drug candidates in late-stage clinical trials[9]. Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely a regulatory requirement but a fundamental aspect of rational drug design[6].

Profiling Methodologies: A Comparative Overview

To ascertain the selectivity of novel 1-methyl-4-nitro-1H-pyrazol-5-amine derivatives, a multi-pronged approach is recommended. Here, we compare two industry-standard techniques: large-scale kinase panel screening and the Cellular Thermal Shift Assay (CETSA).

Kinome-Wide Selectivity Profiling

Given that the pyrazole scaffold is a common feature in many kinase inhibitors, assessing the interaction of new derivatives against a broad panel of kinases is a critical first step[4]. Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, unintended kinase inhibition is a frequent source of off-target effects[9][10].

A typical workflow for kinase panel screening involves testing the investigational compound against a large, representative panel of purified kinases.

Kinase_Panel_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (1-Methyl-4-nitro-1H-pyrazol-5-amine derivative) Assay_Plate Assay Plate Preparation (Compound + Kinase + ATP + Substrate) Compound->Assay_Plate Kinase_Panel Kinase Panel (>300 kinases) Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Radiometric, Luminescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Inhibition_Calc Percent Inhibition Calculation Raw_Data->Inhibition_Calc Selectivity_Score Selectivity Score Calculation (e.g., S-score) Inhibition_Calc->Selectivity_Score Hit_Identification Off-Target Hit Identification Selectivity_Score->Hit_Identification

Figure 1: A generalized workflow for biochemical kinase panel screening.

The primary output of a kinase screen is the percent inhibition of each kinase at a given compound concentration. This data allows for the calculation of a selectivity score, providing a quantitative measure of a compound's promiscuity.

Table 1: Comparative Kinase Selectivity Profile of Pyrazole Derivatives

Kinase TargetDerivative A (% Inhibition @ 1µM)Derivative B (% Inhibition @ 1µM)Staurosporine (Control) (% Inhibition @ 1µM)
Primary Target 95 92 98
Off-Target Kinase 115585
Off-Target Kinase 28290
Off-Target Kinase 3251078
... (300+ kinases).........

In this hypothetical example, Derivative A shows significant inhibition of the primary target but also notable off-target activity. In contrast, Derivative B demonstrates higher selectivity with minimal off-target inhibition, making it a more promising candidate for further development. Staurosporine, a non-selective kinase inhibitor, is included as a control to validate the assay.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

While in vitro kinase assays are invaluable for initial screening, they do not fully recapitulate the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) addresses this limitation by measuring target engagement within intact cells[11][12][13]. The principle underlying CETSA is that the binding of a ligand (e.g., a drug) to its target protein increases the protein's thermal stability[13][14].

The following is a generalized protocol for performing a CETSA experiment.

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis: Lyse the cells to release their contents.

  • Fractionation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

CETSA_Workflow Start Intact Cells Compound_Treatment Treat with Compound or Vehicle Start->Compound_Treatment Heat_Shock Apply Heat Gradient Compound_Treatment->Heat_Shock Cell_Lysis Cell Lysis Heat_Shock->Cell_Lysis Centrifugation Centrifugation (Separate Soluble & Insoluble Fractions) Cell_Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction Centrifugation->Soluble_Fraction Protein_Quantification Quantify Target Protein (e.g., Western Blot, MS) Soluble_Fraction->Protein_Quantification Melt_Curve Generate Melt Curve Protein_Quantification->Melt_Curve Shift_Analysis Analyze Thermal Shift Melt_Curve->Shift_Analysis Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Primary_Target Primary Target Kinase (Disease Progression) Receptor->Primary_Target Off_Target Off-Target Kinase (Cellular Homeostasis) Receptor->Off_Target Downstream_Effector_Disease Downstream Effector (Proliferation, Survival) Primary_Target->Downstream_Effector_Disease Inhibition by Derivative B Downstream_Effector_Homeostasis Downstream Effector (Normal Cell Function) Off_Target->Downstream_Effector_Homeostasis No significant inhibition

Figure 3: A simplified signaling pathway illustrating the importance of selective kinase inhibition.

In this scenario, a selective inhibitor like Derivative B would block the disease-driving pathway while leaving the homeostatic pathway intact, thereby maximizing therapeutic benefit and minimizing side effects.

Conclusion and Future Directions

The cross-reactivity profiling of 1-methyl-4-nitro-1H-pyrazol-5-amine derivatives is a critical step in their development as therapeutic agents. A combined approach, utilizing broad-panel biochemical screens to identify potential off-targets and cellular target engagement assays like CETSA® to confirm physiological relevance, provides a robust framework for selecting the most promising drug candidates. By prioritizing selectivity early in the discovery pipeline, researchers can significantly increase the probability of translating a promising chemical scaffold into a safe and effective medicine. Further characterization may involve broader off-target screening against other protein families and in vivo studies to assess the real-world therapeutic window.

References

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Understanding Drug Selectivity: A Computational Perspective. (2024). Aganitha AI Inc. [Link]

  • Kinome Profiling. (n.d.). Oncolines B.V.. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). ACS Publications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (n.d.). PubMed Central. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). National Institutes of Health. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Kinome Profiling. (n.d.). PubMed Central. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (n.d.). De Gruyter. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Improving Selectivity in Drug Design. (2022). AZoLifeSciences. [Link]

  • Methods for detecting off-target effects of CRISPR/Cas9. (2025). ResearchGate. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed. [Link]

  • Selectivity Definition - Intro to Pharmacology Key Term. (n.d.). Fiveable. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PubMed Central. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

  • Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. (2013). Scientific Research Publishing. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-nitro-1H-pyrazol-5-amine

This guide provides essential safety and logistical information for the proper disposal of 1-Methyl-4-nitro-1H-pyrazol-5-amine. As a substituted nitro-pyrazole, this compound requires careful handling due to its potentia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-Methyl-4-nitro-1H-pyrazol-5-amine. As a substituted nitro-pyrazole, this compound requires careful handling due to its potential chemical reactivity and biological hazards. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This document synthesizes information from safety data sheets of structurally related compounds and established best practices for hazardous waste management.

Compound Hazard Profile and Analysis

1-Methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound containing both a nitro group (-NO₂) and an amino group (-NH₂). This specific combination of functional groups dictates its hazard profile.

  • Nitro Compounds: The presence of a nitro group suggests potential energetic properties and thermal instability. Many organic nitro compounds are toxic and may be explosive under certain conditions, especially if subjected to heat, shock, or friction[1]. During combustion, they are known to release toxic nitrogen oxides (NOx)[2].

  • Environmental Hazards: Structurally similar chemicals have been noted for their potential to cause long-lasting harmful effects to aquatic life[6]. Therefore, it is imperative to prevent this compound from entering drains or waterways[7].

Given these characteristics, 1-Methyl-4-nitro-1H-pyrazol-5-amine must be treated as hazardous chemical waste.

Pre-Disposal Management and Spill Control

Proper management before final disposal is critical to minimizing risk. This includes correct storage, labeling, and having a clear plan for accidental releases.

Interim Storage of Waste
  • Containment: Waste 1-Methyl-4-nitro-1H-pyrazol-5-amine should be stored in a suitable, closed, and clearly labeled container to await disposal[7]. The container must be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a common choice.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly state the full chemical name: "1-Methyl-4-nitro-1H-pyrazol-5-amine".

  • Segregation: Store the waste container in a cool, well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[8].

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

Protocol for a Small Spill (Solid Material):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves[7]. For larger quantities or where dust is likely, respiratory protection (e.g., N95 or P100 respirator) is recommended[7].

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust[2].

  • Containment: Carefully sweep up the solid material, avoiding the creation of dust[7].

  • Collection: Place the swept material into a designated hazardous waste container[7].

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.

  • Disposal: Seal and label the container for professional disposal.

Protocol for a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to prevent the spread of vapors or dust[9].

  • Notify: Alert your institution's Environmental Health and Safety (EHS) office and/or local emergency services. Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The disposal of 1-Methyl-4-nitro-1H-pyrazol-5-amine must be handled through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[7][10].

Step 1: Waste Collection and Segregation
  • Collect all waste containing 1-Methyl-4-nitro-1H-pyrazol-5-amine, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a single, dedicated hazardous waste container.

Step 2: Containerization and Labeling
  • Ensure the waste is in a securely sealed, chemically compatible container[11].

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "1-Methyl-4-nitro-1H-pyrazol-5-amine".

    • An accumulation start date.

    • Associated hazard warnings (e.g., "Toxic," "Irritant").

Step 3: Arranging for Professional Disposal
  • Contact your institution's EHS office or a certified hazardous waste contractor to arrange for pickup and disposal[7][12]. Provide them with the chemical name and quantity of waste.

  • Follow all institutional and local regulations for waste pickup requests.

Step 4: Decontamination of Empty Containers
  • Empty containers that held 1-Methyl-4-nitro-1H-pyrazol-5-amine are also considered hazardous waste until properly decontaminated.

  • Triple Rinse Protocol:

    • Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect all rinsate as hazardous waste in a separate, appropriately labeled container[13].

    • After triple rinsing, obliterate or remove the original label from the container[13][14].

    • The decontaminated container can then be disposed of as non-hazardous glass or plastic waste, in accordance with institutional policy[14].

Data Summary Table

ParameterInformationSource(s)
Chemical Name 1-Methyl-4-nitro-1H-pyrazol-5-amineN/A
CAS Number Not readily available in searched literature.[15]
Molecular Formula C₄H₅N₃O₂[15]
Anticipated Hazards Toxic, Skin/Eye Irritant, Potential for thermal instability, Environmental Hazard.[1][2][4][6]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[8]
Required PPE Safety goggles, Chemical-resistant gloves, Lab coat. Respiratory protection as needed.[2][7]
Spill Containment Solid: Sweep carefully. Liquid solution: Use inert absorbent (e.g., sand, vermiculite).[2][7]
Primary Disposal Route Licensed Professional Hazardous Waste Disposal Service.[7][12]
Prohibited Disposal Do NOT dispose of in drains or regular trash.[7][10]
Empty Containers Triple rinse, collect rinsate as hazardous waste, deface label, then dispose as non-hazardous.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 1-Methyl-4-nitro-1H-pyrazol-5-amine.

G start Waste Generated (Pure chemical, contaminated labware, or solution) assess_spill Is this an active spill? start->assess_spill spill_small Small Spill: Follow Spill Protocol (Section 2.2) assess_spill->spill_small Yes (Small) spill_large Large Spill: Evacuate & Notify EHS assess_spill->spill_large Yes (Large) collect_waste Collect Waste in a Compatible, Labeled Container assess_spill->collect_waste No (Routine Waste) spill_small->collect_waste assess_container Is the container empty? collect_waste->assess_container decon Decontaminate Container: Triple rinse & collect rinsate as hazardous waste assess_container->decon Yes store_waste Store waste container in a secure, designated area. Segregate from incompatibles. assess_container->store_waste No (Waste Material) dispose_container Deface original label. Dispose of container as non-hazardous waste. decon->dispose_container contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs end Waste Disposed by Professional Service contact_ehs->end

Caption: Decision workflow for handling and disposing of 1-Methyl-4-nitro-1H-pyrazol-5-amine.

References

  • MSDS of 1-Methyl-1H-pyrazol-5-ol. Capot Chemical.
  • [1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine - SAFETY DATA SHEET. Apollo Scientific Ltd.
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC467310010&productDescription=1-METHYL-1H-PYRAZOLE-5-SULFONYL+CHLORIDE%2C+9&vendorId=VN000321&countryCode=US&language=en]
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [URL: https://www.ptb.de/cms/fileadmin/internet/fachabteilungen/abteilung_q/q.3/q.34/Info/Chemical_Waste_Management_Guide.pdf]
  • Substance Information - 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. ECHA - European Union. [URL: https://echa.europa.
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazol-5-ylamine. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=CC61101DE&productDescription=1-METHYL-1H-PYRAZOL-5-YLAMINE+97%25+1G&vendorId=VN00033897&countryCode=US&language=en]
  • Hazardous Waste Disposal Guide. Northwestern University. [URL: https://www.northshore.org/globalassets/research/ors/docs/waste-management/hazardous-waste-disposal-guide.pdf]
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4435]
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c03632]
  • An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem. [URL: https://www.benchchem.com/technical-guides/an-in-depth-technical-guide-to-the-safety-and-handling-of-4-iodo-1-methyl-1h-pyrazol-3-amine]
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [URL: https://researchsafety.northwestern.edu/hazardous-waste/hazardous-waste-disposal-guide.html]
  • 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet. Carlo Erba Reagents. [URL: https://www.carloerbareagents.
  • SAFETY DATA SHEET - 4-Amino-1-methyl-1H-pyrazole. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=CC61104CB&productDescription=4-AMINO-1-METHYL-1H-PYRAZOLE+97%25&vendorId=VN00033897&countryCode=US&language=en]
  • 5-Hydroxy-1-methyl-1H-pyrazole - SAFETY DATA SHEET. TCI EUROPE N.V. [URL: https://www.tcichemicals.com/BE/en/p/H1695]
  • 3-Methyl-1-phenyl-2-pyrazoline-5-one - SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/m70800]
  • HS Code 2933: Heterocyclic Compounds Regulations. Mercury Business Services. [URL: https://mercurybs.
  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Aromatic halogenated amines and nitro-compounds. Croner-i. [URL: https://app.croneri.co.
  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [URL: https://www.ccny.cuny.edu/sites/default/files/2023-05/Laboratory%20Chemical%20Spill%20Cleanup%20and%20Response%20Guide.pdf]
  • Spill Control/Emergency Response - EHSO Manual. Augusta University. [URL: https://www.augusta.edu/services/ehs/chemsafe/manual/section-6.pdf]
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. US EPA. [URL: https://www.epa.gov/hwgenerators/final-rule-management-standards-hazardous-waste-pharmaceuticals-and-amendment-p075]
  • Nitrobenzene - Registration Dossier. ECHA. [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15450/7/4/3]
  • 1-methyl-4-nitro-1H-pyrazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19895]
  • 2-nitrophenol waste : r/chemistry. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/16c6j4r/2nitrophenol_waste/]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [URL: https://www.mdpi.com/1422-8599/20/1/10]
  • SAFETY DATA SHEET - 5-Amino-1-methyl-3-phenyl-1H-pyrazole. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=CC38001DE&productDescription=5-AMINO-1-METHYL-3-PHENYL-1H-PYRAZOLE%2C+9&vendorId=VN00033897&countryCode=US&language=en]
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [URL: https://www.researchgate.
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [URL: https://www.researchgate.net/publication/244482595_Environment-friendly_synthesis_of_nitrogen-containing_heterocyclic_compounds]
  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). Stericycle. [URL: https://www.stericycle.com/en-us/resource-center/compliance-and-regulations/epa-final-rule-on-hazardous-waste-pharmaceuticals]
  • nitro razredčilo - Chemius. Chemius. [URL: https://www.chemius.net/app/document/msds/f9a882a6-2f3b-4c28-8742-1e3a4799043e/sl-si]
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8628711/]
  • SAFETY DATA SHEET - 1H-Pyrazole-3-boronic acid pinacol ester. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC445690010&productDescription=1H-PYRAZOLE-3-BORONIC+ACID+PINACOL+ESTER%2C&vendorId=VN000321&countryCode=US&language=en]
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. EPA. [URL: https://www.epa.gov/hwgenerators/frequent-questions-about-management-standards-hazardous-waste-pharmaceuticals-and]
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c03632]
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer Link. [URL: https://jcheminf.biomedcentral.com/articles/10.1186/s13321-021-00537-8]
  • Safety Data Sheet - 5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/CM187289_EN.pdf]
  • 1-Methyl-4-nitro-1H-imidazol-5-amine. LGC Standards. [URL: https://www.lgcstandards.com/US/en/1-Methyl-4-nitro-1H-imidazol-5-amine/p/TRC-A617020]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-Methyl-4-nitro-1H-pyrazol-5-amine

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a certified Safety Data Sheet (SDS). As no comprehensive SDS for 1-Methyl-4-nitro-1H-pyrazol-5-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a certified Safety Data Sheet (SDS). As no comprehensive SDS for 1-Methyl-4-nitro-1H-pyrazol-5-amine (CAS No. 19868-85-0) is readily available from major suppliers, the guidance herein is synthesized from an analysis of its constituent functional groups—a nitrated pyrazole and an aromatic amine—and data from structurally similar compounds. All handling must be performed by trained personnel with extreme caution.

The Chemist's Imperative: A Proactive Risk Assessment

1-Methyl-4-nitro-1H-pyrazol-5-amine is a molecule that demands respect. Its structure combines the energetic potential of a nitroaromatic system with the toxicological concerns of an aromatic amine. The pyrazole core, while generally stable, is functionalized with groups that dictate a cautious approach.[1] A thorough risk assessment is not merely procedural; it is the foundation of a safe experimental outcome.

Structural Rationale for Precaution:

  • Nitroaromatic Moiety: The nitro group (-NO₂) is strongly electron-withdrawing, which can render the compound thermally sensitive. Nitroaromatic compounds as a class are known for their potential reactivity and, in some cases, explosive nature, particularly when subjected to heat, shock, or friction.[2] Furthermore, they are often associated with mutagenicity and genotoxicity.

  • Aromatic Amine Moiety: Primary aromatic amines are a well-documented class of toxic compounds. Key risks include absorption through the skin, potential for causing skin irritation, and long-term health effects, including carcinogenicity.[3]

  • Pyrazole Core: While the heterocyclic pyrazole ring itself is a common scaffold in pharmaceuticals, its toxicological profile is significantly altered by the attached nitro and amine groups. Data on closely related compounds like 4-Amino-1-methyl-1H-pyrazole suggest risks of serious skin and eye irritation.[4]

Based on this structural analysis, we must assume the compound presents the following hazards until proven otherwise:

Potential Hazard Associated Functional Group Primary Routes of Exposure Potential Health Effects
Acute Toxicity Aromatic Amine, NitropyrazoleIngestion, Inhalation, Dermal AbsorptionHarmful if swallowed; potential for systemic toxicity.
Skin Corrosion/Irritation Aromatic Amine, Pyrazole AnalogsDermal ContactMay cause skin irritation or chemical burns.[4]
Serious Eye Damage Aromatic Amine, Pyrazole AnalogsEye ContactCorrosive to eyes; may cause severe damage.[5]
Reactivity/Instability NitroaromaticHeat, Shock, FrictionPotential for rapid decomposition or explosion.[2]
Chronic Toxicity Aromatic Amine, NitroaromaticAll RoutesSuspected carcinogen and mutagen.[3]

The Personal Protective Equipment (PPE) Protocol: An Impermeable Barrier

Given the high-risk profile, a multi-layered PPE strategy is mandatory. This is not merely a checklist but a system designed to protect against dermal absorption, inhalation of fine particles, and eye contact.

Foundational PPE for All Operations

The following PPE must be worn at all times when in the laboratory area where the chemical is handled:

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 are the minimum requirement. A full-face shield must be worn over the goggles during any operation involving weighing, transferring the solid, or running a reaction.

  • Protective Clothing: A flame-resistant laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory.[5]

Glove Selection: The Critical Dermal Barrier

The selection of appropriate gloves is arguably the most critical decision in your PPE ensemble. Aromatic amines can readily penetrate common laboratory gloves. Nitrile gloves, while offering good general protection, are rated as "Not Recommended" for aniline, a representative aromatic amine.[6] Therefore, a more robust gloving strategy is essential.

Recommended Gloving Procedure:

  • Inner Glove: A thin nitrile examination glove. This provides a base layer of protection and makes the doffing process safer.

  • Outer Glove: A thicker, chemical-resistant glove made of Butyl Rubber or Neoprene . Butyl rubber is particularly effective against nitro compounds and a wide range of chemicals.[7]

  • Procedure: Always double-glove. Inspect outer gloves for any signs of degradation or puncture before each use. Change outer gloves immediately upon any known or suspected contact with the chemical. Do not wear gloves outside of the designated work area.

The causality here is clear: standard thin nitrile gloves do not provide an adequate barrier against the rapid permeation of aromatic amines. The use of a more resistant outer glove like butyl rubber significantly increases the breakthrough time, providing a critical window of safety.[7]

Respiratory Protection

Operations that may generate dust, such as weighing or transfer of the solid, must be conducted within a certified chemical fume hood. If, for any reason, an operation must be performed outside of a fume hood where dust or aerosols could be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an OV/AG/P99 cartridge) is required.[8]

PPE_Workflow PPE Selection Workflow for 1-Methyl-4-nitro-1H-pyrazol-5-amine start Start: Assess Operation fume_hood Is the operation in a fume hood? start->fume_hood weighing Does it involve weighing, transfer, or potential dust? fume_hood->weighing Yes respirator Respirator Required (Consult EHS) fume_hood->respirator No (STOP & REASSESS) reaction Is it a reaction or workup? weighing->reaction No face_shield Add Full Face Shield weighing->face_shield Yes base_ppe Minimum PPE: - Chemical Goggles - Lab Coat - Double Gloves (Nitrile + Butyl/Neoprene) reaction->base_ppe No apron Add Chemical Apron reaction->apron Yes (Splash Risk) end_op Proceed with Operation base_ppe->end_op face_shield->reaction apron->base_ppe

Caption: PPE decision workflow based on operational risk.

Operational and Disposal Plans: A Step-by-Step Guide

Engineering Controls: The Primary Line of Defense

All work with 1-Methyl-4-nitro-1H-pyrazol-5-amine, including storage of the primary container, weighing, and reaction setup, must be performed inside a certified chemical fume hood.[9] The sash should be kept as low as possible. An eyewash station and safety shower must be readily accessible and tested regularly.[4]

Experimental Protocol: Weighing and Transfer
  • Preparation: Designate a specific area within the fume hood for the handling of this compound. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Don the complete PPE ensemble as described in Section 2, including double gloves and a face shield.

  • Weighing: Tare a suitable, sealable container on a balance inside the fume hood. Carefully transfer the required amount of the solid chemical using a spatula. Avoid any actions that could generate dust.

  • Cleanup: After weighing, gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth and bench paper as solid hazardous waste.

  • Sealing: Securely seal the primary and weighing containers before removing them from the designated area within the fume hood.

Spill Management
  • Small Spills (in fume hood): If a small amount of solid is spilled, do not dry sweep. Gently cover the spill with an absorbent material like vermiculite. Carefully scoop the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent and dispose of all cleaning materials as hazardous waste.[9]

  • Large Spills or Spills Outside a Fume Hood: Evacuate the laboratory immediately. Alert personnel in adjacent areas and contact your institution's Environmental Health and Safety (EHS) office. Do not attempt to clean it up yourself.

Decontamination and Disposal Plan

All waste generated from handling this compound is to be considered hazardous. Never dispose of this chemical or its waste down the drain.[10]

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, bench paper, weighing paper, and spent absorbent material must be collected in a clearly labeled, sealed hazardous waste container. The label should read: "Hazardous Waste: 1-Methyl-4-nitro-1H-pyrazol-5-amine."[11]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[11]

  • Reactivity Concern: Due to the nitro group, this compound may be classified as a reactive hazardous waste (EPA Code D003).[2][12] It is critical to note this potential hazard on the waste label and segregate it from acids, bases, and other reactive materials to prevent violent reactions in the waste container.[3]

All chemical waste must be disposed of through your institution's EHS program or a licensed professional waste disposal service.[13]

Disposal_Workflow Waste Disposal Decision Workflow start Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, etc.) waste_type->liquid_waste Liquid solid_container Place in compatible, sealed, and labeled solid waste container. solid_waste->solid_container liquid_container Place in compatible, sealed, and labeled liquid waste container. liquid_waste->liquid_container segregate Segregate from incompatible wastes (acids, bases). Store in secondary containment. solid_container->segregate liquid_container->segregate ehs_disposal Arrange for disposal via Institutional EHS or Licensed Contractor. segregate->ehs_disposal

Caption: A logical workflow for the safe segregation and disposal of waste.

References

  • International Nitrile Gloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • OSHA. Glove Selection Chart. University of California, Riverside Environmental Health & Safety. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Kerbl. Chemical resistant gloves. [Link]

  • Ansell. Chemical Resistance Glove Chart. University of Pittsburgh Environmental, Health and Safety. [Link]

  • MyGloveDepot. Gloves Chemical Resistance Chart. [Link]

  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). Chemical Waste Management for Laboratories. [Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]

  • Croner-i. Aromatic halogenated amines and nitro-compounds. [Link]

  • Environmental Marketing Services. Safe Disposal of Laboratory Chemicals. [Link]

  • Capot Chemical. MSDS of 1-Methyl-1H-pyrazol-5-ol. [Link]

  • C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube, 2024. [Link]

  • European Commission. OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-nitro-1H-pyrazol-5-amine
Reactant of Route 2
1-Methyl-4-nitro-1H-pyrazol-5-amine
© Copyright 2026 BenchChem. All Rights Reserved.